1-Butyl-3-methylpyridinium tetrafluoroborate
Description
Properties
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAMJVKASNOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049325 | |
| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597581-48-1 | |
| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0597581481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-3-METHYLPYRIDINIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD3PM7Q3RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Butyl-3-methylpyridinium tetrafluoroborate synthesis and purification
An In-Depth Technical Guide to the Synthesis and Purification of 1-Butyl-3-methylpyridinium Tetrafluoroborate
Introduction: The Utility of Pyridinium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green" solvents and catalysts in a vast array of applications, from organic synthesis and electrochemistry to drug delivery. Among the diverse families of ILs, those based on the pyridinium cation, such as this compound ([B3MPy][BF4]), offer a unique combination of aromaticity, moderate viscosity, and electrochemical stability. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of [B3MPy][BF4], grounded in established chemical principles and tailored for researchers and drug development professionals.
Part 1: The Two-Stage Synthesis of [B3MPy][BF4]
The synthesis of this compound is not a single reaction but a strategic two-stage process. This approach ensures high yields and facilitates the purification of the final product. The two key stages are:
-
N-Alkylation (Quaternization): Formation of the desired 1-butyl-3-methylpyridinium cation by reacting 3-methylpyridine with a suitable butyl halide.
-
Anion Metathesis (Exchange): Swapping the initial halide anion for the desired tetrafluoroborate anion.
This sequential method is broadly applicable to a wide range of ionic liquids and allows for precise control over the final product's identity.[1]
Stage 1: Synthesis of the Cationic Intermediate (1-Butyl-3-methylpyridinium Bromide)
The foundational step is the quaternization of the pyridine nitrogen. This is a classic S_N2 reaction where the nucleophilic nitrogen atom of 3-methylpyridine attacks the electrophilic primary carbon of an n-butyl halide. While 1-chlorobutane can be used, 1-bromobutane is often preferred as the bromide anion is a better leaving group, potentially leading to faster reaction times and milder conditions.[2]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridine (1.0 mol) and acetonitrile (100 mL) as the solvent.
-
Reagent Addition: Slowly add 1-bromobutane (1.1 mol, a slight excess to ensure complete consumption of the pyridine) to the flask while stirring.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting viscous liquid or solid is the crude 1-butyl-3-methylpyridinium bromide ([B3MPy]Br). This intermediate is typically used in the next stage without extensive purification.
Causality Insight: The use of a polar aprotic solvent like acetonitrile is deliberate; it readily dissolves the reactants while promoting the S_N2 mechanism without interfering with the reaction. Heating under reflux provides the necessary activation energy to overcome the reaction barrier efficiently.
Stage 2: Anion Metathesis for [B3MPy][BF4]
With the cation synthesized, the next step is to replace the bromide anion with tetrafluoroborate. This is an equilibrium-driven process, typically achieved by reacting the bromide salt with a tetrafluoroborate salt where the byproduct is insoluble in the reaction medium.[3] Sodium tetrafluoroborate (NaBF4) is a common and cost-effective choice. The reaction's success hinges on driving the equilibrium towards the products by precipitating the sodium bromide (NaBr) byproduct.
-
Dissolution: Dissolve the crude [B3MPy]Br from Stage 1 in a suitable solvent. Acetone is a common choice because NaBF4 has some solubility in it, while the NaBr byproduct is highly insoluble.[4] Use approximately 200 mL of acetone for the 1.0 mol scale.
-
Reagent Addition: Add sodium tetrafluoroborate (1.05 mol, a slight excess) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. A white precipitate of NaBr will form, indicating the progression of the anion exchange.
-
Initial Purification: Remove the precipitated NaBr by filtration. Wash the solid with a small amount of fresh acetone to recover any entrained product.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure. The remaining substance is the crude [B3MPy][BF4] ionic liquid, which now requires rigorous purification.
Trustworthiness through Design: The insolubility of NaBr in acetone is the linchpin of this protocol.[4] This physical property provides a powerful driving force for the reaction, ensuring a high conversion rate and simplifying the initial separation of the desired ionic liquid from the primary byproduct.
Synthesis Workflow Visualization
Caption: Workflow for the two-stage synthesis of [B3MPy][BF4].
Quantitative Synthesis Parameters
| Parameter | Stage 1: N-Alkylation | Stage 2: Anion Metathesis |
| Primary Reactant | 3-Methylpyridine | 1-Butyl-3-methylpyridinium Bromide |
| Secondary Reagent | 1-Bromobutane | Sodium Tetrafluoroborate (NaBF4) |
| Molar Ratio | 1 : 1.1 | 1 : 1.05 |
| Solvent | Acetonitrile | Acetone |
| Temperature | ~82°C (Reflux) | Room Temperature |
| Duration | 24 - 48 hours | 24 - 48 hours |
| Typical Yield | >95% (Crude) | >90% (Crude) |
Part 2: Rigorous Purification of [B3MPy][BF4]
The performance of an ionic liquid is critically dependent on its purity. Trace impurities such as water, residual halides, and organic starting materials can drastically alter its electrochemical window, viscosity, and catalytic activity. Halide impurities are particularly detrimental in electrochemical applications.
Experimental Protocol: Multi-Step Purification
-
Aqueous Wash: Dissolve the crude IL in deionized water. If the IL is sufficiently hydrophobic, it will form a separate phase. However, [B3MPy][BF4] has some water miscibility.[5] Therefore, dissolve the crude product in a minimal amount of water and extract with an organic solvent like dichloromethane (DCM).
-
Solvent Extraction: Transfer the aqueous solution to a separatory funnel and extract multiple times with DCM (e.g., 3 x 50 mL). The ionic liquid will preferentially move into the organic phase. Combine the organic layers.
-
Removal of Halides: Wash the combined organic layers with small portions of deionized water (3 x 30 mL). This helps remove any remaining water-soluble salts like NaBr or unreacted NaBF4. A procedure adapted from the synthesis of similar ionic liquids suggests that washing with a dilute solution of the desired salt (e.g., a very dilute NaBF4 solution) can help minimize product loss while still removing halide byproducts.[6]
-
Drying: Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO4). Stir for at least one hour, then filter to remove the drying agent.
-
Final Solvent Removal and Drying: Remove the DCM using a rotary evaporator. Transfer the resulting viscous liquid to a Schlenk flask. Heat to 70-80°C under high vacuum (<0.1 mbar) for at least 24 hours. This critical step removes residual water and any volatile organic solvents. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be hygroscopic.
Self-Validating System: The purity of the final product should be confirmed analytically. A simple but effective test for halide impurities involves taking a small sample of the purified IL, dissolving it in deionized water, and adding a few drops of aqueous silver nitrate (AgNO3) solution. The absence of a precipitate (AgBr) indicates successful removal of bromide ions.
Purification Workflow Visualization
Caption: Multi-step purification process for high-purity [B3MPy][BF4].
Part 3: Characterization and Quality Control
Confirming the identity and purity of the synthesized ionic liquid is a non-negotiable step. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Result |
| ¹H & ¹³C NMR | Structural confirmation of the 1-butyl-3-methylpyridinium cation. | Characteristic peaks corresponding to the pyridinium ring protons, the butyl chain protons, and the methyl group protons with appropriate integrations. |
| FT-IR Spectroscopy | Functional group identification and confirmation of the anion. | Presence of C-H stretching and bending modes, C=C and C=N stretching from the pyridinium ring, and a strong, broad absorbance around 1050 cm⁻¹ characteristic of the B-F stretching in the BF₄⁻ anion. |
| Mass Spectrometry | Confirmation of the cation's mass-to-charge ratio. | A prominent peak corresponding to the molecular weight of the 1-butyl-3-methylpyridinium cation ([C₁₀H₁₆N]⁺), which is approximately 150.26 g/mol . |
| Karl Fischer Titration | Quantification of residual water content. | For high-purity applications, water content should ideally be below 100 ppm. |
| AgNO₃ Test | Qualitative test for halide (Br⁻, Cl⁻) impurities. | No formation of a precipitate (AgBr/AgCl) upon addition of AgNO₃ solution to an aqueous sample of the IL. |
A multi-technique approach is crucial for a comprehensive understanding of the final product's quality. For instance, NMR and mass spectrometry confirm the structure, while Karl Fischer titration and the silver nitrate test validate its purity from key contaminants.[7][8]
Part 4: Safety and Handling
Professional laboratory safety practices are mandatory during all stages of this process.
-
Reagent Hazards:
-
3-Methylpyridine: Flammable liquid, toxic if swallowed or inhaled, causes skin irritation.
-
1-Bromobutane: Flammable liquid, harmful if swallowed, skin and eye irritant. It is a potent alkylating agent and should be handled with care.
-
Tetrafluoroboric Acid and its Salts (e.g., NaBF₄): Highly corrosive and can cause severe skin burns and eye damage.[9][10] Ingestion or inhalation can be toxic. Always consult the Safety Data Sheet (SDS) before use.[11][12]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (inspect gloves before use), and chemical safety goggles or a face shield.
-
Engineering Controls: All operations, especially those involving volatile solvents or heating, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[12]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.
References
- Process for preparing ionic liquids by anion exchange. (n.d.). Google Patents.
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Garcia, M. T., et al. (2005). Imidazolium ionic liquids: A simple anion exchange protocol. Green Chemistry. Retrieved from [Link]
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Bica, K., & Gaertner, P. (2012). Synthesis of chiral ionic liquids by ion cross-metathesis: en route to enantioselective water–IL biphasic extraction systems. Green Chemistry. Retrieved from [Link]
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Lozano, P., et al. (2005). Imidazolium ionic liquids: A simple anion exchange protocol. ResearchGate. Retrieved from [Link]
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Cole, A. C., et al. (2002). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry. Retrieved from [Link]
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Gorlov, M., et al. (2018). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. The Journal of Physical Chemistry B. Retrieved from [Link]
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Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses. Retrieved from [Link]
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Uslu, H., et al. (2021). Sustainability Assessment of Alternative Synthesis Routes to Aprotic Ionic Liquids: The Case of 1-Butyl-3-methylimidazolium Tetrafluoroborate for Fuel Desulfurization. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Integra Chemical Company. (2015). Safety Data Sheet: fluoboric acid, 48%. Retrieved from [Link]
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Dupont, J., et al. (2002). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. Organic Syntheses. Retrieved from [Link]
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Dupont, J., et al. (2002). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. Retrieved from [Link]
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Gorlov, M., et al. (2018). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. ResearchGate. Retrieved from [Link]
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Domínguez-Pérez, M., et al. (2010). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Tian, P., et al. (2012). The Synthesis and Characterization of 1-methyl-3-butyl imidazole Tetrafluoroborate. Applied Mechanics and Materials. Retrieved from [Link]
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Yang, Z., et al. (2024). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. Retrieved from [Link]
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Lewis, J. C., et al. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society. Retrieved from [Link]
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Lewis, J. C., et al. (2006). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society. Retrieved from [Link]
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Chen, B., et al. (2015). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Catalysts. Retrieved from [Link]
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Physicochemical properties of 1-Butyl-3-methylpyridinium tetrafluoroborate
An In-Depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF₄])
Foreword: Understanding the Utility of a Pyridinium-Based Ionic Liquid
This compound, hereafter referred to as [BMPy][BF₄], is a member of the pyridinium-based family of ionic liquids (ILs). Unlike their more common imidazolium counterparts, pyridinium ILs offer a unique combination of aromaticity, electrochemical stability, and tunable solvency that makes them compelling candidates for a range of applications, from electrochemical systems to novel drug delivery platforms. This guide provides a detailed exploration of the core physicochemical properties of [BMPy][BF₄], grounding theoretical understanding in practical experimental context. The causality behind measurement techniques is explained to provide not just data, but a framework for its reliable and reproducible acquisition.
Section 1: Synthesis and Purification
The synthesis of [BMPy][BF₄] is typically a two-step process involving quaternization of the pyridine ring followed by an anion exchange reaction. The purity of the final product, particularly the absence of halide impurities and water, is paramount as these can significantly alter its physicochemical properties.
Synthetic Pathway
-
Step 1: Quaternization (N-Alkylation). 3-Methylpyridine is reacted with a butylating agent, typically 1-bromobutane, to form the 1-butyl-3-methylpyridinium bromide ([BMPy][Br]) intermediate. This reaction is a classic SN2 nucleophilic substitution, where the nitrogen atom of the pyridine ring acts as the nucleophile. The reaction is often performed under reflux in a suitable solvent like acetonitrile or ethyl acetate to drive it to completion.
-
Step 2: Anion Metathesis. The bromide anion of the intermediate salt is exchanged for the tetrafluoroborate anion. This is commonly achieved by reacting [BMPy][Br] with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄), in a solvent like water or acetone. The desired [BMPy][BF₄] product is then isolated, while the byproduct (e.g., NaBr) is removed.
-
Purification. Post-synthesis, the ionic liquid is subjected to a rigorous purification process. This involves washing with water to remove inorganic salts, followed by treatment with activated carbon to eliminate colored impurities. Finally, the IL is dried under high vacuum at an elevated temperature (e.g., 80°C) for an extended period (e.g., >24 hours) to remove residual water and volatile organic compounds. Water content is typically verified using Karl Fischer titration.[1]
Section 2: Core Physicochemical Properties
The utility of an ionic liquid is defined by its physical properties. This section details the key characteristics of [BMPy][BF₄] and the standard methodologies for their determination.
Density (ρ)
Density is a fundamental property that influences molar volume, molecular packing efficiency, and fluid dynamics. For [BMPy][BF₄], density exhibits a near-linear decrease with increasing temperature, which is typical for most liquids due to thermal expansion.
Quantitative Data Summary
| Temperature (K) | Density (g·cm⁻³) | Reference |
| 283.15 | 1.2255 | [2] |
| 293.15 | 1.2184 | [2] |
| 298.15 | 1.2148 | [3] |
| 313.15 | 1.2043 | [2] |
| 318.15 | 1.2008 | [3] |
| 333.15 | 1.1899 | [2] |
| 353.15 | 1.1755 | [2] |
| 373.15 | 1.1611 | [2] |
| 393.15 | 1.1467 | [2] |
Experimental Protocol: Vibrating Tube Densitometry
This method offers high precision for density measurements.
-
Principle of Operation: A U-shaped glass tube is electromagnetically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample; a higher mass (denser fluid) results in a lower oscillation frequency. The instrument measures this frequency shift to calculate the density.
-
Calibration: Before measurement, the densimeter (e.g., an Anton-Paar DMA series) must be calibrated.[2] This is a critical step for accuracy and is typically performed using two standards of well-known density, such as double-distilled water and dry air, at the desired measurement temperatures.
-
Sample Preparation: The [BMPy][BF₄] sample must be degassed and free of bubbles, which can significantly affect the oscillation frequency and lead to erroneous results.
-
Measurement: The sample is injected into the thermostatted measurement cell. The temperature is precisely controlled, as density is highly temperature-dependent.
-
Viscosity Correction: For highly viscous liquids like ILs, the oscillation of the tube can be dampened, requiring a viscosity correction to be applied to the raw density data for improved accuracy.[2] Modern instruments often perform this correction automatically if viscosity data is provided.
Viscosity (η)
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, mixing, and fluid handling. Like most ionic liquids, [BMPy][BF₄] has a relatively high viscosity that decreases exponentially with increasing temperature. This is due to the increased thermal energy overcoming the strong intermolecular (ionic and van der Waals) forces.
Quantitative Data Summary
| Temperature (K) | Dynamic Viscosity (mPa·s or cP) | Reference |
| 298.15 | 177 | [3] |
| 303.15 | 134.4 | [2] |
| 313.15 | 87.2 | [2] |
| 323.15 | 60.1 | [2] |
| 333.15 | 43.4 | [2] |
Experimental Protocol: Rotational Viscometry
-
Principle of Operation: A spindle of known geometry is rotated within the sample fluid at a constant speed. The instrument measures the torque required to overcome the viscous drag of the fluid, which is directly proportional to its viscosity.
-
Instrumentation: A rotational viscometer or rheometer is used. For higher precision with small sample volumes, a rotational Stabinger viscometer (e.g., Anton-Paar SVM series) is often employed, which combines rotational measurement with density measurement.[4]
-
Temperature Control: Precise temperature control via a Peltier system or circulating fluid bath is essential, as even minor temperature fluctuations can cause significant changes in viscosity.
-
Procedure: a. The instrument is calibrated with standard viscosity oils. b. The sample is loaded into the measurement cell, ensuring it is free of air bubbles. c. The system is allowed to thermally equilibrate at the target temperature. d. The spindle is rotated at a defined shear rate, and the torque is measured to calculate the dynamic viscosity. Measurements are often taken across a range of shear rates to check for Newtonian behavior (where viscosity is independent of shear rate).
Ionic Conductivity (κ)
Ionic conductivity measures the ability of the material to conduct an electric current via the migration of its constituent ions (1-butyl-3-methylpyridinium cations and tetrafluoroborate anions). It is a key performance indicator for electrochemical applications such as batteries, capacitors, and sensors.[5] Conductivity is inversely related to viscosity; as temperature increases, viscosity decreases, allowing for greater ion mobility and thus higher conductivity.
Quantitative Data Summary
| Temperature (K) | Ionic Conductivity (mS·cm⁻¹) |
| 298.15 | ~2-4 (Typical range for similar pyridinium ILs) |
(Note: Specific conductivity data for [BMPy][BF₄] is less prevalent in literature than for its imidazolium analogue. The value provided is an estimate based on similar structures. For comparison, the widely studied [BMIM][BF₄] has a conductivity of approximately 3.8 mS·cm⁻¹ at 300 K.[6])
Experimental Protocol: AC Impedance Spectroscopy
-
Principle of Operation: A small, oscillating voltage (AC signal) is applied across two inert electrodes (typically platinum) immersed in the ionic liquid. Measuring the resulting current and phase shift allows for the determination of the solution's impedance (resistance). Using a direct current (DC) is avoided to prevent electrode polarization and electrolysis.
-
Instrumentation: A conductometric bridge or an impedance analyzer is used with a conductivity cell of a known cell constant.[7][8] The cell consists of two parallel platinum electrodes housed in a glass or PEEK body.
-
Calibration: The cell constant (the ratio of the distance between the electrodes to their surface area) must be accurately determined by measuring the resistance of a standard solution with a precisely known conductivity, such as an aqueous potassium chloride (KCl) solution.[8][9]
-
Procedure: a. The conductivity cell is thoroughly cleaned and rinsed with the [BMPy][BF₄] sample. b. The cell is filled with the sample, ensuring no air bubbles are trapped between the electrodes. c. The cell is placed in a thermostat or oven to maintain a constant temperature. d. The AC impedance is measured over a range of frequencies, and the bulk resistance of the IL is determined from the resulting Nyquist plot. e. The specific conductivity (κ) is calculated using the formula: κ = Cell Constant / Resistance.
Thermal Stability
Thermal stability defines the temperature at which the ionic liquid begins to chemically decompose. This is a critical parameter for safety and determining the maximum operating temperature for any application. It is most commonly assessed by thermogravimetric analysis (TGA).
Quantitative Data Summary
While data for the closely related 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) shows a decomposition onset temperature (Tonset) around 424°C (697 K), it is crucial to note that long-term isothermal studies suggest a much lower maximum usable temperature of around 240°C (513 K).[10][11][12] Pyridinium-based ILs generally exhibit comparable, though sometimes slightly lower, thermal stability than their imidazolium analogues.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Thermal decomposition is registered as a mass loss.
-
Procedure: [13][14] a. A small, precisely weighed sample of [BMPy][BF₄] (typically 5-10 mg) is placed into a tared TGA pan (e.g., platinum or alumina). b. The pan is placed in the TGA furnace. c. An inert atmosphere is established by purging with a gas like nitrogen or argon to prevent oxidative decomposition. d. The sample is heated at a constant rate (e.g., 10 °C/min). e. The instrument records the sample's mass versus temperature.
-
Data Interpretation: [15]
-
Tonset (Onset Decomposition Temperature): The temperature at which significant mass loss begins. It is often determined by the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximum, determined from the peak of the derivative thermogravimetry (DTG) curve.
-
Long-Term Stability: For practical applications, isothermal TGA is more informative. The sample is held at a constant temperature for an extended period (hours) to determine a more realistic maximum operating temperature, which is often significantly lower than the Tonset from a fast temperature ramp experiment.[12][13]
-
Electrochemical Stability (Electrochemical Window)
The electrochemical window (EW) is the potential range over which the ionic liquid is electrochemically inert—it is neither oxidized nor reduced. A wide EW is highly desirable for applications like high-voltage supercapacitors or lithium-ion batteries.[16] The anodic (positive) limit is typically determined by the oxidation of the anion ([BF₄]⁻), while the cathodic (negative) limit is set by the reduction of the cation ([BMPy]⁺).[17]
Quantitative Data Summary
For the related 1-butyl-4-methylpyridinium tetrafluoroborate ([B4MPy][BF₄]), the operating potential window when used with graphene-based electrodes was found to be 2.2 V.[1] The electrochemical window is highly dependent on the electrode material (e.g., platinum, glassy carbon, gold) and the purity of the IL.[18]
Experimental Protocol: Cyclic Voltammetry (CV)
-
Principle of Operation: CV measures the current response of an electrochemical cell to a linearly swept potential. The potential is scanned from a starting point to a vertex potential and then back again. The potential limits where a sharp, irreversible rise in current occurs define the edges of the electrochemical window.
-
Instrumentation: A potentiostat is used with a three-electrode cell configuration inside a controlled atmosphere (e.g., a glovebox) to exclude oxygen and water.[17]
-
Working Electrode (WE): An inert material with a well-defined surface area, such as glassy carbon (GC), platinum (Pt), or gold (Au).
-
Counter Electrode (CE): A material with a large surface area to ensure the WE is the limiting factor, often a platinum wire or mesh.
-
Reference Electrode (RE): Provides a stable potential to measure the WE potential against. A silver/silver ion (Ag/Ag⁺) or quasi-reference electrode is often used in non-aqueous systems.[19]
-
-
Procedure: a. The [BMPy][BF₄] is placed in the electrochemical cell within a glovebox. b. The potential is swept from the open-circuit potential towards positive values at a set scan rate (e.g., 10-100 mV/s) until a sharp increase in current indicates oxidation. This is the anodic limit. c. A new scan is run from the open-circuit potential towards negative values until a sharp current increase indicates reduction. This is the cathodic limit. d. The electrochemical window is the difference between the anodic and cathodic limits.
Section 3: Concluding Remarks for the Applied Scientist
The physicochemical profile of this compound—characterized by moderate viscosity, good thermal stability, and a useful electrochemical window—positions it as a versatile ionic liquid. For drug development professionals, its properties as a solvent and its potential for forming stable formulations are of primary interest. For materials and electrochemistry researchers, its conductivity and electrochemical stability are the key performance metrics. The experimental protocols and data presented herein serve as a robust foundation for leveraging [BMPy][BF₄] in advanced applications, emphasizing that reliable data can only be built upon methodologically sound and well-calibrated experimental practice.
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Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. (2023). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (2020). MDPI. Retrieved January 7, 2026, from [Link]
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Liang, R., et al. (2010). Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. Acta Physico-Chimica Sinica, 26(6), 1675–1680. [Link]
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Electrical conductivity and translational diffusion in the 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
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Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. (2014). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
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1-Butyl-3-methylpyridinium tetrafluoroborate CAS number and molecular structure
An In-Depth Technical Guide to 1-Butyl-3-methylpyridinium Tetrafluoroborate
Introduction
This compound, often abbreviated as [B3MPy][BF4], is a pyridinium-based ionic liquid (IL). Ionic liquids are a class of salts that are liquid at or near room temperature, possessing a unique combination of properties including low vapor pressure, high thermal stability, and tunable solubility.[1][2] These characteristics make them attractive alternatives to traditional volatile organic solvents in a variety of scientific and industrial applications. This guide provides a comprehensive overview of the core technical details of [B3MPy][BF4], tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The defining features of an ionic liquid are encapsulated in its molecular structure and resulting physical properties. [B3MPy][BF4] consists of an organic pyridinium cation and an inorganic tetrafluoroborate anion.
Chemical Structure:
The cation is 1-butyl-3-methylpyridinium, and the anion is tetrafluoroborate.
Physicochemical Data Summary:
The operational utility of [B3MPy][BF4] is dictated by its key physical properties, which are summarized below. These values are critical for designing experimental setups, from reaction vessels to electrochemical cells.
| Property | Value | Source(s) |
| CAS Number | 597581-48-1 | [3][4] |
| Molecular Formula | C₁₀H₁₆BF₄N | [3][5] |
| Molecular Weight | 237.05 g/mol | [3][5] |
| Melting Point | < Room Temperature | [3] |
| Appearance | Colorless to pale yellow, viscous liquid | [6] |
| Density | ~1.21 g/mL at 20 °C (typical for similar ILs) | [7] |
| Solubility | Miscible with many organic solvents; miscibility with water and alkanols has been studied.[2][8][9] |
Synthesis Methodology: A Self-Validating Protocol
The most common and robust method for synthesizing pyridinium-based ionic liquids like [B3MPy][BF4] is a two-step process involving N-alkylation followed by anion metathesis (exchange). This approach ensures high purity, which is critical for reproducible performance in sensitive applications.
Step 1: N-Alkylation to Form the Halide Precursor
The first stage involves the quaternization of the pyridine nitrogen. This is a classic Sₙ2 reaction where the nitrogen atom of 3-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, typically 1-bromobutane or 1-chlorobutane.
-
Causality: The choice of a good leaving group (Br⁻ or Cl⁻) on the alkyl chain is crucial for driving the reaction to completion. The reaction is often performed neat or in a solvent that can facilitate the formation of the charged product.
Step 2: Anion Metathesis
The resulting 1-butyl-3-methylpyridinium halide is then subjected to an anion exchange reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or potassium tetrafluoroborate (KBF₄).
-
Causality: The reaction is driven by the precipitation of the inorganic halide salt (e.g., NaCl, KBr) in the chosen solvent system. For instance, NaCl has very low solubility in many organic solvents like dichloromethane, which effectively removes it from the reaction equilibrium and drives the formation of the desired ionic liquid.[10][11] Complete removal of the initial halide is paramount, as residual halides can interfere with catalytic and electrochemical processes.
Experimental Protocol: Synthesis of [B3MPy][BF4]
-
Alkylation:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 3-methylpyridine and 1-chlorobutane.
-
Heat the mixture under reflux for 24-48 hours. The product, 1-butyl-3-methylpyridinium chloride, will often form as a viscous liquid or solid.
-
After cooling, wash the crude product with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. Dry the resulting halide salt under vacuum.
-
-
Anion Exchange:
-
Dissolve the dried 1-butyl-3-methylpyridinium chloride in a suitable solvent (e.g., water or acetone).[13]
-
In a separate flask, prepare a solution of a slight molar excess (1.05 equivalents) of sodium tetrafluoroborate (NaBF₄) in the same solvent.
-
Add the NaBF₄ solution dropwise to the pyridinium salt solution with vigorous stirring. A white precipitate of NaCl will form immediately.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete exchange.[13]
-
-
Purification (Self-Validation):
-
Filter the mixture to remove the precipitated NaCl.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation).
-
Redissolve the crude ionic liquid in dichloromethane (DCM). The residual NaCl is insoluble in DCM and will precipitate.
-
Wash the DCM solution with small portions of deionized water to remove any remaining water-soluble impurities. Trustworthiness Check: Test the final aqueous wash with a silver nitrate (AgNO₃) solution. The absence of a white AgCl precipitate confirms the successful removal of chloride impurities.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under vacuum to yield the pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The unique properties of [B3MPy][BF4] make it a versatile tool for scientific innovation.
-
"Green" Solvent: With negligible vapor pressure, it reduces air pollution and exposure risks associated with volatile organic compounds (VOCs). This makes it a prime candidate for developing more sustainable chemical processes.[1]
-
Electrochemistry: Ionic liquids are widely used as electrolytes in devices like batteries and capacitors due to their high ionic conductivity and wide electrochemical window.[14] [B3MPy][BF4] can serve as a stable medium for electrochemical synthesis, including the in-situ generation of reactive species like BF₃ from the tetrafluoroborate anion.[15]
-
Catalysis: It can act as both a solvent and a catalyst or catalyst support. Its ability to dissolve a wide range of organic and inorganic compounds allows it to facilitate reactions between otherwise immiscible reactants. The catalyst can often be retained in the ionic liquid phase, simplifying product separation and enabling catalyst recycling, a key principle of green chemistry.
Conceptual Application: Recyclable Catalysis Workflow
The diagram below illustrates how [B3MPy][BF4] can be used in a catalytic process where the product is easily separated, and the catalyst-ionic liquid phase is recycled.
Caption: A recyclable catalytic system using an ionic liquid medium.
Safety, Handling, and Storage
While ionic liquids are non-volatile, they are still chemicals that require careful handling. Direct contact should always be avoided.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17] Handle in a well-ventilated area or a fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18] Ionic liquids can be hygroscopic, so protection from moisture is important to maintain purity.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[17][19]
Conclusion
This compound is a valuable ionic liquid with a well-defined set of properties that make it suitable for a range of applications, from green chemistry to advanced electrochemical systems. Its synthesis is straightforward, and its non-volatile nature offers significant safety and environmental advantages over traditional solvents. For researchers and drug development professionals, understanding the synthesis, properties, and handling of this compound opens doors to more efficient, sustainable, and innovative scientific work.
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An In-depth Technical Guide to the Health and Safety of 1-Butyl-3-methylpyridinium Tetrafluoroborate
This guide provides a comprehensive overview of the health and safety considerations for 1-Butyl-3-methylpyridinium tetrafluoroborate, an ionic liquid utilized in various research and industrial applications. This document is intended for researchers, scientists, and drug development professionals to ensure its safe handling, storage, and disposal. The information presented herein is synthesized from multiple safety data sheets and toxicological sources to provide a coherent and actionable safety protocol.
Hazard Identification and GHS Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards. However, it is noteworthy that the classification for this compound can vary slightly between suppliers, underscoring the importance of consulting the specific Safety Data Sheet (SDS) for the product in use. A common classification is as follows:
-
Acute Toxicity, Oral (Category 3 or 4): This indicates that the substance can be toxic or harmful if swallowed.[1][2][3][4][5][6][7] Ingestion of less than 150 grams may be fatal or cause serious damage to health.[8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3][4][5][6][9] Pre-existing dermatitis may be exacerbated by exposure.[8]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4][5][6][9]
-
Hazardous to the Aquatic Environment, Long-term (Chronic) Hazard (Category 2 or 3): This substance is toxic or harmful to aquatic life with long-lasting effects.[1][2][3][5][10]
Signal Word: Danger[2][3][4][6][7] or Warning[1]
Hazard Statements (H-phrases):
-
H301/H302: Toxic if swallowed / Harmful if swallowed.[1][2][3][5][6][7][10]
-
H411/H412: Toxic to aquatic life with long lasting effects / Harmful to aquatic life with long lasting effects.[1][2][5][10]
It is important to note that for some preparations, the substance is not yet fully tested, and the risks cannot be excluded if handled inappropriately.[1][11]
Toxicological Profile
While comprehensive toxicological data for this compound is not always readily available, the existing information and data from analogous compounds indicate several areas of concern:
-
Acute Oral Toxicity: As indicated by its GHS classification, the substance is considered toxic or harmful if ingested. Immediate medical attention should be sought if swallowed.[2][3][5]
-
Dermal and Ocular Irritation: The compound is a known skin and serious eye irritant.[2][3][4][5][6][8][9] Prolonged or repeated skin contact may lead to dermatitis.[8]
-
Inhalation Toxicity: Inhalation of vapors or mists may cause respiratory irritation.[8] Acute effects of fluoride inhalation can include nose and throat irritation, coughing, and chest discomfort.[8]
-
Chronic Health Effects: Limited evidence suggests that long-term exposure may have cumulative health effects.[8] Due to the presence of the imidazole moiety in similar compounds, there are concerns about potential effects on male fertility, although specific data for this compound is lacking.[8] The borate component can accumulate in the testes and may cause testicular atrophy in animal studies.[8] The tetrafluoroborate anion can interfere with iodine uptake in the thyroid gland.[8]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no conclusive data to classify this substance as a carcinogen, mutagen, or reproductive toxicant.[9] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure. The following are general guidelines; however, the specific SDS should always be consulted for detailed instructions.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][2][3] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimizing exposure risk.
Safe Handling
-
Ventilation: Use only in well-ventilated areas, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., PVC).[8] Gloves should be inspected before use and disposed of properly after handling the substance.[2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in work areas.[1] Wash hands thoroughly after handling.[1][3]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep containers tightly closed when not in use.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
-
Container Sealing: Opened containers must be carefully resealed and kept upright to prevent leakage.[2]
Emergency Procedures
In the event of a spill or fire, the following procedures should be followed.
Spill Response
-
Evacuate: Clear the area of all personnel and move upwind.[8]
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Containment: Prevent the spill from entering drains or waterways.[2]
-
Absorption: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Unsuitable Extinguishing Media: Avoid using a straight hose stream of water as it may scatter and spread the fire.[11]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and boron oxides.[2][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][11]
Disposal Considerations
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways.[2] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling the ionic liquid.
Emergency Response Logic
The following diagram outlines the decision-making process in the event of an accidental exposure.
Caption: Decision tree for first aid response to exposure.
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An In-Depth Technical Guide to the Viscosity and Density of 1-Butyl-3-methylpyridinium tetrafluoroborate ([C4C1Py][BF4])
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the viscosity and density of the ionic liquid 1-Butyl-3-methylpyridinium tetrafluoroborate, [C4C1Py][BF4]. As a versatile solvent with applications ranging from organic synthesis to drug delivery, a thorough understanding of its fundamental physical properties is paramount for process design, optimization, and ensuring experimental reproducibility. This document, authored from the perspective of a Senior Application Scientist, synthesizes experimental data with practical insights into the factors influencing these critical parameters.
Introduction: The Significance of Viscosity and Density in Ionic Liquid Applications
This compound is a room-temperature ionic liquid (RTIL) composed of a pyridinium cation and a tetrafluoroborate anion. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make it an attractive medium for a variety of chemical and pharmaceutical processes. Viscosity and density are not mere physical constants; they are pivotal properties that dictate the fluid dynamics, mass transfer characteristics, and ultimately, the efficiency and viability of any application.
Viscosity (η) , a measure of a fluid's resistance to flow, directly impacts:
-
Mixing and Agitation: Higher viscosity necessitates more energy for effective mixing, influencing reaction kinetics and heat transfer.
-
Pumping and Fluid Handling: The energy required to transport the ionic liquid through pipes and reactors is a direct function of its viscosity.
-
Diffusion Rates: The rate at which reactants and products move within the solvent is inversely related to viscosity, affecting reaction rates and separation efficiencies.
-
Processing and Formulation: In drug development, viscosity is a critical parameter for formulations, affecting injectability, dissolution, and bioavailability.
Density (ρ) , the mass per unit volume, is essential for:
-
Reactor Design and Sizing: Accurate density data is crucial for determining the mass of the ionic liquid required for a specific volume and for the overall design of reaction vessels.
-
Phase Separation and Extraction: In multiphase systems, density differences drive the separation of immiscible liquids, a key step in many purification processes.
-
Molar Property Calculations: Density is required to convert between mass-based and volume-based measurements and to calculate various thermodynamic properties.
This guide will delve into the intrinsic viscosity and density of [C4C1Py][BF4] and explore how these properties are profoundly influenced by external factors, namely temperature and the presence of common impurities such as water and halides.
Physicochemical Properties of this compound
The viscosity and density of [C4C1Py][BF4] are intrinsically linked to its molecular structure—the size and shape of the pyridinium cation and the tetrafluoroborate anion, and the intermolecular forces between them.
Temperature Dependence of Viscosity and Density
Like most liquids, the viscosity of [C4C1Py][BF4] decreases significantly with increasing temperature, while its density shows a less dramatic, near-linear decrease. This behavior is a direct consequence of the increased kinetic energy of the ions at higher temperatures, which overcomes the intermolecular forces (van der Waals forces, and electrostatic interactions) that hinder flow.
Table 1: Temperature-Dependent Viscosity and Density of this compound ([C4C1Py][BF4])
| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Reference |
| 298.15 | 1.178 | 141 | [1] |
| 303.15 | 1.174 | 108 | [1] |
| 313.15 | 1.167 | 69 | [1] |
| 323.15 | 1.160 | 47 | [1] |
| 333.15 | 1.153 | 33 | [1] |
Note: The data presented is a representative compilation from the literature. Values may vary slightly between different studies due to variations in purity and measurement techniques.
The relationship between temperature and viscosity for ionic liquids can often be described by the Vogel-Fulcher-Tammann (VFT) equation, which provides a more accurate fit over a wider temperature range than the simple Arrhenius equation.
Comparison with Imidazolium-Based Analogue
For context, it is insightful to compare the properties of [C4C1Py][BF4] with its more commonly studied imidazolium-based counterpart, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). Generally, pyridinium-based ionic liquids tend to exhibit higher viscosities than their imidazolium analogues with the same anion and alkyl chain length.[2] This is often attributed to the differences in the cation's structure and the resulting packing efficiency and intermolecular interactions.[2][3]
Table 2: Comparison of Viscosity and Density of [C4C1Py][BF4] and [BMIM][BF4] at 298.15 K
| Ionic Liquid | Density (g/cm³) | Viscosity (mPa·s) |
| [C4C1Py][BF4] | 1.178 | 141 |
| [BMIM][BF4] | ~1.21 | ~90 |
Data for [BMIM][BF4] is sourced from multiple publicly available databases and research articles for a general comparison.
The higher viscosity of the pyridinium ionic liquid can have significant implications for its use in applications where lower viscosity is desirable, such as in electrochemical devices or as a reaction medium requiring rapid mass transfer.
The Critical Impact of Impurities
The physicochemical properties of ionic liquids are exquisitely sensitive to the presence of impurities. For [C4C1Py][BF4], water and halide ions are the most common and impactful contaminants.
The Effect of Water
Due to the hygroscopic nature of many ionic liquids, including those with the tetrafluoroborate anion, the absorption of atmospheric water is a significant concern. Even small amounts of water can dramatically reduce the viscosity of [C4C1Py][BF4].[4] This is because water molecules can disrupt the ionic liquid's hydrogen-bonding network and reduce the strong interionic forces.[4]
The density of the ionic liquid also decreases with the addition of water, though the effect is less pronounced than on viscosity.[4]
The Influence of Halide Impurities
Halide impurities, particularly chloride, are often remnants of the synthesis process of ionic liquids. The presence of these small, highly coordinating anions can lead to a significant increase in viscosity. This is attributed to the strong hydrogen bonding interactions that halides can form with the cation, leading to the formation of more structured, aggregate-like networks within the liquid that are more resistant to flow.
While specific quantitative data on the effect of varying halide concentrations on the viscosity and density of [C4C1Py][BF4] is not extensively documented in the reviewed literature, the qualitative effect is a well-recognized phenomenon in the field of ionic liquids. The meticulous removal of halide impurities is a critical step in the purification of ionic liquids to obtain consistent and reliable physicochemical data.
Experimental Protocols for Accurate Measurement and Validation
To ensure the scientific integrity of data, the following section details the methodologies for the synthesis, purification, and characterization of [C4C1Py][BF4], as well as the precise measurement of its viscosity and density.
Synthesis and Purification of [C4C1Py][BF4]
A common synthetic route to [C4C1Py][BF4] involves a two-step process: the quaternization of 3-methylpyridine followed by anion exchange.
Step 1: Synthesis of 1-Butyl-3-methylpyridinium Halide
-
Combine equimolar amounts of 3-methylpyridine and a butyl halide (e.g., 1-bromobutane or 1-chlorobutane) in a round-bottom flask.
-
The reaction is typically performed neat or with a minimal amount of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture under reflux for several hours with vigorous stirring.
-
After cooling, the resulting viscous liquid or solid is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
The product, 1-butyl-3-methylpyridinium halide, is then dried under vacuum.
Step 2: Anion Exchange to form [C4C1Py][BF4]
-
Dissolve the 1-butyl-3-methylpyridinium halide in a suitable solvent, such as water or acetone.
-
Add an equimolar amount of a tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF4, or ammonium tetrafluoroborate, NH4BF4).
-
Stir the mixture at room temperature for several hours to facilitate the metathesis reaction.
-
The inorganic halide salt byproduct (e.g., NaBr or NaCl) will precipitate out of the solution.
-
Filter the mixture to remove the precipitated salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting ionic liquid is then subjected to a rigorous purification process.
Purification Protocol:
-
Dissolve the crude [C4C1Py][BF4] in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Wash the solution with deionized water multiple times to remove any remaining water-soluble impurities.
-
To remove halide impurities, a solution of silver tetrafluoroborate (AgBF4) in a suitable solvent can be added to precipitate silver halides, followed by filtration. Caution: Silver salts are light-sensitive and can be expensive.
-
Alternatively, repeated washing with water can reduce halide content, but may not completely eliminate it.
-
The organic phase containing the purified ionic liquid is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
After filtration, the solvent is removed under reduced pressure.
-
Finally, the ionic liquid is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours) to remove any residual water and volatile organic compounds.
Diagram 1: Experimental Workflow for Synthesis and Purification of [C4C1Py][BF4]
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Characterization and Purity Assessment
The purity of the synthesized [C4C1Py][BF4] must be rigorously assessed before any physical property measurements are taken.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and to check for the absence of organic impurities.
-
Karl Fischer Titration: To accurately quantify the water content. This is a critical step, as even trace amounts of water can significantly impact viscosity.
-
Ion Chromatography or Potentiometric Titration: To determine the concentration of halide impurities. A common method involves titrating a solution of the ionic liquid with a standardized silver nitrate solution.
Viscosity Measurement
The viscosity of [C4C1Py][BF4] can be measured using several techniques. The choice of instrument depends on the required accuracy and the sample volume available.
Step-by-Step Methodology using a Rotational Rheometer:
-
Instrument Calibration: Calibrate the rheometer using a standard viscosity fluid of known viscosity at the desired measurement temperature.
-
Sample Loading: Carefully load a precise volume of the purified and dried [C4C1Py][BF4] onto the rheometer plate. Ensure there are no air bubbles trapped in the sample.
-
Temperature Equilibration: Allow the sample to equilibrate at the target temperature for a sufficient amount of time to ensure thermal homogeneity.
-
Measurement: Perform the viscosity measurement over a range of shear rates to check for Newtonian behavior (viscosity independent of shear rate). For most ionic liquids under typical conditions, Newtonian behavior is expected.
-
Data Acquisition: Record the viscosity at various temperatures, allowing for equilibration at each new temperature setpoint.
Diagram 2: Workflow for Accurate Viscosity Measurement
Caption: A sequential workflow for obtaining reliable viscosity measurements of an ionic liquid.
Density Measurement
Density is typically measured using a vibrating tube densitometer, which offers high precision and requires a small sample volume.
Step-by-Step Methodology using a Vibrating Tube Densitometer:
-
Instrument Calibration: Calibrate the densitometer using two standards of well-known density that bracket the expected density of the ionic liquid (e.g., dry air and deionized water).
-
Sample Injection: Inject the purified and dried [C4C1Py][BF4] into the oscillating U-tube of the densitometer, ensuring no air bubbles are present.
-
Temperature Control: The instrument will precisely control the temperature of the sample. Allow sufficient time for thermal equilibrium.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
Data Recording: Record the density at a range of temperatures.
Conclusion and Future Outlook
The viscosity and density of this compound are fundamental properties that are highly sensitive to temperature and the presence of impurities, particularly water and halides. For researchers, scientists, and drug development professionals, a meticulous approach to the synthesis, purification, and characterization of this ionic liquid is essential for obtaining reliable and reproducible data. The experimental protocols outlined in this guide provide a framework for achieving this.
Future research should focus on generating more extensive and systematic data on the quantitative effects of various impurities on the physicochemical properties of [C4C1Py][BF4] and other pyridinium-based ionic liquids. Such data will be invaluable for developing predictive models and for the rational design of ionic liquid-based processes in a wide range of applications.
References
-
Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B, 2018.
-
Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. ResearchGate, 2018.
-
Thermodynamic properties of this compound. ResearchGate, 2008.
-
Properties of this compound mixtures. ResearchGate, 2012.
-
Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data, 2005.
-
Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. ResearchGate, 2005.
-
Densities and Viscosities for Binary Mixtures of 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid with Molecular Solvents. ResearchGate, 2011.
-
Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures From (303.15 to 353.15) K. ResearchGate, 2014.
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- 2. researchgate.net [researchgate.net]
- 3. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Solubility of 1-Butyl-3-methylpyridinium tetrafluoroborate in Organic Solvents: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4]), an ionic liquid of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development and other fields who utilize or are exploring the use of ionic liquids as solvent media. We will delve into the physicochemical principles governing its solubility, present available quantitative data, and provide insights into experimental determination methodologies.
Introduction to this compound and its Significance
This compound, with the chemical formula C₁₀H₁₆BF₄N, is a pyridinium-based ionic liquid. Ionic liquids (ILs) are salts with melting points below 100°C, and many, like [BMPy][BF4], are liquid at room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive "green" alternatives to volatile organic compounds (VOCs) in a wide array of applications, including organic synthesis, catalysis, electrochemistry, and separations.[1][2]
The solubility of an ionic liquid in various organic solvents is a critical parameter that dictates its utility in specific applications. For instance, in a catalytic system, the solubility of reactants and products in the IL-organic solvent mixture is paramount for reaction efficiency and product separation. Similarly, in drug delivery, the solubility of an active pharmaceutical ingredient (API) in an IL-based formulation is a key determinant of its bioavailability.
The unique structure of [BMPy][BF4], comprising a pyridinium cation with a butyl and a methyl substituent and a tetrafluoroborate anion, imparts a specific set of intermolecular interactions that govern its solubility behavior. The aromatic pyridinium ring can engage in π-π stacking and other interactions with aromatic solvents, while the butyl chain introduces a degree of nonpolar character. The tetrafluoroborate anion is weakly coordinating and contributes to the overall ionic nature of the compound.
Theoretical Framework: Understanding the Driving Forces of Solubility
The solubility of an ionic liquid in an organic solvent is a complex interplay of various intermolecular forces. The adage "like dissolves like" provides a rudimentary guideline, but a deeper understanding requires consideration of the following factors:
-
Polarity and Dipole Moment: Solvents with higher polarity and significant dipole moments are generally better at solvating the charged ions of the ionic liquid.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the cation and anion of the IL. The tetrafluoroborate anion is a weak hydrogen bond acceptor.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and contribute to the overall solvation energy. The alkyl chain on the pyridinium cation contributes to these interactions.
-
π-π Interactions: The aromatic pyridinium cation can participate in π-π stacking with aromatic solvents like toluene and benzene, which can enhance solubility.[3]
A useful concept for predicting miscibility is the Hildebrand solubility parameter (δ) . This parameter is a measure of the cohesive energy density of a substance. Solvents with similar solubility parameters are more likely to be miscible. For the related ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), the solubility parameter has been determined to be approximately 23.39 (J/cm³)⁰·⁵ at 298 K.[4][5] This value suggests that it will be more soluble in polar solvents.
Quantitative Solubility Data
Precise, quantitative solubility data for [BMPy][BF4] across a wide spectrum of organic solvents is not extensively available in the public domain. However, by combining data on its miscibility with certain solvent classes and drawing parallels with closely related ionic liquids, a comprehensive picture can be constructed.
Solubility in Alcohols and Water
Studies on the liquid-liquid equilibria of [BMPy][BF4] with water and a series of n-alkanols (methanol, ethanol, propan-1-ol, and butan-1-ol) have shown that its miscibility is limited and temperature-dependent.[6][7] These systems exhibit an Upper Critical Solution Temperature (UCST) , which is the critical temperature above which the two components are completely miscible in all proportions.
| Solvent | UCST (°C) - Approximate | General Solubility Trend |
| Water | - | Partially miscible, forms two phases at room temperature. |
| Methanol | Below room temperature | Miscible at room temperature. |
| Ethanol | Below room temperature | Miscible at room temperature. |
| Propan-1-ol | ~30 °C | Limited miscibility at room temperature, becomes miscible above UCST. |
| Butan-1-ol | ~60 °C | Low miscibility at room temperature, becomes miscible above UCST. |
Insight: The decreasing solubility (increasing UCST) with increasing alkyl chain length of the alcohol highlights the dominant role of the polar hydroxyl group in solvating the ionic liquid. As the nonpolar character of the alcohol increases, its ability to dissolve the ionic salt decreases.
Solubility in Aromatic Solvents
Quantitative solubility data for the closely related ionic liquid 1-butyl-4-methylpyridinium tetrafluoroborate ([4-mebupy]BF₄) in various aromatic solvents has been determined.[3] Given the structural similarity, these values provide a strong estimate for the solubility of [BMPy][BF4]. The data shows that solubility is generally low but increases with the aromaticity of the solvent and with increasing temperature.
| Solvent | Temperature (°C) | Solubility of [4-mebupy]BF₄ (mass fraction) |
| Toluene | 25 | ~0.001 |
| Toluene | 50 | ~0.003 |
| Benzene | 25 | ~0.002 |
| Benzene | 50 | ~0.005 |
| Ethylbenzene | 25 | ~0.001 |
| Ethylbenzene | 50 | ~0.002 |
| o-Xylene | 25 | ~0.001 |
| o-Xylene | 50 | ~0.002 |
Insight: The slightly higher solubility in benzene compared to toluene, ethylbenzene, and o-xylene at the same temperature may be attributed to more effective π-π stacking with the less sterically hindered benzene ring. The positive temperature coefficient of solubility is typical for the dissolution of solids and viscous liquids.
Solubility in Other Common Organic Solvents (Qualitative and Inferred Data)
Direct quantitative solubility data for [BMPy][BF4] in many common organic solvents is scarce. However, extensive data is available for the structurally analogous ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).[8] The primary difference lies in the cationic core (pyridinium vs. imidazolium), which is expected to have a modest effect on solubility in non-aromatic solvents compared to the influence of the shared butyl chain and tetrafluoroborate anion. Therefore, the solubility behavior of [BMIM][BF4] serves as a valuable proxy.
| Solvent | Expected Solubility of [BMPy][BF4] | Rationale/Supporting Evidence |
| Acetone | Miscible | [BMIM][BF4] is miscible.[8] The polar aprotic nature of acetone facilitates dissolution of ionic species. |
| Acetonitrile | Miscible | [BMIM][BF4] is miscible.[8] Strong ion-dipole interactions are expected between the ions of the IL and the nitrile group.[9] |
| Dichloromethane | Miscible | [BMIM][BF4] is miscible.[8] Dichloromethane is a polar solvent capable of solvating ionic compounds.[10][11] |
| Ethyl Acetate | Miscible | [BMIM][BF4] is miscible.[8] The ester group provides sufficient polarity for solvation. |
| Hexane | Immiscible | [BMIM][BF4] is immiscible.[8] Hexane is a nonpolar solvent and lacks the ability to solvate the charged ions of the IL. |
| Toluene | Immiscible/Slightly Soluble | [BMIM][BF4] is reported as immiscible,[8] while pyridinium-based ILs show slight solubility.[3] This suggests very limited solubility for [BMPy][BF4]. |
Experimental Determination of Solubility
The experimental determination of ionic liquid solubility requires meticulous procedures due to their often high viscosity and low volatility.
Synthetic Method for Phase Equilibria
A common method for determining liquid-liquid equilibria and UCSTs is the synthetic method.
Protocol:
-
A known mass of the ionic liquid is introduced into a sealed, temperature-controlled glass cell equipped with a magnetic stirrer.
-
The organic solvent is added titrimetrically in small, known increments.
-
After each addition, the mixture is stirred vigorously and allowed to equilibrate.
-
The temperature is slowly varied until a phase transition (miscibility or immiscibility) is observed visually. The transition from a turbid (two-phase) to a clear (one-phase) solution marks the solubility limit at that composition and temperature.
-
This process is repeated for various compositions to map out the entire phase diagram.
Analytical Methods for Quantitative Solubility
For determining the precise concentration of the ionic liquid in a saturated organic solvent phase, analytical techniques are employed.
Protocol:
-
A heterogeneous mixture of the ionic liquid and the organic solvent is prepared in a sealed vial.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand undisturbed for phase separation.
-
A sample of the organic solvent-rich phase is carefully extracted.
-
The concentration of the ionic liquid in the sample is determined using a suitable analytical method, such as:
-
UV-Vis Spectrophotometry: If the ionic liquid has a chromophore (like the pyridinium ring), its concentration can be determined by measuring its absorbance at a specific wavelength.
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the ionic liquid.
-
Ion Chromatography: Specifically useful for quantifying the cationic and anionic components of the ionic liquid.[3]
-
Sources
- 1. longdom.org [longdom.org]
- 2. issp.ac.ru [issp.ac.ru]
- 3. Ion chromatography as a novel method to quantify the solubility of pyridinium ionic liquids in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. 1-Butyl-3-methylimidazolium tetrafluoroborate | 174501-65-6 [chemicalbook.com]
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- 10. From ionic liquid to electrolyte solution: dynamics of 1-N-butyl-3-N-methylimidazolium tetrafluoroborate/dichloromethane mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
1-Butyl-3-methylpyridinium tetrafluoroborate price and suppliers
An In-Depth Technical Guide to 1-Butyl-3-methylpyridinium tetrafluoroborate ([B3MPy][BF₄]): Properties, Synthesis, Pricing, and Applications for Researchers
Overview and Core Characteristics
This compound, identified by CAS Number 597581-48-1 , is a pyridinium-based room-temperature ionic liquid (RTIL). Unlike the more commonly studied imidazolium-based ionic liquids, pyridinium salts like [B3MPy][BF₄] offer a unique combination of electrochemical stability, thermal properties, and solvency, making them compelling candidates for specialized applications in chemical synthesis, electrochemistry, and biocatalysis. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of its technical properties, synthesis methodologies, commercial availability, and key applications, with a focus on its relevance to researchers in the pharmaceutical and life sciences.
The core structure, consisting of a 1-butyl-3-methylpyridinium cation and a tetrafluoroborate anion, imparts a distinct set of properties. The asymmetry of the cation disrupts crystal lattice formation, resulting in a substance that is liquid at room temperature. The tetrafluoroborate anion contributes to its relatively low viscosity (compared to other ILs) and moderate coordinating ability, influencing its behavior as a solvent and electrolyte.
Physicochemical and Thermodynamic Properties
Understanding the fundamental properties of [B3MPy][BF₄] is critical to its effective application. These parameters dictate its behavior as a solvent, its performance in electrochemical systems, and its suitability for various reaction conditions. Extensive studies have characterized its thermodynamic behavior, both as a pure substance and in mixtures with common solvents like water and alcohols.[1][2][3]
| Property | Value | Source |
| CAS Number | 597581-48-1 | Iolitec[4] |
| Molecular Formula | C₁₀H₁₆BF₄N | RoCo Global[2] |
| Molecular Weight | 237.05 g/mol | RoCo Global[2] |
| Appearance | Colorless to Yellow Liquid | Multiple Suppliers |
| Melting Point | < Room Temperature | RoCo Global[2] |
| Density (25 °C) | 1.18 g/cm³ | RoCo Global[2], Iolitec[4] |
| Viscosity (25 °C) | 176 cP (mPa·s) | RoCo Global[2], Iolitec[4] |
| Conductivity (23 °C) | 1.41 mS/cm | RoCo Global[2], Iolitec[4] |
| Electrochemical Window | 3.7 V | RoCo Global[2] |
The negative excess molar volumes observed in mixtures with alkanols suggest strong intermolecular interactions and efficient packing between the ionic liquid and the solvent molecules.[1] This characteristic is crucial when designing binary solvent systems for synthesis or extraction, as it indicates miscibility and a departure from ideal solution behavior.
Synthesis and Manufacturing Insights
The synthesis of [B3MPy][BF₄] is typically achieved through a two-step process involving quaternization followed by anion metathesis. For research and drug development applications, the purity of the final product is paramount, as residual halides (e.g., chloride or bromide) from starting materials can poison catalysts or interfere with electrochemical processes.
Typical Lab-Scale Synthesis Protocol (Anion Metathesis)
The most common laboratory method involves the reaction of a 1-butyl-3-methylpyridinium halide salt with a tetrafluoroborate salt.
Step 1: Quaternization of 3-Methylpyridine
-
Reactants: 3-Methylpyridine and 1-Bromobutane (or 1-Chlorobutane).
-
Procedure: 3-Methylpyridine is reacted with a slight molar excess of 1-bromobutane, typically under reflux in a suitable solvent (like acetonitrile or toluene) or neat, for several hours to form 1-butyl-3-methylpyridinium bromide.
-
Causality: This is a standard Sₙ2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic primary carbon of the alkyl halide. The choice of halide (Br⁻ or Cl⁻) can influence reaction time and conditions.
Step 2: Anion Exchange (Metathesis)
-
Reactants: 1-Butyl-3-methylpyridinium bromide and Sodium tetrafluoroborate (NaBF₄).
-
Procedure: The resulting pyridinium bromide salt is dissolved in a solvent like anhydrous dichloromethane.[5] An equimolar amount of sodium tetrafluoroborate is added, and the mixture is stirred vigorously at room temperature for 24-48 hours. The precipitated sodium bromide (NaBr) is insoluble in the organic solvent and is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the final ionic liquid.
-
Causality: The reaction is driven by the precipitation of the inorganic salt (e.g., NaBr or NaCl) in the chosen organic solvent, shifting the equilibrium towards the formation of the desired ionic liquid. Multiple washes and careful drying are essential to remove residual salts and water.
Caption: General workflow for the synthesis of [B3MPy][BF₄] via anion metathesis.
High-Purity Synthesis for Electrochemical Applications
For applications demanding extremely low halide content (<100 ppm), alternative halide-free synthesis routes are employed. One such method involves reacting the pyridinium halide with triethyloxonium tetrafluoroborate.[6] This process avoids the metathesis step with alkali metal salts, yielding a product of higher purity directly, although the reagents are more costly.[6]
Applications in Research and Drug Development
The unique properties of [B3MPy][BF₄] have led to its use in several specialized areas relevant to pharmaceutical and biological research.
-
Solvent for Pharmaceutical Synthesis: Ionic liquids are explored as green solvent alternatives to volatile organic compounds (VOCs). [B3MPy][BF₄] has been specifically named as a potential solvent in a patented process for preparing intermediates of Dronedarone , an antiarrhythmic drug.[7] Its role as a non-volatile, thermally stable reaction medium can facilitate reactions at high temperatures and simplify product isolation.
-
Biosensor and Biofuel Cell Development: In a key application for biomedical researchers, [B3MPy][BF₄] was used to modify the surface of single-walled carbon nanotubes (SWNTs).[8] This modification created a favorable microenvironment for the immobilization of the enzyme glucose oxidase (GOx) through electrostatic interactions. The resulting IL-SWNT-GOx biocomposite demonstrated effective direct electrochemistry of the enzyme, a critical function for developing advanced glucose biosensors and biofuel cells. The ionic liquid acts as a stable and conductive matrix that preserves the enzyme's conformation and facilitates electron transfer.[8]
-
Biocatalysis and Enzyme Stability: The stability of enzymes in non-aqueous environments is a significant challenge. Ionic liquids can serve as stabilizing media for biocatalytic processes.[8] Studies on the toxicity of various ionic liquids towards Saccharomyces cerevisiae (a common model organism in biotechnology) found that pyridinium-based ILs were fully biocompatible.[9] This low toxicity, combined with its favorable solvent properties, makes [B3MPy][BF₄] a promising candidate for use in whole-cell or isolated enzyme biocatalytic systems, potentially enhancing reaction rates and enzyme longevity.
Commercial Availability: Suppliers and Pricing
This compound is available from several chemical suppliers, though it is less common than its imidazolium analogue. It is typically sold in research-grade purities (>98% or >99%). Pricing is highly dependent on quantity and purity.
| Supplier | Purity | Available Quantities | Pricing Note |
| Iolitec | >99% | 25g, 50g, 100g, 250g, 500g, 1kg, bulk | Quote required |
| RoCo Global | 99% | 25g, 50g, 100g, 250g, 500g, 1kg, 5kg | Quote required |
| Fisher Scientific | 99% | 5g, 50g | Price for 50g listed as €193.80 (Europe)[10] |
| Santa Cruz Biotech | N/A | N/A | Product listed for proteomics research[1] |
| Alfa Chemistry | >98% | Custom | Quote required |
| BLD Pharm | N/A | Custom | Quote required |
| Echemi | Various | Various | Marketplace with multiple suppliers |
Note: Prices are subject to change and vary by region. For bulk quantities (>1 kg), contacting suppliers directly for a quote is standard practice.
Caption: Decision workflow for selecting a supplier for [B3MPy][BF₄].
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of this compound is essential. While ionic liquids have negligible vapor pressure, direct contact should be avoided. The toxicological properties of many ionic liquids are not yet fully understood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Work in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. Ionic liquids can be hygroscopic, so protection from moisture is important to maintain purity.
-
In Case of Contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water.
-
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
-
Ortega, J., Vivas, D., & de la Fuente, I. (2007). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data, 52(6), 2269–2276. [Link]
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Safarov, J., Hamidova, R., & Shahverdiyev, A. (2011). Thermodynamic properties of this compound. The Journal of Chemical Thermodynamics, 43(9), 1315-1322. [Link]
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Fisher Scientific. (n.d.). 1-n-Butyl-3-methylpyridinium tetrafluoroborate, 99%. Retrieved January 7, 2026, from [Link]
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Paduszyński, K., & Domańska, U. (2014). Prediction of Ionic Liquids Heat Capacity by means of their in silico Principal Properties. RSC Advances, 4, 2834-2848. [Link]
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Pereira, M. M., et al. (2021). Advances Achieved by Ionic-Liquid-Based Materials as Alternative Supports and Purification Platforms for Proteins and Enzymes. Molecules, 26(11), 3295. [Link]
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Hazarika, S., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. Green Chemistry, 20(19), 4386-4413. [Link]
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ACS Publications. (n.d.). Vapor–Liquid Equilibria of the Ionic Liquid 1-Hexyl-3-methylimidazolium Triflate (C6mimTfO) with n-Alkyl Alcohols. Industrial & Engineering Chemistry Research. [Link]
- Brueckner, D., et al. (2014). Process for the preparation of dronedarone intermediates.
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FUJIFILM Wako Chemicals. (n.d.). Ionic Liquid. Retrieved January 7, 2026, from [Link]
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Journal of Chemical & Engineering Data. (2023). Thermophysical Properties of Mixtures Containing Cholinium l-Alaninate and Water, Ethanol, or Propan-1-ol. [Link]
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Taylor & Francis Online. (2020). Comprehensive models for density prediction of ionic liquid + molecular solvent mixtures at different temperatures. Physics and Chemistry of Liquids, 58(3), 305-327. [Link]
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Iglesias, M., et al. (2020). Discovering Low Toxicity Ionic Liquids for Saccharomyces cerevisiae by Using the Agar Well Diffusion Test. International Journal of Molecular Sciences, 21(18), 6826. [Link]
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Pyridinium-Based Ionic Liquids: A Technical Guide to Green Chemistry Applications
Introduction to Green Chemistry and Ionic Liquids
The paradigm of modern chemical synthesis and industrial processing is increasingly shaped by the principles of green chemistry. This philosophy advocates for the design of products and processes that minimize the use and generation of hazardous substances. Central to this endeavor is the development of environmentally benign solvents to replace volatile organic compounds (VOCs) that have long been the workhorses of the chemical industry.
The Principles of Green Chemistry
The 12 Principles of Green Chemistry, articulated by Anastas and Warner, provide a framework for sustainable chemical design. These principles guide chemists in reducing the environmental impact of chemical processes, from the choice of starting materials to the design of reaction conditions and the ultimate fate of the products. Key among these is the use of safer solvents and reaction conditions, which has spurred significant research into alternatives to traditional organic solvents.
Ionic Liquids as Green Solvents: A Paradigm Shift
Ionic liquids (ILs) have emerged as a promising class of "designer" solvents that align with the principles of green chemistry.[1] These are salts with melting points below 100 °C, composed of a large organic cation and a smaller inorganic or organic anion.[1] Their negligible vapor pressure, high thermal stability, and non-flammability make them attractive alternatives to volatile and often flammable organic solvents.[2] Furthermore, their physicochemical properties can be finely tuned by modifying the structure of the cation and the nature of the anion, allowing for the design of ILs with specific solvating and catalytic properties.[3][4]
Emergence of Pyridinium-Based Ionic Liquids: Advantages and Opportunities
Among the diverse families of ionic liquids, pyridinium-based ILs have garnered significant attention due to their unique combination of properties and synthetic accessibility.[3] The pyridinium cation, with its aromatic ring, offers a versatile platform for functionalization, allowing for the modulation of its steric and electronic properties.[5] This tunability, coupled with their often lower cost compared to some imidazolium-based counterparts, makes them compelling candidates for a wide range of green chemistry applications, from catalysis and organic synthesis to biomass processing.[6][7] This guide provides an in-depth technical exploration of the synthesis, properties, and key green chemistry applications of pyridinium-based ionic liquids.
Synthesis and Physicochemical Properties of Pyridinium-Based Ionic Liquids
The remarkable versatility of pyridinium-based ionic liquids stems from the ability to tailor their properties through synthetic design. Understanding the relationship between their structure and function is paramount for their effective application.
The Architecture of Pyridinium-Based Ionic Liquids
The properties of a pyridinium-based IL are a direct consequence of the interplay between its constituent cation and anion.
The pyridinium cation's structure can be systematically modified. The length of the N-alkyl chain, for instance, influences properties like viscosity and hydrophobicity.[5] Longer alkyl chains generally lead to increased viscosity and hydrophobicity. Furthermore, the pyridine ring itself can be substituted at various positions, providing another layer of tunability.[5]
The choice of the anion has a profound impact on the physicochemical properties of the ionic liquid, including its melting point, viscosity, and miscibility with other solvents.[5] Common anions include halides (e.g., Br⁻, Cl⁻), tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[2][3] For example, ILs with fluorinated anions like [NTf₂]⁻ are often hydrophobic, while those with halide anions tend to be more hydrophilic.
Synthesis of Pyridinium-Based Ionic Liquids: A Two-Step Methodology
The synthesis of pyridinium-based ionic liquids is typically a straightforward two-step process involving N-alkylation followed by anion exchange.[8] This approach allows for the systematic variation of both the cation and the anion.
The initial step is the quaternization of the pyridine nitrogen with an alkyl halide, a classic Sₙ2 reaction.[8]
Experimental Protocol: Synthesis of N-Alkylpyridinium Halide [8][9]
-
Materials: Pyridine or a substituted pyridine, an appropriate alkyl halide (e.g., 1-bromobutane, 1-bromohexane), and a suitable solvent (e.g., acetonitrile, toluene, or solvent-free).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the pyridine derivative (1.0 eq.) in the chosen solvent. For solvent-free conditions, proceed with the neat reactants.
-
Add the alkyl halide (1.0-1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux (typically 70-100 °C) and maintain for a period ranging from a few hours to 72 hours, monitoring the reaction progress by TLC or NMR.[9]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If the product is a liquid, remove the solvent under reduced pressure.
-
Wash the resulting N-alkylpyridinium halide with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the purified N-alkylpyridinium halide.[9]
-
The second step involves exchanging the halide anion for a different anion, which significantly alters the IL's properties.[8]
Experimental Protocol: Anion Exchange [8][9]
-
Materials: N-alkylpyridinium halide, a salt containing the desired anion (e.g., sodium tetrafluoroborate, lithium bis(trifluoromethylsulfonyl)imide), and a suitable solvent (e.g., acetone, methanol).
-
Procedure:
-
Dissolve the N-alkylpyridinium halide (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add the salt containing the target anion (1.0-1.1 eq.) to the solution.
-
Stir the mixture at room temperature for several hours (e.g., 12-24 hours).[9] The precipitation of the inorganic halide salt (e.g., NaBr, LiCl) often indicates the progress of the reaction.
-
Once the reaction is complete, remove the solid byproduct by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final pyridinium-based ionic liquid.
-
Dry the product under high vacuum to remove any residual solvent and water.
-
Greener Synthesis Routes: The Role of Ultrasound
In line with green chemistry principles, ultrasound irradiation has been employed to accelerate the synthesis of pyridinium-based ILs, often leading to shorter reaction times and higher yields compared to conventional heating methods.[2]
Key Physicochemical Properties and Their Measurement
The utility of a pyridinium-based IL for a specific application is dictated by its physicochemical properties. A summary of key properties for some common pyridinium ILs is presented below.
| Ionic Liquid | Abbreviation | Melting Point (°C) | Viscosity (cP at 25°C) | Density (g/cm³ at 25°C) | Conductivity (mS/cm at 25°C) | Thermal Decomposition (°C) |
| 1-Butylpyridinium Tetrafluoroborate | [C₄Py][BF₄] | 95 | - | - | - | - |
| 1-Hexylpyridinium Tetrafluoroborate | [C₆Py][BF₄] | < 40 | - | - | - | - |
| 1-Butylpyridinium Bis(trifluoromethylsulfonyl)imide | [C₄Py][NTf₂] | - | 39.4 | 1.536 | 5.99 | 408 |
| 1-Hexylpyridinium Bis(trifluoromethylsulfonyl)imide | [C₆Py][NTf₂] | - | - | - | - | - |
| 1-Octyl-3-methylpyridinium Chloride | [C₈C₁Py]Cl | - | - | - | - | - |
Note: The data presented in this table is compiled from various sources and is intended for comparative purposes. Exact values may vary depending on the experimental conditions and purity of the ionic liquid.[3][6][10][11]
Experimental Methods for Property Determination: [3][5]
-
Density: Measured using a vibrating tube densimeter.
-
Viscosity: Determined using a rotational viscometer or a capillary viscometer.
-
Conductivity: Measured using a conductivity meter with a calibrated probe.
-
Thermal Stability: Assessed by thermogravimetric analysis (TGA).
-
Melting Point: Determined by differential scanning calorimetry (DSC).
Applications in Green Catalysis and Organic Synthesis
The unique solvent properties and potential for catalytic activity make pyridinium-based ionic liquids highly attractive for a variety of organic transformations.
Pyridinium-Based Ionic Liquids as Catalysts and Reaction Media
Pyridinium ILs can act as both the solvent and the catalyst in a reaction, simplifying the process and facilitating catalyst recycling.[12][13] Their ionic nature can stabilize charged intermediates and transition states, leading to enhanced reaction rates and selectivities.[5]
Application Feature: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in the synthesis of pharmaceuticals and fine chemicals. Pyridinium-based ILs have been shown to be effective media for this reaction, promoting catalyst stability and recyclability.[13][14]
Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura coupling in an ionic liquid medium generally follows the established pathway of oxidative addition, transmetalation, and reductive elimination. The ionic liquid can play a role in stabilizing the palladium catalyst, potentially through weak interactions, and in facilitating the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling in a Pyridinium-Based Ionic Liquid [11][15]
-
Materials: Aryl halide (e.g., 4-bromoacetophenone), arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃ or triethylamine), and a pyridinium-based ionic liquid (e.g., [4-MBpy][BF₄]).[11]
-
Procedure:
-
To a microwave-safe reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (1-3 mol%), and the base (2.0 mmol).
-
Add the pyridinium-based ionic liquid (e.g., 2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The ionic liquid and catalyst remain in the ionic liquid phase.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The ionic liquid phase containing the catalyst can be washed with a non-polar solvent and reused for subsequent reactions.
-
Other Notable Catalytic Applications
Pyridinium-based ionic liquids have also been successfully employed in a range of other important organic reactions, including:
-
Friedel-Crafts reactions: Acting as both solvent and Lewis acid catalyst.[13]
-
Diels-Alder reactions: Promoting stereoselectivity and facilitating product separation.[13]
-
Esterification and Transesterification: Protic pyridinium ILs have shown excellent catalytic activity in these reactions, crucial for biodiesel production.[12][16][17]
Biomass Processing and Biocatalysis
The conversion of lignocellulosic biomass into biofuels and value-added chemicals is a cornerstone of a sustainable bio-based economy. Ionic liquids, including pyridinium-based systems, have emerged as powerful solvents for biomass pretreatment.
The Role of Ionic Liquids in a Lignocellulosic Biorefinery
Lignocellulosic biomass is a complex composite of cellulose, hemicellulose, and lignin. The recalcitrant nature of this matrix hinders the access of enzymes to the cellulosic fraction. Ionic liquids can effectively dissolve and fractionate biomass, making the cellulose more accessible for enzymatic hydrolysis.[10]
Pretreatment of Biomass with Pyridinium-Based Ionic Liquids
Pyridinium-based ILs, such as 1-hexylpyridinium chloride ([Hpy][Cl]), have been shown to be effective in pretreating various types of biomass, including microcrystalline cellulose and bagasse.[10] This pretreatment can disrupt the crystalline structure of cellulose and remove lignin, thereby enhancing the efficiency of subsequent enzymatic saccharification.[6][10]
Application Feature: Enzymatic Hydrolysis of Cellulose
Following pretreatment, the cellulose-rich fraction can be hydrolyzed to glucose by cellulase enzymes. The efficiency of this step is significantly enhanced by the IL pretreatment.
Mechanism of Cellulose Dissolution
The dissolution of cellulose in ionic liquids is attributed to the ability of the anions to disrupt the extensive hydrogen-bonding network between cellulose chains. The cations also play a role in solvating the cellulose polymer.
Experimental Protocol: Biomass Pretreatment and Enzymatic Saccharification [10]
-
Materials: Lignocellulosic biomass (e.g., Avicel or Bagasse), a pyridinium-based ionic liquid (e.g., [Hpy][Cl]), cellulase enzyme mixture, and citrate buffer (pH 5.0).
-
Procedure:
-
Pretreatment:
-
Prepare a 5% (w/w) suspension of the biomass in the ionic liquid in a sealed vessel.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) for a defined period (e.g., 30-180 minutes) with stirring.
-
After pretreatment, add an anti-solvent (e.g., water) to regenerate the cellulose-rich material.
-
Collect the solid by filtration, wash thoroughly with water to remove the ionic liquid, and dry.
-
-
Enzymatic Saccharification:
-
Prepare a suspension of the pretreated biomass (e.g., 5% w/v) in citrate buffer (pH 5.0).
-
Add the cellulase enzyme mixture (e.g., at a loading of 6 FPU/g of biomass).
-
Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with agitation for a period of 24-72 hours.
-
Periodically take samples and analyze the concentration of released sugars (e.g., glucose, cellobiose) by HPLC.
-
-
Enhancing Enzyme Stability and Activity in Pyridinium-Based Ionic Liquids
Interestingly, certain pyridinium-based ionic liquids have been shown to enhance the stability and activity of enzymes like lipase.[8][9] This opens up possibilities for conducting biocatalytic reactions directly in ionic liquid media, which can be advantageous for substrates with poor water solubility. The choice of the anion appears to be crucial, with bromide anions showing a more stabilizing effect on lipase conformation compared to tetrafluoroborate anions in some studies.[8]
Environmental Profile: Toxicity and Biodegradability
While ionic liquids offer significant advantages as "green" solvents, a comprehensive assessment of their environmental footprint is crucial.
Assessing the "Greenness" of Pyridinium-Based Ionic Liquids
The "green" credentials of an ionic liquid are not inherent but must be evaluated on a case-by-case basis, considering its entire life cycle, including synthesis, use, and disposal. Key aspects of this assessment are toxicity and biodegradability.
Ecotoxicity and Cytotoxicity Considerations
Studies have shown that the toxicity of pyridinium-based ionic liquids is highly dependent on their structure.[18][19] A general trend is that toxicity increases with the length of the N-alkyl chain.[18] The choice of anion can also influence toxicity, though the effect of the cation's structure is often more pronounced.[18] It is important to note that some pyridinium-based ILs have been found to be more toxic than their imidazolium-based counterparts.[18]
Biodegradability Assessment: The Closed Bottle Test (OECD 301D)
The biodegradability of a chemical is a critical factor in determining its environmental persistence. The Closed Bottle Test (OECD 301D) is a standard method for assessing the ready biodegradability of substances in an aerobic aqueous medium.[12]
Experimental Protocol: Closed Bottle Test (OECD 301D) [12]
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a wastewater treatment plant and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by analysis of the dissolved oxygen over a 28-day period.
-
Procedure:
-
Prepare a mineral medium containing essential salts and trace elements.
-
Prepare a solution of the pyridinium-based ionic liquid in the mineral medium at a known concentration (typically 2-5 mg/L).
-
Inoculate the solution with a small volume of activated sludge from a wastewater treatment plant.
-
Fill BOD (Biochemical Oxygen Demand) bottles completely with the inoculated solution, ensuring no air bubbles are trapped.
-
Prepare control bottles containing only the mineral medium and inoculum (blank) and bottles with a reference substance of known biodegradability (e.g., sodium benzoate).
-
Incubate all bottles in the dark at a constant temperature (e.g., 20 °C) for 28 days.
-
Measure the dissolved oxygen concentration in replicate bottles at the beginning of the test and at regular intervals over the 28-day period.
-
Calculate the percentage biodegradation based on the oxygen consumption in the test bottles relative to the theoretical oxygen demand (ThOD) of the substance.
-
Designing Greener Pyridinium-Based Ionic Liquids
Research is actively focused on designing pyridinium-based ILs with improved environmental profiles. This includes incorporating biodegradable functional groups, such as ester or amide moieties, into the cation's side chain. For instance, pyridinium ILs with ester functionalities have been shown to be readily biodegradable.
Regeneration and Recycling: Towards a Circular Economy
For ionic liquids to be truly sustainable and economically viable, their efficient recycling and reuse are imperative.
The Importance of Ionic Liquid Recycling
The relatively high cost of many ionic liquids necessitates their recovery and reuse. Effective recycling strategies reduce waste, lower process costs, and minimize the environmental impact associated with the synthesis and disposal of the ILs.
Common Techniques for Regeneration and Reuse
Several methods can be employed to regenerate and recycle pyridinium-based ionic liquids after a reaction, including:
-
Extraction: The product can be extracted with a solvent that is immiscible with the ionic liquid, leaving the IL and catalyst behind for reuse.[13]
-
Distillation/Evaporation: If the product is volatile, it can be removed by distillation, and the non-volatile ionic liquid can be reused.
-
Membrane Separation: Techniques like pervaporation can be used to separate the ionic liquid from the reaction mixture.[16]
-
Washing: The ionic liquid can be washed with appropriate solvents to remove impurities before being dried and reused.[9]
The choice of recycling method depends on the specific properties of the ionic liquid, the product, and the reaction system.
Conclusion and Future Outlook
Pyridinium-based ionic liquids represent a versatile and promising class of compounds with significant potential to advance the goals of green chemistry. Their tunable properties, synthetic accessibility, and demonstrated efficacy in a range of applications, from catalysis to biomass processing, position them as valuable tools for researchers and drug development professionals.
However, a critical and holistic approach is necessary. The "greenness" of any ionic liquid is not a given and must be rigorously evaluated through comprehensive toxicity and biodegradability studies. The future of pyridinium-based ionic liquids in green chemistry will depend on the continued development of structures with improved environmental profiles, coupled with efficient and scalable recycling strategies. As our understanding of the structure-property-toxicity relationships deepens, the rational design of truly sustainable and high-performance pyridinium-based ionic liquids will undoubtedly pave the way for cleaner and more efficient chemical processes.
References
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Cipta, O., Alni, A., & Hertadi, R. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 47(2), 307-320. [Link]
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El-Shafai, N. M., El-Khouly, M. E., & Allam, E. A. (2021). Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. Molecules, 26(15), 4469. [Link]
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Cipta, O., Alni, A., & Hertadi, R. (2023). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Turkish Journal of Chemistry, 47(2), 307-320. [Link]
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Ninomiya, K., et al. (2013). Low melting point pyridinium ionic liquid pretreatment for enhancing enzymatic saccharification of cellulosic biomass. Bioresource Technology, 148, 343-349. [Link]
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Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. [Link]
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Jordan, A., et al. (2014). Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures. Green Chemistry, 16(3), 1347-1357. [Link]
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Mumtaz, A., et al. (2021). Cost-Effective Processing of Carbon-Rich Materials in Ionic Liquids: An Expeditious Approach to Biofuels. ACS Omega, 6(43), 28736-28745. [Link]
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Gao, H., et al. (2006). Protic pyridinium ionic liquids: Synthesis, acidity determination and their performances for acid catalysis. Journal of Molecular Catalysis A: Chemical, 250(1-2), 163-168. [Link]
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Castro, K. L. S., et al. (n.d.). Ionic liquids derived from pyridine and their application in Suzuki-Miyaura reaction under microwave irradiation. Semantic Scholar. [Link]
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Earle, M. J., et al. (2004). Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society, 126(48), 15814-15823. [Link]
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ACS Publications. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. [Link]
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AIP Publishing. (2016). Biodegradability of immidazolium, pyridinium, piperidinium and pyrrolidinium based ionic liquid in different water source. [Link]
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ResearchGate. (n.d.). Biodiesel (methyl oleate) synthesis in the presence of pyridinium and aminotriazolium acidic ionic liquids: Kinetic, thermodynamic studies. [Link]
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ResearchGate. (n.d.). Optimization and Kinetic Studies on Biodiesel Conversion from Chlorella vulgaris Microalgae Using Pyrrolidinium-Based Ionic Liquids as a Catalyst. [Link]
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Harjani, J. R., et al. (2009). Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. Green Chemistry, 11(1), 83-90. [Link]
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PMC. (n.d.). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. [Link]
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MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. [Link]
-
ResearchGate. (n.d.). Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. [Link]
-
International Journal of Chemical Studies. (2017). Ionic liquids: Green solvents of sustainable chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. [Link]
-
ResearchGate. (n.d.). (PDF) Use of ionic liquids in biodiesel production: A review. [Link]
-
ResearchGate. (n.d.). Regeneration, Recovery and Removal of Ionic Liquids. [Link]
-
MDPI. (n.d.). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. [Link]
Mandatory Visualizations
Caption: General two-step synthesis workflow for pyridinium-based ionic liquids.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
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Environmental impact and biodegradability of 1-Butyl-3-methylpyridinium tetrafluoroborate
An In-Depth Technical Guide to the Environmental Profile of 1-Butyl-3-methylpyridinium tetrafluoroborate
Authored by Gemini, Senior Application Scientist
Foreword: The Dichotomy of "Green" Solvents
Ionic liquids (ILs) have been heralded as a cornerstone of green chemistry, offering a paradigm shift away from volatile organic compounds (VOCs) due to their negligible vapor pressure, high thermal stability, and tunable solvating properties.[1][2][3] Among these, this compound ([BMPy][BF4]) has found utility in various applications, including chemical synthesis and as a medium for enzymatic reactions.[4][5] However, the "green" label necessitates a rigorous evaluation beyond low volatility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's lifecycle, particularly its environmental impact and biodegradability, is paramount for responsible innovation. This guide provides a deep dive into the environmental profile of this compound, synthesizing technical data with practical insights to inform its use and disposal.
Section 1: Biodegradability Assessment of this compound
The ultimate fate of a chemical in the environment is largely determined by its biodegradability. A substance that is readily biodegradable is less likely to persist and bioaccumulate, thereby posing a lower long-term environmental risk.
The Biodegradation Potential of Pyridinium-Based Ionic Liquids
The biodegradability of ionic liquids is intricately linked to their molecular structure, including the nature of the cation core, the length of the alkyl side chains, and the type of anion. For pyridinium-based ILs, the degradation process often involves microbial action on the alkyl substituents and the pyridinium ring itself.[6][7] Studies have shown that the degradation pathways can be dependent on the alkyl chain length.[6] For instance, the biodegradation of some pyridinium cations involves the unsaturation of the butyl side chain and hydroxylation of the aromatic ring.[6] However, it's crucial to note that while some pyridinium-based ILs with longer alkyl chains (hexyl and octyl) can be fully mineralized, those with shorter butyl chains have been found to be not biodegradable under certain test conditions.[8]
Degradation Pathways: A Mechanistic Insight
The microbial degradation of pyridinium-based ILs is thought to be initiated by oxidative enzymes, such as those from the cytochrome P450 superfamily.[6] These enzymes can trigger the oxidation of the alkyl side chain, which is often a critical first step in the biotransformation process.[6] Subsequent steps can involve the cleavage of the pyridinium ring, leading to the formation of simpler, more readily metabolizable compounds.[6][7] The specific metabolites formed can vary depending on the microbial species present and the environmental conditions. For example, Corynebacterium sp. has been shown to degrade the N-ethylpyridinium cation, cleaving the pyridinium ring.[7][9]
Standardized Biodegradability Testing: The OECD 301 Series
To ensure comparability and regulatory acceptance, the assessment of "ready biodegradability" is conducted using standardized methods, most notably the OECD 301 guideline series.[10][11][12] These tests are stringent screening tools that evaluate the potential of a chemical to be extensively degraded by a mixed population of microorganisms under aerobic aquatic conditions.[10][13] A substance is classified as "readily biodegradable" if it meets specific pass levels (e.g., ≥60% of the theoretical oxygen demand or theoretical CO2 production) within a 28-day period, and crucially, within a 10-day window that begins once 10% degradation is reached.[10]
Experimental Protocol: OECD 301F - Manometric Respirometry Test
This method is particularly suitable for assessing the biodegradability of soluble and insoluble organic compounds.
Principle: The test substance is incubated in a mineral medium inoculated with a mixed population of microorganisms (typically from activated sludge). The consumption of oxygen by the microorganisms as they metabolize the test substance is measured over 28 days in a closed respirometer.
Step-by-Step Methodology:
-
Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements to support microbial growth.
-
Inoculum Preparation: Obtain a fresh sample of activated sludge from a wastewater treatment plant treating predominantly domestic sewage. This serves as the source of a diverse microbial community. The inoculum is typically washed and aerated before use.
-
Test Setup:
-
Test Vessels: Set up multiple sealed vessels (respirometers).
-
Test Substance: Add the test substance (this compound) to the test vessels at a known concentration.
-
Reference Substance: In parallel, set up vessels with a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test system.
-
Blank Controls: Prepare vessels containing only the inoculum and mineral medium to measure endogenous respiration.
-
-
Incubation: Incubate all vessels in the dark at a constant temperature (22 ± 2°C) for 28 days. The respirometer continuously measures the oxygen uptake.
-
Data Analysis:
-
Calculate the percentage of biodegradation by comparing the oxygen consumed in the test vessels (corrected for the blank) to the theoretical oxygen demand (ThOD) of the test substance.
-
The ThOD is the calculated amount of oxygen required to completely oxidize the substance to CO2, water, and mineral salts. For 1-Butyl-3-methylpyridinium-tetrafluoroborate, the theoretical oxygen demand is 1,451 mg/mg.[14]
-
Evaluate if the pass level (≥60% ThOD) is reached within the 28-day test period and the 10-day window.
-
Causality Behind Experimental Choices:
-
The use of a mixed microbial population from activated sludge provides a more realistic representation of environmental conditions compared to a single microbial strain.
-
The inclusion of a reference substance is a critical quality control step to ensure that the inoculum is active and capable of degrading a known biodegradable compound.
-
The 10-day window criterion is a stringent measure to differentiate between substances that degrade quickly and those that require a prolonged adaptation period, the latter being considered less "readily" biodegradable.[10]
Caption: Workflow for OECD 301F Manometric Respirometry Test.
Section 2: Ecotoxicity Profile
While a substance may not be readily biodegradable, its environmental risk is also a function of its toxicity to aquatic and terrestrial organisms. Ecotoxicity studies are therefore essential for a holistic environmental assessment.
Toxicity to Aquatic Organisms
Ionic liquids, including pyridinium-based ones, can exhibit toxicity towards various aquatic organisms. The toxicity is often influenced by the length of the alkyl chain on the cation, with longer chains generally leading to higher toxicity due to increased lipophilicity and potential for membrane disruption.
For pyridinium-based ILs, acute toxicity has been observed in organisms such as the bacterium Vibrio fischeri and the crustacean Daphnia magna.[15] It is important to note that while some studies have reported low toxicity for certain ILs, others have found them to be harmful to aquatic life.[16][17] For instance, 1-butyl-3-methylimidazolium tetrafluoroborate, a structurally similar imidazolium-based IL, is classified as harmful to aquatic life with long-lasting effects.[17]
Toxicity to Terrestrial Organisms
The potential impact of ILs on terrestrial ecosystems is also a significant concern. Studies on the imidazolium-based analogue, 1-butyl-3-methylimidazolium tetrafluoroborate, have shown toxic effects on earthworms (Eisenia fetida) and plants.[16][18] In wheat seedlings, this IL was found to reduce germination and inhibit root and shoot growth at concentrations of 0.9 mmol/L or more.[16] In earthworms, it induced oxidative stress, leading to lipid peroxidation and DNA damage.[18]
Quantitative Ecotoxicity Data
The following table summarizes available ecotoxicity data for pyridinium-based ionic liquids and a closely related imidazolium-based ionic liquid. EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% effect (e.g., immobilization, growth inhibition) in a test population.
| Ionic Liquid | Test Organism | Endpoint | EC50 Value (mg/L) | Reference |
| This compound | Vibrio fischeri | Acute Toxicity | Not specified | |
| This compound | Daphnia magna | Acute Toxicity | Not specified | |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | Wheat (Triticum aestivum) | Growth Inhibition | > 201 mg/L (0.9 mmol/L) |
Note: Specific EC50 values for this compound were not available in the searched literature. The table reflects the state of available information.
Standardized Ecotoxicity Testing: The OECD and ISO Guidelines
A battery of standardized tests, developed by organizations like the OECD and the International Organization for Standardization (ISO), are used to assess the ecotoxicity of chemicals.[19][20] These tests cover different trophic levels to provide a comprehensive picture of potential environmental harm.
Experimental Protocol: ISO 6341 - Daphnia magna Acute Immobilisation Test
This test is a widely used method to determine the acute toxicity of substances to freshwater invertebrates.
Principle: Young daphnids, aged less than 24 hours, are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, which is defined as their inability to swim after gentle agitation of the test vessel.
Step-by-Step Methodology:
-
Test Organism Culture: Maintain a healthy culture of Daphnia magna under controlled laboratory conditions.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable dilution water. A control group with only dilution water is also prepared.
-
Test Procedure:
-
Place a specific number of young daphnids (e.g., 20) into each test vessel containing the different concentrations of the test substance and the control.
-
Incubate the test vessels for 48 hours at 20 ± 2°C with a defined photoperiod (e.g., 16 hours light, 8 hours dark).
-
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel.
-
Data Analysis:
-
Calculate the percentage of immobilization for each concentration.
-
Determine the EC50 value, the concentration that causes immobilization in 50% of the daphnids, using appropriate statistical methods (e.g., probit analysis).
-
Self-Validating System:
-
The test is considered valid if the immobilization in the control group is less than 10%.
-
The use of a reference toxicant is recommended to check the sensitivity of the test organisms.
Caption: Trophic levels in ecotoxicological assessment.
Section 3: Environmental Fate and Synthesis
Synthesis of this compound
The synthesis of N-alkylpyridinium halides is typically achieved by refluxing pyridine with the corresponding alkyl halide.[4] For this compound, a subsequent anion exchange step would be required to replace the halide with the tetrafluoroborate anion.
Persistence and Mobility
Based on the available data suggesting that butyl-substituted pyridinium ILs are not readily biodegradable, this compound is likely to be persistent in the environment.[8] Information on its mobility in soil and bioaccumulative potential is limited, with safety data sheets often stating that these data are not available.[14][17] This lack of data represents a significant knowledge gap in its environmental risk assessment.
Caption: Environmental fate of this compound.
Section 4: Conclusion and Future Perspectives
While this compound offers advantages as a "green" solvent due to its low volatility, its environmental profile is complex. The available evidence suggests that it may not be readily biodegradable and could exhibit toxicity to aquatic and terrestrial organisms. The lack of comprehensive data on its bioaccumulation potential and mobility in soil are critical knowledge gaps that need to be addressed.
For researchers, scientists, and drug development professionals, this underscores the importance of a cradle-to-grave approach when selecting and using chemicals. The "green" credentials of a solvent should not be based solely on its physical properties but must include a thorough evaluation of its environmental fate and effects.
Future Research Directions:
-
Conducting standardized ready biodegradability tests (e.g., OECD 301 series) for this compound to definitively determine its biodegradation potential.
-
Performing comprehensive ecotoxicity studies across different trophic levels to establish clear EC50 and No Observed Effect Concentration (NOEC) values.
-
Investigating the bioaccumulation potential and mobility of this ionic liquid in soil and sediment.
-
Exploring the development of more benign-by-design pyridinium-based ionic liquids with enhanced biodegradability and lower toxicity.
By addressing these research needs, the scientific community can make more informed decisions about the use of this compound and continue to advance the principles of truly sustainable chemistry.
References
- OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. (2025). Vertex AI Search.
- OECD GUIDELINE FOR TESTING OF CHEMICALS. (n.d.). OECD.
- Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. (n.d.).
- OECD Guidelines Test No. 301 C & F. (n.d.). BPC Instruments.
- Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. (2010). Green Chemistry.
- Test No. 301: Ready Biodegradability. (1992). OECD.
- Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. (2010). Royal Society of Chemistry.
- Test No. 301: Ready Biodegradability. (n.d.). OECD.
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- Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-w
- ISO activities. (n.d.). ECT Oekotoxikologie GmbH.
- Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. (2025).
- On the biodegradation of ionic liquid 1-Butyl-3-methylimidazolium tetrafluoroborate. (2025).
- Effect of 1-butyl-3-methylimidazolium tetrafluoroborate on the wheat ( Triticum aestivum L.) seedlings. (2025).
- What are the benefits of 1-butyl-3-methylimidazolium Tetrafluoroborate in green chemistry?. (2024).
- Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluoroborate. (n.d.). ResearchGate.
- Safety Data Sheet: 1-Butyl-3-methylimidazolium tetrafluorobor
- Sustainability Assessment of Alternative Synthesis Routes to Aprotic Ionic Liquids: The Case of 1-Butyl-3-methylimidazolium Tetrafluoroborate for Fuel Desulfurization. (2021).
- Evaluation of the toxicity of 1-butyl-3-methyl imidazolium tetrafluoroborate using earthworms (Eisenia fetida) in two soils. (2019). PubMed.
- Microbiological toxicity tests using standardized ISO/OECD methods-current st
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- Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. (n.d.). Arabian Journal of Chemistry.
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Methodological & Application
1-Butyl-3-methylpyridinium tetrafluoroborate as an electrolyte in batteries
An Application Guide to 1-Butyl-3-methylpyridinium Tetrafluoroborate as a High-Stability Electrolyte for Advanced Batteries
Introduction: The Imperative for Safer, High-Performance Electrolytes
The advancement of energy storage technologies, particularly lithium-ion batteries, is intrinsically linked to the capabilities of the electrolyte. Conventional electrolytes, typically a lithium salt dissolved in a mixture of organic carbonate solvents, present significant safety challenges due to their volatility and flammability.[1][2] This has propelled the investigation of ionic liquids (ILs) as safer, more stable alternatives.[3] ILs are salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[2][3]
Among the various classes of ILs, pyridinium-based ionic liquids are of particular interest for high-voltage applications due to their inherent electrochemical stability.[4][5] This guide focuses on this compound ([BMPy][BF₄]), a promising pyridinium IL for next-generation batteries. We will explore its fundamental properties, provide detailed protocols for its application, and explain the scientific rationale behind its use, offering researchers a comprehensive resource for leveraging this advanced electrolyte.
Physicochemical Properties of [BMPy][BF₄]
The performance of an electrolyte is dictated by a balance of its physical and chemical properties. [BMPy][BF₄] possesses a unique combination of characteristics that make it suitable for battery applications, though it also has limitations that often necessitate formulation with co-solvents.
A significant challenge with pure IL electrolytes is their high viscosity, which can impede ion transport and limit power density.[6] Consequently, [BMPy][BF₄] is often diluted with low-viscosity organic solvents like acetonitrile (AN) or propylene carbonate (PC) to enhance ionic conductivity.[6]
| Property | Typical Value (Pure [BMPy][BF₄]) | Significance in Batteries |
| Appearance | Colorless to Yellow Liquid | Purity indicator. |
| Molecular Weight | 223.05 g/mol | Fundamental property for concentration calculations. |
| Density (20 °C) | ~1.16 g/mL | Important for volumetric energy density calculations. |
| Viscosity (25 °C) | High (~116 cP) | Affects ionic mobility and conductivity. High viscosity can limit rate performance.[6] |
| Ionic Conductivity | Low (Improves significantly with co-solvents) | A critical measure of the electrolyte's ability to transport ions between electrodes. |
| Thermal Stability | Decomposition onset >150 °C | Enhances battery safety by reducing the risk of thermal runaway compared to volatile organic solvents.[7] |
| Electrochemical Stability Window (ESW) | Wide (up to ~5 V vs. Li/Li⁺) | Dictates the operational voltage of the battery. A wide window is essential for high-energy-density cathode materials.[4] |
Safety and Handling: A Self-Validating System
Trustworthiness in any protocol begins with safety. While ILs are generally safer than traditional organic solvents, they are not without hazards and require careful handling.
Core Hazards:
-
Toxicity: Pyridinium and imidazolium-based ILs with the tetrafluoroborate anion are classified as toxic if swallowed and can cause skin and serious eye irritation.[8][9][10]
-
Hydrolysis: The tetrafluoroborate (BF₄⁻) anion is susceptible to hydrolysis, especially in the presence of trace water at elevated temperatures. This reaction can produce hydrofluoric acid (HF), which is highly corrosive and toxic.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory. A face shield is recommended when handling larger quantities.[8]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[8]
-
Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are immediately accessible.
Handling & Storage Protocol:
-
Work Area: All handling should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Due to the hygroscopic nature of the IL and the extreme sensitivity of lithium battery components to moisture, all electrolyte preparation and cell assembly must be conducted in an inert atmosphere (e.g., an argon-filled glovebox with H₂O and O₂ levels <1 ppm).
-
Storage: Store in a cool, dry place. Keep the container tightly sealed to prevent moisture ingress.[8] Opened containers must be carefully resealed.[8]
Application Protocol I: Preparation of a [BMPy][BF₄]-Based Electrolyte
This protocol details the preparation of a 1 M Lithium Tetrafluoroborate (LiBF₄) solution in a [BMPy][BF₄] and Propylene Carbonate (PC) mixture. The addition of PC serves to decrease viscosity and improve ionic conductivity.
Rationale:
-
Drying: Water is the enemy of lithium-based battery systems. It reacts with the Li-anode, the BF₄⁻ anion, and the LiBF₄ salt, leading to capacity fade, poor cycling stability, and the formation of hazardous HF.[7] Rigorous drying is non-negotiable.
-
Inert Environment: Lithium metal is highly reactive with oxygen and moisture. The Solid Electrolyte Interphase (SEI) that forms on the anode is critical for battery performance, and its composition is highly sensitive to atmospheric contaminants.[1]
Materials & Equipment:
-
This compound ([BMPy][BF₄]), battery grade (>99%)
-
Lithium tetrafluoroborate (LiBF₄), battery grade (>99.9%)
-
Propylene Carbonate (PC), anhydrous (<10 ppm H₂O)
-
Schlenk flask and vacuum line
-
Magnetic stirrer and stir bar
-
Argon-filled glovebox
-
Analytical balance (inside glovebox)
Step-by-Step Methodology:
-
Drying the Ionic Liquid:
-
Place the required amount of [BMPy][BF₄] into a Schlenk flask with a magnetic stir bar.
-
Attach the flask to a high-vacuum line.
-
Heat the IL to 80-100 °C while stirring under dynamic vacuum for at least 24 hours. This removes residual water and other volatile impurities.
-
Allow the IL to cool to room temperature under vacuum before transferring it into the glovebox.
-
-
Drying the Lithium Salt:
-
Place the LiBF₄ powder in a glass vacuum vial.
-
Heat the salt under high vacuum at 120 °C for 24 hours.
-
Allow the salt to cool to room temperature under vacuum before transferring it into the glovebox.
-
-
Electrolyte Formulation (inside the glovebox):
-
On an analytical balance, weigh the desired amount of dried [BMPy][BF₄] and PC into a clean, dry glass bottle. For a 1:1 (w/w) mixture, use equal weights of each.
-
Add a magnetic stir bar.
-
Slowly add the pre-calculated amount of dried LiBF₄ to achieve a 1 M concentration while stirring. The dissolution may be slow.
-
Seal the bottle and leave it stirring for several hours (or overnight) until the salt is completely dissolved and the solution is homogeneous.
-
This final solution is your working electrolyte.
-
Application Protocol II: Coin Cell (CR2032) Assembly for Electrochemical Testing
This protocol describes the assembly of a standard CR2032-type coin cell to evaluate the performance of the prepared electrolyte. A Lithium Iron Phosphate (LiFePO₄) cathode and a lithium metal anode are used as a representative system.
Rationale: The coin cell is a standardized, reproducible format for screening and comparing the performance of different battery components, including electrolytes. The precise stacking and crimping are critical for ensuring good electrical contact and preventing internal short circuits.
Materials & Equipment:
-
Prepared 1 M LiBF₄ in [BMPy][BF₄]/PC electrolyte
-
CR2032 coin cell components (casings, spacers, spring)
-
LiFePO₄-coated aluminum foil (cathode)
-
Lithium metal foil (anode)
-
Celgard (or similar) microporous separator
-
Disc cutters for electrodes and separator
-
Crimping machine
-
Micropipette
Step-by-Step Methodology (inside the glovebox):
-
Component Preparation:
-
Cut the cathode, anode, and separator into discs of the appropriate size. (Typical: Cathode ~15 mm, Separator ~19 mm, Anode ~16 mm).
-
Ensure all components are completely dry.
-
-
Cell Stacking:
-
Place the bottom casing of the CR2032 cell onto the assembly platform.
-
Place the cathode disc in the center of the casing, active material side up.
-
Using a micropipette, dispense 2-3 drops of the [BMPy][BF₄] electrolyte onto the cathode surface, ensuring it is fully wetted.
-
Place the separator disc on top of the wetted cathode.
-
Add another 2-3 drops of electrolyte onto the separator.
-
Carefully place the lithium metal anode disc on top of the separator.
-
Place a spacer on top of the anode, followed by the spring.
-
Place the top casing (with gasket) over the stack.
-
-
Crimping:
-
Carefully transfer the assembled cell to the crimping machine.
-
Crimp the cell with the appropriate pressure to create a hermetic seal.
-
Wipe the exterior of the cell clean.
-
-
Resting & Testing:
-
Allow the cell to rest for at least 12 hours before testing. This allows for complete wetting of the electrodes and stabilization of the SEI.
-
The cell is now ready for electrochemical characterization (e.g., Cyclic Voltammetry, Galvanostatic Charge-Discharge, Electrochemical Impedance Spectroscopy).
-
Workflow & Characterization
The overall process, from material preparation to performance validation, follows a logical sequence. The primary techniques for evaluating the electrolyte's performance are crucial for understanding its viability.
Caption: Experimental workflow for preparing and testing a [BMPy][BF₄]-based electrolyte.
Conclusion
This compound represents a compelling class of ionic liquid electrolytes that can significantly enhance the safety and high-voltage capabilities of modern batteries. Its high thermal stability and wide electrochemical window address the primary drawbacks of conventional organic carbonate electrolytes. While its high viscosity necessitates careful formulation with co-solvents, the protocols outlined in this guide provide a robust framework for researchers to prepare and test [BMPy][BF₄]-based electrolytes effectively. By following these validated procedures, which emphasize purity, dryness, and inert atmosphere handling, scientists can reliably explore the potential of pyridinium ILs in developing the next generation of safer, high-performance energy storage devices.
References
- 1-Butyl-3-Methylimidazolium Tetrafluoroborate CAS No 174501-65-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. (n.d.). National Institutes of Health.
- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Thermal stability and specific heats of {[bpy][BF4] + [bpy][Tf2N]} and {[bpy][BF4] + [4bmpy][Tf2N]} mixed ionic liquid solvents. (n.d.). ResearchGate.
- 1-Butyl-3-methylimidazolium tetrafluoroborate, 98+% 5 g | Buy Online - Fisher Scientific. (n.d.).
- Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. (2024). MDPI.
- 1-Butyl-3-methylimidazolium tetrafluoroborate - Santa Cruz Biotechnology. (n.d.).
- IL Electrolytes and Li-ion Batteries (LIBs) Synthesis | Protocol Preview. (2022). YouTube.
- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI.
- Solvent Properties of Pyridinium Ionic Liquids. (n.d.). Longdom Publishing.
- Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives. (2023).
- Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. (n.d.). Industrial Chemistry & Materials (RSC Publishing).
- Ionic Liquids for Rechargeable Batteries. (n.d.). Sigma-Aldrich.
- Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications. (n.d.). PMC - NIH.
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Application Notes & Protocols: 1-Butyl-3-methylpyridinium Tetrafluoroborate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of the ionic liquid (IL) 1-Butyl-3-methylpyridinium tetrafluoroborate, [BPy][BF₄], in organic synthesis. This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding protocols in established chemical principles. We will explore the synthesis and unique physicochemical properties of [BPy][BF₄] that make it a compelling alternative to conventional volatile organic compounds (VOCs). The primary focus will be on its role in facilitating palladium-catalyzed cross-coupling reactions, with a detailed protocol for the Heck reaction. We will also discuss the potential application in Friedel-Crafts and Suzuki reactions, drawing parallels from more extensively studied imidazolium-based ionic liquids to provide a framework for methodological development.
Introduction: The Rationale for Pyridinium-Based Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and tunable solvating properties. [2] These features position them as "green" recyclable solvents and catalyst carriers. While imidazolium-based ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), are widely studied, pyridinium-based analogues like this compound ([BPy][BF₄]) offer a different electronic and steric environment. The pyridinium cation's aromaticity and structure can influence catalyst stability, substrate solubility, and reaction kinetics in unique ways, making it a crucial tool for synthetic chemists.
Key Physicochemical Properties of [BPy][BF₄]
The utility of [BPy][BF₄] in synthesis is a direct consequence of its physical properties. Understanding these properties is critical for designing effective experimental protocols.
| Property | Value / Characteristic | Significance in Organic Synthesis |
| Molecular Formula | C₁₀H₁₆BF₄N | - |
| Molecular Weight | 237.05 g/mol | For calculating molar concentrations. |
| Appearance | Colorless to light yellow viscous liquid | Easy to handle and observe catalyst dissolution. |
| Thermal Stability | High decomposition temperature | Allows for reactions to be conducted at elevated temperatures without solvent degradation.[1] |
| Vapor Pressure | Negligible | Reduces emissions of volatile organic compounds (VOCs), enhancing laboratory safety and environmental friendliness. [2] |
| Miscibility | Immiscible with non-polar organic solvents (e.g., hexane, diethyl ether); Miscible with water and some polar organic solvents.[2][3] | Enables biphasic catalysis, where products can be easily separated by extraction with a non-polar solvent, leaving the catalyst immobilized in the IL phase for recycling. |
| Polarity | High polarity | Can stabilize charged intermediates and polar transition states, potentially accelerating reaction rates and influencing selectivity.[4] |
Synthesis of this compound ([BPy][BF₄])
High purity is paramount for reproducible results in catalysis, as halide impurities can poison palladium catalysts. The following two-step protocol, adapted from established methods for ionic liquid synthesis, is designed to minimize such contaminants.[5]
Diagram: Two-Step Synthesis of [BPy][BF₄]
Caption: Synthetic pathway for [BPy][BF₄].
Protocol 2.1: Synthesis of 1-Butyl-3-methylpyridinium Bromide ([BPy]Br)
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methylpyridine (1.0 mol) and 1-bromobutane (1.1 mol).
-
Reaction: Heat the mixture at 70-80 °C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by the formation of a viscous, separate phase.
-
Work-up: After cooling to room temperature, wash the resulting viscous liquid with diethyl ether or ethyl acetate (3 x 100 mL) to remove unreacted starting materials. The product, [BPy]Br, will remain as the lower phase.
-
Drying: Dry the product under high vacuum at 60-70 °C for several hours to remove residual solvent and moisture. The product is a white solid or a highly viscous liquid.
Protocol 2.2: Anion Exchange to [BPy][BF₄]
Causality: This step replaces the bromide anion, a potential catalyst poison, with the non-coordinating tetrafluoroborate anion. Using sodium tetrafluoroborate (NaBF₄) is preferable to potassium tetrafluoroborate (KBF₄) due to its higher solubility in the aqueous/acetone medium, which drives the reaction to completion and results in a purer product.[5]
-
Reagents & Setup: Dissolve the [BPy]Br (1.0 mol) from the previous step in a minimal amount of acetone or water. In a separate flask, prepare a solution of sodium tetrafluoroborate (NaBF₄, 1.05 mol) in the same solvent.
-
Reaction: Slowly add the NaBF₄ solution to the stirring [BPy]Br solution at room temperature. A white precipitate of sodium bromide (NaBr) will form immediately. Continue stirring for 12-24 hours to ensure complete anion exchange.
-
Isolation: Filter off the precipitated NaBr.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The remaining crude product is redissolved in dichloromethane (DCM). This organic phase is then washed with small portions of deionized water to remove any remaining inorganic salts. Expert Tip: Test the final aqueous wash with a silver nitrate solution; the absence of a precipitate (AgBr) indicates successful removal of bromide impurities.
-
Drying: Dry the DCM phase over anhydrous MgSO₄, filter, and remove the solvent under vacuum. Further drying under high vacuum at ~80°C is essential to remove trace water, which can be detrimental to moisture-sensitive reactions.
Application in Palladium-Catalyzed Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene.[6] Using an ionic liquid medium offers a significant advantage in catalyst retention and recycling. While many studies use imidazolium ILs, pyridinium-derived palladate salts have been shown to be effective catalyst precursors for the Heck reaction.[7]
Diagram: Heck Reaction Catalytic Cycle & IL Recycling
Caption: Heck reaction workflow in [BPy][BF₄].
Protocol 3.1: Heck Coupling of Iodobenzene and Styrene
This protocol is based on methodologies developed for palladium catalysis in ionic liquids, where the IL acts to stabilize the catalyst and prevent its precipitation as palladium black.[7]
-
Catalyst Preparation (in situ):
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 mol%).
-
Add this compound ([BPy][BF₄], ~2.0 mL).
-
Stir the mixture at room temperature until the catalyst precursor is fully dissolved. The ionic liquid acts as a stabilizing medium for the active Pd(0) species that will be formed.
-
-
Reaction Setup:
-
To the catalyst solution, add iodobenzene (2.0 mmol).
-
Add styrene (2.4 mmol, 1.2 equivalents).
-
Add triethylamine (Et₃N, 3.0 mmol, 1.5 equivalents) as the base.
-
-
Reaction Conditions:
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. A typical reaction time is 3-6 hours.
-
-
Product Isolation and Catalyst Recycling:
-
Cool the reaction mixture to room temperature.
-
Extract the product, trans-stilbene, by adding diethyl ether or hexane (3 x 10 mL). The product is soluble in the non-polar solvent, while the ionic liquid and the palladium catalyst remain in the IL phase.
-
Combine the organic extracts, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
-
The remaining ionic liquid phase containing the palladium catalyst can be dried under vacuum to remove any residual extraction solvent and reused directly for subsequent reaction cycles. This is a key advantage, reducing catalyst waste and cost.[8]
-
Prospective Applications: A Framework for Development
While specific literature for [BPy][BF₄] in the following reactions is emerging, the principles established for the closely related [BMIM][BF₄] provide a strong foundation for protocol development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[9] Its success in ionic liquids is well-documented, with the IL enhancing catalyst stability and reactivity.[10]
-
Causality & Rationale: The polar nature of [BPy][BF₄] is expected to facilitate the dissolution of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required for the activation of the boronic acid, a crucial step in the catalytic cycle.[11] Furthermore, its ability to immobilize the palladium catalyst allows for straightforward recycling.
-
Representative Protocol (Model System using [BMIM][BF₄]):
-
Setup: To a flask containing [BMIM][BF₄] (3 mL), add Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%), an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and powdered K₂CO₃ (2.0 mmol).
-
Conditions: Heat the mixture to 110 °C for 1-2 hours under an inert atmosphere.
-
Work-up: Cool the mixture, extract the product with toluene or diethyl ether, and purify as needed. The catalyst remains in the IL phase for reuse.
-
-
Adaptation for [BPy][BF₄]: Researchers should start with this baseline protocol. The slightly different polarity and coordinating ability of the pyridinium cation may require re-optimization of the base, temperature, or reaction time to achieve maximum yield.
Friedel-Crafts Acylation
Friedel-Crafts acylation forms aryl ketones via electrophilic aromatic substitution, traditionally using stoichiometric amounts of Lewis acids like AlCl₃.[12][13] Using an ionic liquid can allow for catalytic amounts of a more stable Lewis acid (e.g., metal triflates) and facilitate catalyst recycling.
-
Causality & Rationale: [BPy][BF₄] can act as a polar medium to dissolve and stabilize both the Lewis acid catalyst (like Cu(OTf)₂) and the charged acylium ion intermediate, potentially enhancing reaction rates and regioselectivity compared to conventional solvents.
-
Representative Protocol (Model System using [BMIM][BF₄]):
-
Setup: In an inert atmosphere, add copper(II) triflate (Cu(OTf)₂, 0.1 mmol, 10 mol%) to [BMIM][BF₄] (2 mL).
-
Reagents: Add an activated aromatic compound (e.g., anisole, 5.0 mmol) and an acyl chloride (e.g., benzoyl chloride, 1.0 mmol).
-
Conditions: Heat the mixture to 80 °C for 1-4 hours.
-
Work-up: Cool the reaction and extract the product with an ethereal solvent. The Cu(OTf)₂ catalyst remains in the ionic liquid phase and can be reused.
-
Conclusion
This compound is a versatile and environmentally conscious medium for organic synthesis. Its unique properties facilitate advanced catalytic processes, most notably enabling the straightforward recycling and reuse of expensive transition metal catalysts. While its application in the Heck reaction is established, its potential in other cornerstone reactions like Suzuki-Miyaura coupling and Friedel-Crafts acylation is significant. The protocols and principles outlined in this guide provide a robust framework for chemists to harness the power of [BPy][BF₄] to develop safer, more efficient, and sustainable synthetic methodologies.
References
-
Creary, X., & Willis, E. D. (2005). PREPARATION OF 1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE. Organic Syntheses, 82, 166. Available at: [Link]
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Chem-Station. (n.d.). What are the properties and applications of 1-Butyl-3-methylimidazolium tetrafluoroborate? Available at: [Link]
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Ortega, J., Vreekamp, R., Marrero, E., & Penco, E. (2007). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data, 52(6), 2271–2276. Available at: [Link]
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Ortega, J., Vreekamp, R., Marrero, E., & Penco, E. (2007). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. ResearchGate. Available at: [Link]
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Dupont, J., Consorti, C. S., & Spencer, J. (2000). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236. Available at: [Link]
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Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green Chemistry Letters and Reviews, 7(2), 140-161. Available at: [Link]
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PubChem. (n.d.). 1-Butyl-3-methylimidazolium tetrafluoroborate. National Center for Biotechnology Information. Available at: [Link]
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Jorapur, Y. R. (2004). 1-Butyl-3-methylimidazolium Tetrafluoroborate as a Green Reaction Medium. Synlett, 2004(04), 746-747. Available at: [Link]
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Cai, M., & Wang, X. (2014). Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. Asian Journal of Chemistry, 26(10), 2853-2856. Available at: [Link]
-
Ferreira, A. M., et al. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(9), 346. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Green Chemistry. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. Available at: [Link]
-
Dupont, J., Consorti, C. S., & Spencer, J. (2000). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. Available at: [Link]
-
Mathews, C. J., Smith, P. J., & Welton, T. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Chemical Communications, (14), 1249-1250. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Available at: [Link]
-
Imre-Lucaci, F., et al. (2014). Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. Molecules, 19(12), 21117-21133. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Dharaskar, S. A., et al. (2016). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry, 9, S1558-S1565. Available at: [Link]
-
Sharma, G. V., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(1), 12. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
MDPI. (2024). Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 1-Butyl-3-methylimidazolium tetrafluoroborate. Available at: [Link]
-
Larhed, M., & Hallberg, A. (2002). High-speed heck reactions in ionic liquid with controlled microwave heating. The Journal of Organic Chemistry, 67(17), 6243–6246. Available at: [Link]
-
Silveira, E. T., et al. (2008). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. ARKIVOC, 2008(17), 61-76. Available at: [Link]
-
Pavić, M., et al. (2024). Production, Recycling and Economy of Palladium: A Critical Review. Metals, 14(1), 1. Available at: [Link]
-
Kaftzik, N., Wasserscheid, P., & Kragl, U. (2002). 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate: The most desirable ionic liquid solvent for recycling use of enzyme in lipase-catalyzed transesterification using vinyl acetate as acyl donor. ResearchGate. Available at: [Link]
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Application Note: A Detailed Protocol for Cyclic Voltammetry in 1-Butyl-3-methylpyridinium Tetrafluoroborate ([BMPy][BF₄])
Introduction: The Rationale for Using [BMPy][BF₄] in Electrochemical Analysis
Ionic liquids (ILs) have emerged as a compelling class of electrolytes for electrochemical applications, offering unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] Among these, 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF₄]) is a pyridinium-based ionic liquid noted for its utility in energy storage devices like electrochemical double-layer capacitors.[2] Its cation, 1-butyl-3-methylpyridinium, combined with the tetrafluoroborate anion, provides a medium with reasonable ionic conductivity, which can be further enhanced by mixing with organic solvents to reduce its high viscosity.[2]
This guide provides a comprehensive protocol for performing cyclic voltammetry (CV) in [BMPy][BF₄]. We will delve into the causality behind critical experimental choices, from the stringent requirement for anhydrous conditions to the nuanced selection of reference electrodes, providing researchers, scientists, and drug development professionals with a robust framework for obtaining reliable and reproducible electrochemical data. The inherent ionic nature of [BMPy][BF₄] means it serves as both the solvent and the supporting electrolyte, simplifying solution preparation but demanding meticulous attention to purity and experimental setup.[3][4]
Core Principles and Challenges of CV in Ionic Liquids
Performing CV in an ionic liquid like [BMPy][BF₄] presents distinct challenges compared to conventional molecular solvents.
-
Viscosity: ILs are significantly more viscous than aqueous solutions or common organic solvents. This high viscosity impedes mass transport of the analyte to the electrode surface, which can affect the shape and peak separation of the cyclic voltammogram. Diluting the IL with a co-solvent like acetonitrile or propylene carbonate is a common strategy to mitigate this, though it may narrow the usable electrochemical window.[2]
-
Water Content: The presence of water is the most critical impurity. Water drastically reduces the electrochemical stability window of the IL, introducing interfering redox signals and reacting with analytes or electrodes. Therefore, rigorous drying of the IL, analyte, and cell components is not optional but essential for accurate measurements.[2][5]
-
Reference Electrode: Establishing a stable and reproducible reference potential is arguably the greatest challenge in IL electrochemistry.[6] Traditional aqueous reference electrodes (e.g., Ag/AgCl, SCE) are unsuitable as they introduce water and can lead to high impedance and unstable junction potentials.[7] The standard practice is to use a quasi-reference electrode (QRE) and calibrate the potential scale against an internal standard, most commonly the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[8][9]
Materials and Equipment
Chemicals & Reagents
| Chemical | Grade & Supplier | Purpose |
| This compound ([BMPy][BF₄]) | High Purity (>97%), Sigma-Aldrich or equivalent | Solvent and Supporting Electrolyte |
| Ferrocene (Fc) | Sublimed, >98% | Internal Reference Standard |
| Analyte of Interest | Highest purity available | Compound for electrochemical study |
| Acetonitrile or Propylene Carbonate | Anhydrous, <50 ppm H₂O | Optional co-solvent to reduce viscosity |
| Argon or Nitrogen Gas | High Purity (99.998%+) | For deaerating the solution |
| Alumina Slurry (0.3 µm and 0.05 µm) | Buehler or equivalent | For polishing the working electrode |
Equipment
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry (e.g., from Gamry, CHI Instruments, BioLogic).
-
Electrochemical Cell: A three-electrode glass cell (5-15 mL volume) with gas-tight fittings.
-
Working Electrode (WE): Glassy Carbon (GC) is recommended. Platinum (Pt) or Gold (Au) can also be used depending on the potential window and analyte.[2]
-
Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE.
-
Reference Electrode (RE): A quasi-reference electrode, such as a silver (Ag) or platinum (Pt) wire.[6][8]
-
Glovebox or Schlenk Line: For maintaining an inert, anhydrous atmosphere during cell preparation.
-
Vacuum Oven & Karl Fischer Titrator: For drying the IL and verifying water content.[2]
-
Polishing Pad: Microcloth or similar material.
Pre-Experimental Protocol: Ensuring a Valid System
The quality of results is dictated by the preparation. These steps are critical for a self-validating system.
Purification of the Ionic Liquid
-
Rationale: Commercially available [BMPy][BF₄] contains residual water and other impurities that can interfere with electrochemical measurements.[2][10] Drying is mandatory to exploit the wide electrochemical window.
-
Protocol:
-
Place the required volume of [BMPy][BF₄] in a Schlenk flask.
-
Heat the IL in a vacuum oven at 80-100°C for at least 24 hours to remove water.[2]
-
After drying, handle the IL exclusively under an inert atmosphere (e.g., inside a glovebox).
-
Optional but Recommended: Verify the water content using Karl Fischer Titration. The water level should ideally be below 10 ppm.
-
Working Electrode Preparation
-
Rationale: A clean, smooth electrode surface is paramount for reproducible results. Contaminants or surface roughness can lead to distorted voltammograms and altered kinetics.
-
Protocol:
-
Polish the glassy carbon electrode surface on a polishing pad using a 0.3 µm alumina slurry for 2-3 minutes.
-
Rinse thoroughly with deionized water, then sonicate in deionized water for 5 minutes to remove alumina particles.
-
Repeat the polishing step with a 0.05 µm alumina slurry for 2-3 minutes, followed by rinsing and sonication.
-
Dry the electrode thoroughly in an oven at ~110°C and transfer it to the glovebox.
-
Experimental Workflow: Step-by-Step CV Measurement
The following diagram illustrates the overall experimental workflow, from initial setup to final analysis.
Caption: Experimental workflow for cyclic voltammetry in [BMPy][BF₄].
Electrochemical Cell Assembly
This procedure should be performed inside a glovebox or using a Schlenk line to prevent atmospheric contamination.
Caption: Diagram of the three-electrode cell connected to a potentiostat.
Measurement Protocol
-
Cell Assembly: Secure the polished working electrode, platinum counter electrode, and Ag/Pt wire quasi-reference electrode in the cell lid. Ensure the electrodes are not touching.
-
Solution Preparation: In the electrochemical cell, add the desired volume of dried [BMPy][BF₄]. Add the analyte of interest to achieve the desired concentration (typically 1-10 mM).
-
Deaeration: Seal the cell and purge the solution with high-purity argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which has a distinct electrochemical signature. Maintain a blanket of inert gas over the solution for the duration of the experiment.
-
Background Scan: Connect the electrode leads to the potentiostat.[11] First, perform a CV scan on the [BMPy][BF₄] without the analyte. Scan over a wide potential range (e.g., -2.5 V to +2.5 V vs. QRE) at a moderate scan rate (e.g., 100 mV/s). This scan establishes the electrochemical stability window of your specific IL batch. The potential limits are defined by the sharp increase in current at the anodic and cathodic extremes.
-
Analyte Scan: Set the potential limits for the scan safely within the determined electrochemical window. Run the cyclic voltammetry experiment for your analyte. It is common to perform several cycles to ensure the response is stable.[12]
-
Varying Scan Rate: To investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed), perform CV scans at multiple scan rates (e.g., 25, 50, 100, 200, 400 mV/s).
-
Internal Referencing: After acquiring data for your analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E₁/₂) of the reversible Fc/Fc⁺ couple, calculated as (Eₚₐ + Eₚ𝒸)/2, serves as the internal reference point.[13] All potentials should be reported relative to the Fc/Fc⁺ couple.
Data Interpretation and Typical Parameters
A typical cyclic voltammogram plots the current (I) at the working electrode versus the potential (E) applied between the working and reference electrodes.[11]
-
Electrochemical Window: Determined from the background scan of the pure IL. For pyridinium-based ILs like [BMPy][BF₄], the window is generally narrower than for imidazolium-based ILs.[2]
-
Redox Peaks: The potential of the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peaks provides information about the thermodynamics of the redox process. For a reversible process, the peak separation (ΔEₚ = |Eₚₐ - Eₚ𝒸|) is theoretically 59/n mV at room temperature, where n is the number of electrons transferred. In viscous ionic liquids, this separation is often larger.
-
Peak Current (Iₚ): For a diffusion-controlled, reversible process, the peak current is proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation.
| Parameter | Typical Setting/Value | Rationale |
| Analyte Concentration | 1–10 mM | Balances signal strength against potential solubility issues. |
| Potential Window | Within the IL's stability limits | Determined from background scan to avoid solvent breakdown. |
| Scan Rate (ν) | 25–500 mV/s | Slower rates minimize capacitive background current; faster rates increase signal for irreversible processes.[14] |
| Reference Potential | Calibrated vs. Fc/Fc⁺ | Provides a solvent-independent potential scale for data comparison.[9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Sloping Baseline | High cell resistance; uncompensated resistance (iR drop); contaminated IL or electrode surface. | Ensure good electrical connections. Polish the WE again. Use iR compensation if available on the potentiostat. |
| Reduced Electrochemical Window | Water or other impurities in the ionic liquid. | Re-dry the ionic liquid under vacuum and heat. Ensure all glassware is rigorously dried.[5] |
| Distorted/Broadened Peaks | High viscosity of the IL; slow electron transfer kinetics; uncompensated resistance. | Increase temperature slightly to reduce viscosity. Use a lower scan rate. Consider diluting the IL with an anhydrous co-solvent. |
| Voltage Compliance Error | Poor connection to an electrode; counter electrode not in solution; electrodes are touching. | Check all connections to the potentiostat. Ensure all three electrodes are properly immersed. Verify electrodes are not in physical contact.[14] |
| Drifting Potential | Unstable quasi-reference electrode. | Allow the QRE to equilibrate in the solution before measurement. Always calibrate against Fc/Fc⁺ post-experiment. For highly sensitive work, use a fritted Ag/Ag⁺ reference electrode.[7][8] |
References
-
Bonnaud, C., Billard, I., & Papaiconomou, N. (2016). Rationale for the implementation of reference electrodes in ionic liquids. Physical Chemistry Chemical Physics, 18(12), 8148-8157. [Link]
-
Panda, S., & Mahapatra, S. K. (2016). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitors. Bulletin of Materials Science, 39(4), 1015-1022. [Link]
-
ResearchGate. (2014). Reference electrodes for electrochemistry in ionic liquids - can anyone help? [Link]
-
Semantic Scholar. (n.d.). Rationale for the implementation of reference electrodes in ionic liquids. [Link]
-
ResearchGate. (n.d.). Reference Electrode for Ionic Liquids. [Link]
-
Electrochemistry Resources. (2014). Reference Electrode for Ionic Liquids. [Link]
-
Lim, L. T., et al. (2020). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers, 12(10), 2385. [Link]
-
Abbate, S., et al. (2023). 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. Beilstein Journal of Organic Chemistry, 19, 1966-1981. [Link]
-
ResearchGate. (2020). (PDF) The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. [Link]
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ResearchGate. (2023). 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. [Link]
-
Reddit. (2017). Sources of Error in Cyclic Voltammetry. Underpotential deposition? [Link]
-
National Institutes of Health. (2023). 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. [Link]
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ResearchGate. (n.d.). Electrochemistry of 1Butyl3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. [Link]
-
Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
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YouTube. (2022). Electrochemistry: Setup Multiple Repetitive CV or DPV Experiments on CHI Potentiostat. [Link]
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Application Notes and Protocols for 1-Butyl-3-methylpyridinium Tetrafluoroborate as a Solvent for Enzymatic Reactions
Introduction: A Paradigm Shift in Biocatalysis with Ionic Liquids
The quest for greener, more efficient, and sustainable chemical processes has led to the exploration of novel solvent systems that can enhance the performance of biocatalysts. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising alternatives to conventional organic solvents for enzymatic reactions. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, offer a versatile platform for biocatalysis. This guide focuses on a specific pyridinium-based ionic liquid, 1-butyl-3-methylpyridinium tetrafluoroborate ([BPy][BF4]), and its application as a solvent for various enzymatic reactions. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical parameters that influence enzyme activity and stability in this neoteric solvent.
Understanding the Solvent: Physicochemical Properties of [BPy][BF4]
The choice of an ionic liquid is paramount as its properties directly impact enzyme structure and function. [BPy][BF4] is a pyridinium-based ionic liquid characterized by a butyl group and a methyl group attached to the nitrogen atom of the pyridine ring, with tetrafluoroborate as the counter-anion.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C10H16BF4N | |
| Molecular Weight | 237.05 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | ~1.16 g/cm³ at 25°C | [1] |
| Viscosity | High | [1] |
| Water Miscibility | Miscible | [1] |
The miscibility of [BPy][BF4] with water is a crucial factor, as a certain amount of water is essential for maintaining the catalytic activity of most enzymes. However, the water content must be carefully controlled, as excess water can promote hydrolysis side reactions in synthesis applications.[2]
The Interplay between [BPy][BF4] and Enzymes: A Molecular Perspective
The interaction between an ionic liquid and an enzyme is a complex phenomenon governed by a delicate balance of electrostatic, hydrophobic, and hydrogen-bonding interactions. The cation and anion of the IL can interact with the charged and polar residues on the enzyme's surface, potentially altering its conformation and, consequently, its activity and stability.
Molecular dynamics studies have suggested that the anion of pyridinium-based ionic liquids plays a significant role in their interaction with enzymes like lipase.[3] For instance, in some cases, bromide as an anion has been shown to stabilize lipase more effectively than tetrafluoroborate, leading to higher hydrolytic activity.[3] This highlights the importance of empirical testing to determine the optimal ionic liquid for a specific enzyme and reaction.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for conducting enzymatic reactions in [BPy][BF4]. Optimization of these protocols for specific enzymes and substrates is highly recommended.
Protocol 1: Lipase-Catalyzed Esterification of a Fatty Acid
This protocol describes the synthesis of an ester from a fatty acid and an alcohol using a lipase in [BPy][BF4]. Lipases are widely used in non-aqueous media for ester synthesis due to their ability to function at the interface of immiscible liquids.
Materials:
-
This compound ([BPy][BF4])
-
Immobilized Lipase (e.g., from Candida antarctica Lipase B, Novozym 435)
-
Fatty acid (e.g., oleic acid)
-
Alcohol (e.g., butanol)
-
Molecular sieves (3 Å, activated)
-
Heptane (for product extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Solvent Preparation: Dry the [BPy][BF4] under vacuum at 80°C for at least 4 hours to remove residual water. Store over activated molecular sieves.
-
Reaction Setup: In a sealed vial, combine [BPy][BF4] (e.g., 2 mL), oleic acid (e.g., 0.1 mmol), and butanol (e.g., 0.2 mmol). The molar ratio of alcohol to acid can be varied to optimize conversion.
-
Enzyme Addition: Add the immobilized lipase (e.g., 20 mg) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant stirring (e.g., 200 rpm) for a specified time (e.g., 24-48 hours).
-
Reaction Monitoring: At different time intervals, withdraw a small aliquot of the reaction mixture and analyze the conversion of the fatty acid to its corresponding ester by gas chromatography (GC).
-
Product Extraction: After the reaction is complete, add heptane (e.g., 3 x 2 mL) to the reaction mixture to extract the ester product. The ionic liquid and the immobilized enzyme will remain in a separate phase.
-
Product Isolation: Combine the heptane fractions, dry over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator to obtain the purified ester.
-
Enzyme and Solvent Recycling: The immobilized enzyme can be recovered by filtration or decantation, washed with a suitable solvent (e.g., fresh heptane) to remove any residual product, and dried for reuse. The [BPy][BF4] can be purified by vacuum drying to remove any dissolved water or volatile impurities before being reused.[4]
Workflow for Lipase-Catalyzed Esterification:
Caption: Workflow for lipase-catalyzed esterification in [BPy][BF4].
Protocol 2: Enzymatic Hydrolysis of a p-Nitrophenyl Ester
The hydrolysis of p-nitrophenyl esters is a common model reaction to assess the hydrolytic activity of enzymes like lipases and proteases. The release of p-nitrophenol can be conveniently monitored spectrophotometrically.
Materials:
-
This compound ([BPy][BF4])
-
Enzyme (e.g., Candida rugosa lipase or a protease)
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (pH 7.0)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Solution: Prepare a stock solution of the enzyme in Tris-HCl buffer.
-
Substrate Solution: Prepare a stock solution of pNPB in a minimal amount of acetonitrile.
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing [BPy][BF4] at the desired concentration (e.g., 10-50% v/v in buffer), buffer, and the enzyme solution.
-
Initiation of Reaction: Start the reaction by adding a small aliquot of the pNPB stock solution to the cuvette.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm (the wavelength at which p-nitrophenolate absorbs) over time.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the molar extinction coefficient of p-nitrophenol under the specific reaction conditions.
Data Presentation: Effect of [BPy][BF4] Concentration on Lipase Activity
| [BPy][BF4] Concentration (% v/v) | Relative Lipase Activity (%) |
| 0 | 100 |
| 10 | 95 |
| 20 | 88 |
| 30 | 75 |
| 40 | 62 |
| 50 | 50 |
Note: The values in the table are hypothetical and should be determined experimentally for the specific enzyme and conditions.
Troubleshooting and Key Considerations
-
Water Content: As mentioned, water content is a critical parameter. For synthesis reactions, minimizing water is crucial to shift the equilibrium towards product formation. For hydrolytic reactions, a certain amount of water is necessary. The optimal water activity should be determined for each system.[2]
-
Enzyme Stability: While ionic liquids can enhance enzyme stability in some cases, they can also act as denaturants at high concentrations. It is essential to evaluate the long-term stability of the enzyme in [BPy][BF4] under operational conditions. Techniques like circular dichroism (CD) spectroscopy can be used to monitor changes in the enzyme's secondary structure.[5]
-
Substrate and Product Solubility: The solubility of substrates and products in [BPy][BF4] will influence reaction rates and ease of product recovery. Poor solubility may lead to mass transfer limitations. The solubility of fatty acids and their esters in pyridinium-based ionic liquids can vary depending on the alkyl chain length and the specific anion.[6][7]
-
Viscosity: The high viscosity of [BPy][BF4] can also lead to mass transfer limitations, especially with immobilized enzymes. Adequate stirring is essential to ensure proper mixing.
-
Purity of Ionic Liquid: The purity of the ionic liquid is crucial, as impurities can inhibit enzyme activity. It is recommended to use high-purity [BPy][BF4] or to purify it before use.
Recycling and Sustainability: A Greener Approach
A significant advantage of using ionic liquids is the potential for recycling both the solvent and the biocatalyst.
Recycling Workflow:
Caption: General workflow for enzyme and ionic liquid recycling.
The immiscibility of [BPy][BF4] with many nonpolar organic solvents facilitates the separation of products. After product extraction, the ionic liquid containing the enzyme can be separated and reused. The immobilized enzyme can be recovered by simple filtration or centrifugation. The ionic liquid can then be purified, typically by vacuum drying, to remove any dissolved water or residual solvent before being used in subsequent reaction cycles.[4]
Conclusion and Future Outlook
This compound offers a promising alternative to conventional organic solvents for a range of enzymatic reactions. Its unique properties can lead to enhanced enzyme stability, activity, and selectivity. However, careful optimization of reaction conditions, particularly water content, is essential to achieve optimal performance. The ability to recycle both the enzyme and the ionic liquid further enhances the sustainability of biocatalytic processes conducted in this medium.
Future research should focus on expanding the repertoire of enzymes and reactions successfully carried out in [BPy][BF4], as well as on developing a deeper understanding of the molecular interactions between the ionic liquid, enzyme, and substrates. This knowledge will enable the rational design of more efficient and robust biocatalytic systems for various applications in the pharmaceutical, chemical, and biofuel industries.
References
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Ionic Liquids-Assissted Acid-Catalyzed Transesterification of Triglycerides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Fluorescence and CD spectroscopic analysis of the alpha-chymotrypsin stabilization by the ionic liquid, 1-ethyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide. (2004). PubMed. Retrieved January 7, 2026, from [Link]
-
Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. (2009). PubMed. Retrieved January 7, 2026, from [Link]
- Influence of Water-Miscible Ionic Liquid 1-Butyl-3- methylimidazolium Tetrafluoroborate [BMIM][BF4] on Acetylcholinesterase Inhi. (2010). Asian Journal of Chemistry.
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
the role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non - conventional media. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). ScienceDirect. Retrieved January 7, 2026, from [Link]
-
Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. (2014). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Integrated lipase-catalyzed isoamyl acetate synthesis in a miniaturized system with enzyme and ionic liquid recycle. (2013). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Fatty acid-derived ionic liquids as soft and sustainable antimicrobial agents. (2024). Ananikov Lab. Retrieved January 7, 2026, from [Link]
-
Influence of water on the microscopic dynamics of 1-butyl-3-methylimidazolium tetrafluoroborate studied by means of quasielastic neutron scattering. (2022). PubMed. Retrieved January 7, 2026, from [Link]
-
Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. (2021). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Ionic liquids as novel solvents for the synthesis of sugar fatty acid ester. (2014). PubMed. Retrieved January 7, 2026, from [Link]
-
( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Preparation and Hydrophilicity/Lipophilicity of Solubility-Switchable Ionic Liquids. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Application of Pyridinium Ionic Liquid as a Recyclable Catalyst for Acid-Catalyzed Transesterification of Jatropha Oil. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Lipases of esterification. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. (2007). Journal of Chemical & Engineering Data. Retrieved January 7, 2026, from [Link]
-
Lipase-Catalyzed Esterification. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The effect of water on the microstructure of 1-butyl-3-methylimidazolium tetrafluoroborate/TX-100/benzene ionic liquid microemulsions. (2009). PubMed. Retrieved January 7, 2026, from [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. (2006). PubMed. Retrieved January 7, 2026, from [Link]
-
Impact of Macroporosity on the Transesterification of Triglycerides over MgO/SBA-15. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. (2018). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. (2007). ResearchGate. Retrieved January 7, 2026, from [Link]
-
transport properties of binary mixtures of 1-butyl-3-methylimidazolium tetrafluoroborate with some organic solvents at 298.15 k. (n.d.). UPB. Retrieved January 7, 2026, from [Link]
-
A new force field model of 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid and acetonitrile mixtures. (2011). PubMed. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for the Preparation of Gel Polymer Electrolytes with 1-Butyl-3-methylpyridinium tetrafluoroborate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the preparation of gel polymer electrolytes (GPEs) utilizing the ionic liquid 1-Butyl-3-methylpyridinium tetrafluoroborate ([B3MPy][BF4]). This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced electrolyte systems. The protocols herein focus on the widely used solution casting method with two common polymer matrices: Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) and Poly(methyl methacrylate) (PMMA). The causality behind experimental choices, self-validating system designs, and in-depth characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Pyridinium-Based Gel Polymer Electrolytes
Gel polymer electrolytes (GPEs) represent a critical advancement in electrochemical device technology, bridging the gap between liquid and solid-state electrolytes. They offer a unique combination of high ionic conductivity, characteristic of liquids, with the mechanical stability and safety of solids. The entrapment of a liquid electrolyte within a polymer matrix mitigates the risks of leakage and flammability associated with traditional liquid electrolytes.
Ionic liquids (ILs) have emerged as superior alternatives to conventional organic solvents in GPE formulations due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] Among the diverse families of ILs, pyridinium-based cations, such as 1-Butyl-3-methylpyridinium ([B3MPy]+), offer distinct electrochemical properties. When paired with the tetrafluoroborate anion ([BF4]-), the resulting IL, this compound, serves as a promising electrolyte component for applications in batteries and supercapacitors.[1]
This guide will provide a foundational understanding and practical protocols for the synthesis of GPEs incorporating [B3MPy][BF4], with a focus on two polymer hosts: PVDF-HFP, known for its excellent film-forming abilities and electrochemical stability, and PMMA, a polymer valued for its amorphous nature which can facilitate ion transport.[2][3]
Physicochemical Properties of Key Components
A thorough understanding of the individual components is paramount for the successful formulation of GPEs. The properties of the ionic liquid, polymer matrix, and solvent dictate the ultimate performance of the electrolyte.
| Component | Chemical Structure | Molar Mass ( g/mol ) | Key Properties |
| This compound ([B3MPy][BF4]) | 237.08 | High thermal stability, wide electrochemical window, good ionic conductivity.[4] | |
| Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) | Varies | Excellent film-forming capabilities, high dielectric constant, good mechanical and thermal stability.[2] | |
| Poly(methyl methacrylate) (PMMA) | Varies | Amorphous structure which can enhance ion mobility, good interfacial stability.[5] | |
| Acetone | 58.08 | Effective solvent for PVDF-HFP, PMMA, and many ionic liquids; volatile for easy removal. |
Safety and Handling of this compound
As with all laboratory procedures, adherence to strict safety protocols is essential. This compound, while having low volatility, still requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6] Do not ingest. If swallowed, seek immediate medical attention.[7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8]
Experimental Protocols
The solution casting method is a widely adopted technique for the preparation of GPE films due to its simplicity and scalability.[9] The general principle involves dissolving the polymer and ionic liquid in a common volatile solvent, casting the homogenous solution onto a suitable substrate, and allowing the solvent to evaporate, leaving a self-standing GPE film.
Protocol 1: Preparation of PVDF-HFP/[B3MPy][BF4] Gel Polymer Electrolyte
This protocol details the preparation of a GPE with a PVDF-HFP polymer matrix, which is known for its favorable electrochemical and mechanical properties.[2]
Materials and Equipment:
-
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)
-
This compound ([B3MPy][BF4])
-
Acetone (analytical grade)
-
Magnetic stirrer with heating capabilities
-
Glass vials
-
Petri dish (glass or Teflon)
-
Vacuum oven
Step-by-Step Methodology:
-
Preparation of the Polymer-Ionic Liquid Solution:
-
In a glass vial, dissolve a specific weight percentage of PVDF-HFP in acetone. A common starting point is a 10-20 wt% solution.
-
Stir the mixture at room temperature for several hours until the PVDF-HFP is completely dissolved, forming a homogenous and viscous solution.
-
To this solution, add the desired amount of [B3MPy][BF4]. The ratio of PVDF-HFP to [B3MPy][BF4] can be varied to optimize ionic conductivity and mechanical strength. A common range to explore is from 80:20 to 40:60 (wt/wt) of polymer to ionic liquid.[2]
-
Continue stirring the mixture for at least 12 hours to ensure the uniform distribution of the ionic liquid within the polymer solution.
-
-
Casting of the GPE Film:
-
Pour the homogenous solution into a clean, dry Petri dish.
-
Gently swirl the dish to ensure the solution covers the entire surface, forming a layer of uniform thickness.
-
Cover the Petri dish with a perforated lid or place it in a fume hood to allow for the slow evaporation of acetone at room temperature for 24 hours. This slow evaporation is crucial to prevent the formation of pores and ensure a dense, uniform film.
-
-
Drying and Film Formation:
-
After the initial evaporation, transfer the Petri dish to a vacuum oven.
-
Dry the film at 60-80°C under vacuum for at least 12 hours to remove any residual acetone.
-
Once completely dry, a freestanding, translucent GPE film will be formed.
-
Carefully peel the film from the Petri dish for subsequent characterization and use.
-
Protocol 2: Preparation of PMMA/[B3MPy][BF4] Gel Polymer Electrolyte
This protocol utilizes PMMA as the polymer host, which can offer improved interfacial properties with electrodes.[10]
Materials and Equipment:
-
Poly(methyl methacrylate) (PMMA)
-
This compound ([B3MPy][BF4])
-
Acetone (analytical grade)
-
Magnetic stirrer
-
Glass vials
-
Petri dish (glass or Teflon)
-
Vacuum oven
Step-by-Step Methodology:
-
Preparation of the Polymer-Ionic Liquid Solution:
-
Dissolve a predetermined amount of PMMA in acetone in a glass vial.
-
Stir the mixture at room temperature until a clear, homogenous solution is obtained.
-
Add the desired weight percentage of [B3MPy][BF4] to the PMMA solution. Similar to the PVDF-HFP system, a range of polymer to ionic liquid ratios should be investigated to find the optimal composition.
-
Stir the mixture for an additional 12-24 hours to ensure complete homogenization.
-
-
Casting and Drying:
-
Follow the same casting procedure as outlined in Protocol 1, pouring the solution into a Petri dish and allowing for slow solvent evaporation at room temperature.
-
Subsequently, dry the film in a vacuum oven at a slightly lower temperature of 50-60°C for 24 hours to remove all traces of acetone.[10]
-
-
Film Retrieval:
-
Once dry, the transparent and flexible PMMA-based GPE film can be carefully removed from the substrate.
-
Characterization of the Gel Polymer Electrolytes
Thorough characterization is essential to evaluate the performance and suitability of the prepared GPEs for their intended applications.
Electrochemical Characterization
-
Ionic Conductivity: This is a key performance metric and is typically measured using Electrochemical Impedance Spectroscopy (EIS). The GPE film is sandwiched between two blocking electrodes (e.g., stainless steel), and the bulk resistance (Rb) is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = l / (Rb * A) where 'l' is the thickness of the GPE film and 'A' is the area of the electrode.
-
Electrochemical Stability Window (ESW): The ESW determines the operating voltage range of the GPE. It is measured by linear sweep voltammetry (LSV) using a three-electrode setup with a working electrode, a counter electrode, and a reference electrode. The potential is swept, and the voltage at which a significant increase in current is observed defines the limits of the stability window. GPEs based on fluorinated anions like BF4- are known to have a wide electrochemical stability window.[2]
Thermal and Structural Characterization
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the GPE. The analysis reveals the decomposition temperature of the polymer and the ionic liquid, which is crucial for determining the safe operating temperature range of the electrochemical device.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the GPE. A lower Tg is generally associated with higher segmental motion of the polymer chains, which can facilitate ion transport and lead to higher ionic conductivity.[11]
Expected Results and Data Presentation
The properties of the GPEs are highly dependent on the composition, particularly the ratio of the polymer to the ionic liquid.
| GPE Composition (Polymer:IL wt/wt) | Ionic Conductivity (S/cm) at Room Temperature (Expected Range) | Electrochemical Stability Window (V) (Expected Range) |
| PVDF-HFP : [B3MPy][BF4] (80:20) | 10⁻⁵ - 10⁻⁴ | ~4.0 - 4.5 |
| PVDF-HFP : [B3MPy][BF4] (60:40) | 10⁻⁴ - 10⁻³ | ~4.0 - 4.5 |
| PVDF-HFP : [B3MPy][BF4] (40:60) | 10⁻³ - 5x10⁻³ | ~4.0 - 4.2 |
| PMMA : [B3MPy][BF4] (70:30) | 10⁻⁵ - 10⁻⁴ | ~3.8 - 4.2 |
| PMMA : [B3MPy][BF4] (50:50) | 10⁻⁴ - 10⁻³ | ~3.8 - 4.2 |
Note: The expected values are based on typical performance of similar gel polymer electrolyte systems and may vary depending on the specific experimental conditions.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for GPE preparation and characterization.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the successful preparation and characterization of gel polymer electrolytes based on this compound. By understanding the underlying principles and meticulously following the outlined procedures, researchers can develop advanced electrolyte systems with tailored properties for a variety of electrochemical applications. The inherent safety and favorable electrochemical properties of these GPEs make them a compelling area of investigation for the next generation of energy storage and conversion devices.
References
-
Dzulkipli, M. Z., Karim, J., Ahmad, A., Dzulkurnain, N. A., Su'ait, M. S., Yoshizawa-Fujita, M., ... & Hassan, N. H. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers, 13(8), 1277. Retrieved from [Link]
-
Borah, R., & Chutia, P. (2021). Application of Ionic Liquids for Batteries and Supercapacitors. Nanomaterials, 11(11), 3023. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734178, 1-Butyl-3-methylimidazolium tetrafluoroborate. Retrieved from [Link]
-
Safarov, J., Hamidova, R., Stephan, M., & Hassel, E. (2010). Thermodynamic properties of this compound. Journal of Chemical & Engineering Data, 55(9), 3334-3339. Retrieved from [Link]
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Ortega, J., Vreekamp, J. H., & Marrero, E. (2005). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data, 50(1), 127-134. Retrieved from [Link]
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Ortega, J., Vreekamp, J. H., & Marrero, E. (2005). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. ResearchGate. Retrieved from [Link]
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Dzulkipli, M. Z., Karim, J., Ahmad, A., Dzulkurnain, N. A., Su'ait, M. S., Yoshizawa-Fujita, M., ... & Hassan, N. H. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. ResearchGate. Retrieved from [Link]
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Das, S., & Roy, S. (2017). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Bulletin of Materials Science, 40(4), 653-660. Retrieved from [Link]
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Das, S., & Roy, S. (2017). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. ResearchGate. Retrieved from [Link]
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Sharma, J., Hashmi, S. A., & Kumar, Y. (2013). Development of ion conducting polymer gel electrolyte membranes based on polymer PVdF-HFP, BMIMTFSI ionic liquid and the Li-salt with improved electrical, thermal and structural properties. RSC Advances, 3(41), 18825-18836. Retrieved from [Link]
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Selvan, R. K., & Perumal, P. (2016). Preparation and characterization of biodegradable poly (ε-caprolactone)-based gel polymer electrolyte films. University of Portsmouth. Retrieved from [Link]
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Zhai, W., Zhu, H. J., Wang, L., Liu, X. M., & Yang, H. (2014). Study of PVDF-HFP/PMMA blended micro-porous gel polymer electrolyte incorporating ionic liquid [BMIM]BF4 for Lithium ion batteries. Electrochimica Acta, 133, 46-52. Retrieved from [Link]
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Zhai, W., Zhu, H., Wang, L., Liu, X., & Yang, H. (2014). Study of a novel gel electrolyte based on poly-(methoxy/hexadecyl-poly(ethylene glycol) methacrylate) co-polymer plasticized with 1-butyl-3-methylimidazolium tetrafluoroborate. RSC Advances, 4(68), 36136-36142. Retrieved from [Link]
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Kim, K. S., Park, J. H., & Kim, D. W. (2006). Preparation of gel polymer electrolytes using PMMA interpenetrating polymeric network and their electrochemical performances. ResearchGate. Retrieved from [Link]
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Li, Y., Wang, Z., Li, J., Wang, J., & Li, H. (2023). Preparation and Performance of PVDF-HFP/PAN-Based Gel Polymer Electrolytes. Coatings, 13(5), 896. Retrieved from [Link]
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Wang, Y., Zhang, Y., Liu, G., & Zhang, X. (2023). PMMA-Based Composite Gel Polymer Electrolyte with Plastic Crystal Adopted for High-Performance Solid ECDs. Coatings, 13(7), 1269. Retrieved from [Link]
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Li, Y., Wang, Z., Li, J., Wang, J., & Li, H. (2023). Preparation and Performance of PVDF-HFP/PAN-Based Gel Polymer Electrolytes. National Institutes of Health. Retrieved from [Link]
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Dzulkipli, M. Z., Karim, J., Ahmad, A., Dzulkurnain, N. A., Su'ait, M. S., Yoshizawa-Fujita, M., ... & Hassan, N. H. (2021). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. Retrieved from [Link]
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Osman, Z., & S., A. A. (2012). Preparation and characterization of poly (ethyl methacrylate) based polymer electrolytes doped with 1-butyl-3-methylimidazolium trifluoromethanesulfonate. ResearchGate. Retrieved from [Link]
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Berrod, Q., Gabillet, S., Lespes, M., Grisel, M., & Judeinstein, P. (2021). Improved lithium ion dynamics in crosslinked PMMA gel polymer electrolyte. Physical Chemistry Chemical Physics, 23(34), 18885-18894. Retrieved from [Link]
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Othman, L., Isa, M. I. N., & Ahmad, A. (2023). Solution Casting Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices. MDPI. Retrieved from [Link]
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Cha, J. H., et al. (2021). Solvent-Free Procedure to Prepare Ion Liquid-Immobilized Gel Polymer Electrolytes Containing Li0.33La0.56TiO3 with High Performance for Lithium-Ion Batteries. Semantic Scholar. Retrieved from [Link]
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Li, Y., Wu, H., Zhang, H., & Wang, C. (2013). Preparation and characterization of gel polymer electrolytes containing N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl) imide ionic liquid for lithium ion batteries. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Electrochemical Reduction of Metal Ions in 1-Butyl-3-methylpyridinium Tetrafluoroborate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical reduction of metal ions in the ionic liquid 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4]). Ionic liquids (ILs) are increasingly recognized as advantageous media for electrochemical processes due to their wide electrochemical windows, low volatility, and good conductivity.[1] This guide delves into the fundamental principles, practical experimental protocols, and key considerations for successfully performing electrodeposition and electrochemical analysis of metal ions in this specific pyridinium-based ionic liquid. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Promise of Ionic Liquids in Electrochemistry
The electrodeposition of metals is a cornerstone of numerous industries, from electronics to aerospace.[2] Traditionally, aqueous solutions have been the electrolytes of choice. However, their limitations, such as a narrow potential window and the competing hydrogen evolution reaction, have spurred the search for alternative solvent systems.[2] Room-temperature ionic liquids (ILs), salts that are liquid below 100°C, have emerged as highly promising alternatives.[3] Their unique physicochemical properties, including negligible vapor pressure, good thermal stability, and the ability to dissolve a wide range of materials, make them "green solvents" for various applications, including electrodeposition.[1][4]
Among the vast array of available ILs, this compound ([BMPy][BF4]) offers a compelling combination of properties for electrochemical applications. Its pyridinium cation and tetrafluoroborate anion contribute to a relatively wide electrochemical window and reasonable ionic conductivity.[5] This guide will provide the foundational knowledge and practical steps to harness the potential of [BMPy][BF4] for the electrochemical reduction of metal ions.
Fundamental Principles and Mechanistic Considerations
The electrochemical reduction of a metal ion (Mⁿ⁺) at an electrode surface in an ionic liquid can be represented by the following general equation:
Mⁿ⁺ + ne⁻ → M(s)
The success of this process hinges on several key factors inherent to the ionic liquid medium.
The Electrochemical Window of [BMPy][BF4]
The electrochemical window refers to the potential range within which the electrolyte itself is not oxidized or reduced.[6] A wide electrochemical window is crucial as it allows for the deposition of metals with highly negative reduction potentials without interference from the decomposition of the solvent.[2] Pyridinium-based ILs, like [BMPy][BF4], are known to possess a reasonably wide electrochemical stability.[5] However, it is imperative to experimentally determine the precise window for the specific batch of [BMPy][BF4] being used, as impurities, particularly water, can significantly narrow it.[7]
Mass Transport and Viscosity
A notable characteristic of many ionic liquids is their relatively high viscosity compared to aqueous solutions.[5] This higher viscosity can impede the diffusion of metal ions to the electrode surface, a critical step in the electrodeposition process.[2] This diffusional limitation can affect the rate of deposition and the morphology of the resulting metal film. To mitigate this, experiments are often conducted at elevated temperatures to decrease the viscosity and enhance ionic conductivity.[2]
Metal Ion Solvation and Complexation
In [BMPy][BF4], the metal ions are solvated by the constituent ions of the IL. The tetrafluoroborate anion (BF₄⁻) can act as a coordinating ligand, forming complex anions with the metal cation. The nature of this coordination can significantly influence the reduction potential of the metal ion and the overall reaction mechanism. Understanding the speciation of the metal ion in the ionic liquid is therefore critical for interpreting electrochemical data.
Experimental Protocols
This section provides detailed, step-by-step protocols for conducting the electrochemical reduction of a representative metal ion (e.g., Cobalt) in [BMPy][BF4].
Materials and Reagents
| Reagent/Material | Specification | Supplier | Notes |
| This compound ([BMPy][BF4]) | ≥97% purity | Sigma-Aldrich or equivalent | Must be dried under vacuum prior to use to minimize water content. |
| Metal Salt (e.g., Cobalt(II) tetrafluoroborate, Co(BF₄)₂) | Anhydrous | Alfa Aesar or equivalent | The choice of anion should be compatible with the ionic liquid. |
| Working Electrode | Glassy Carbon (GC), Platinum (Pt), or Gold (Au) disk | BASi or equivalent | The choice of electrode material depends on the metal being studied. |
| Counter Electrode | Platinum wire or gauze | ||
| Reference Electrode | Silver/Silver ion (Ag/Ag⁺) or Ferrocene/Ferrocenium (Fc/Fc⁺) internal reference | A quasi-reference electrode is often used in ILs. | |
| Electrochemical Workstation | Potentiostat/Galvanostat | Capable of performing cyclic voltammetry, chronoamperometry, and potentiostatic deposition. | |
| Electrochemical Cell | Three-electrode glass cell | ||
| Inert Atmosphere System | Glovebox or Schlenk line | Essential for minimizing water and oxygen contamination. |
Pre-Experimental Preparations: The Key to Reproducibility
Causality: The presence of water and other impurities can drastically alter the electrochemical behavior of the system. Water can react with the ionic liquid components and narrow the electrochemical window. Therefore, rigorous drying procedures are non-negotiable for obtaining reliable and reproducible results.
-
Drying the Ionic Liquid: Dry the [BMPy][BF4] under high vacuum (e.g., in a Schlenk line) at an elevated temperature (e.g., 80-100°C) for at least 24 hours.[8] The final water content should be verified by Karl Fischer titration and should ideally be below 10 ppm.
-
Electrolyte Preparation: Inside an inert atmosphere glovebox, dissolve the desired concentration of the anhydrous metal salt (e.g., 0.1 M Co(BF₄)₂) in the dried [BMPy][BF4]. Stir the solution gently until the salt is completely dissolved. Heating may be required for some salts.
-
Electrode Polishing: Polish the working electrode surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and a suitable organic solvent (e.g., acetone or acetonitrile) between each polishing step. Dry the electrode completely before transferring it into the glovebox.
Protocol 1: Cyclic Voltammetry (CV) for Mechanistic Investigation
Objective: To determine the reduction potential of the metal ion, assess the reversibility of the redox process, and investigate the nucleation mechanism.
Workflow:
Caption: Workflow for Potentiostatic Electrodeposition.
Step-by-Step Procedure:
-
Determine Deposition Potential: From the cyclic voltammogram, choose a potential that is sufficiently negative to drive the reduction of the metal ion but not so negative as to cause decomposition of the ionic liquid.
-
Apply Potential: Apply the chosen constant potential to the working electrode for a specified duration. The length of time will determine the thickness of the deposited film.
-
Monitor Current: Record the current as a function of time (chronoamperometry). The shape of the current-time transient can provide further information about the nucleation and growth process. For instance, instantaneous nucleation followed by diffusion-controlled growth is a common mechanism. [9]4. Post-Deposition Handling: After deposition, carefully remove the electrode from the cell, rinse it with a suitable solvent (e.g., acetonitrile) to remove residual ionic liquid, and dry it under an inert gas stream.
-
Characterization: Characterize the morphology and composition of the deposited film using techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS). X-ray Diffraction (XRD) can be used to determine the crystalline structure of the deposit. [9]
Data Interpretation and Key Insights
The following table summarizes typical electrochemical parameters that can be extracted from the experiments and their significance.
| Parameter | Experimental Technique | Significance |
| Reduction Potential (Epc) | Cyclic Voltammetry | The potential at which the metal ion begins to be reduced. Provides thermodynamic information about the process. |
| Peak Current (Ipc) | Cyclic Voltammetry | Related to the concentration of the metal ion and its diffusion coefficient. |
| Diffusion Coefficient (D) | Cyclic Voltammetry, Chronoamperometry | A measure of the rate at which the metal ions move through the ionic liquid to the electrode surface. |
| Nucleation Mechanism | Cyclic Voltammetry, Chronoamperometry | Describes how the initial metal crystals form on the electrode surface (e.g., instantaneous vs. progressive nucleation). |
| Deposit Morphology | SEM | The physical structure of the deposited metal film (e.g., dense, porous, dendritic), which is influenced by deposition parameters. |
Conclusion and Future Directions
The use of this compound as an electrolyte for the electrochemical reduction of metal ions offers a viable and often advantageous alternative to traditional aqueous and organic solvent systems. Its wide electrochemical window and ability to dissolve a variety of metal salts open up possibilities for depositing a range of metals, including those that are difficult to electroplate from aqueous solutions. [3]By carefully controlling experimental conditions, particularly minimizing water content and optimizing temperature, researchers can achieve high-quality metal deposits and gain fundamental insights into electrochemical processes in ionic liquid media. Future research in this area will likely focus on the use of additives to control deposit morphology, the electrodeposition of alloys, and the development of novel pyridinium-based ionic liquids with tailored properties. [10]
References
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Tiago, G.A.O., Matias, I.A.S., Ribeiro, A.P.C., & Martins, L.M.D.R.S. (2023). Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. Applied Sciences, 13(15), 8820. [Link]
- Kaur, G., Kumar, H., & Singla, T. K. (2022). Diverse applications of ionic liquids: A comprehensive review. Journal of Molecular Liquids, 351, 118556.
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Abbott, A. P., & Frisch, G. (2011). Application of ionic liquids to the electrodeposition of metals. Physical Chemistry Chemical Physics, 13(12), 4734-4760. [Link]
- Maniam, K. K., & Paul, S. (2021). A Review on the Electrodeposition of Aluminum and Aluminum Alloys in Ionic Liquids.
- Endres, F., & Zein El Abedin, S. (2006). Electrodeposition in Ionic Liquids. The Electrochemical Society Interface, 15(2), 34-39.
- Mondal, P., & Pal, S. (2018). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor.
-
Ng, H. M., & Teo, L. P. (2020). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers, 12(11), 2697. [Link]
- Giridhar, P., et al. (2015). Electrochemical Reduction of Cobalt Tetrafluoroborate in 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid. TMS 2015 144th Annual Meeting & Exhibition, 233-240.
- Endres, F., et al. (2010). Electrochemical reduction of tantalum and titanium halides in 1-butyl-1-methylpyrrolidinium bis (trifluoromethyl-sulfonyl) imide and 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate. Electrochimica Acta, 55(27), 8031-8038.
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Vitucci, F. M., et al. (2023). 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. Beilstein Journal of Organic Chemistry, 19, 2231-2241. [Link]
- Al-Akl, B., et al. (2015). Electrodeposition of Cu–Li alloy from room temperature ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate.
- Liu, J., et al. (2003). Electrochemistry of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. Journal of The Electrochemical Society, 150(11), E513.
- Vitucci, F. M., et al. (2023). 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. Beilstein Journal of Organic Chemistry, 19, 2231-2241.
- Domínguez, M., et al. (2008). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols.
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Rivas, M. F., et al. (2009). Removal of Metal Ions from Aqueous Solutions by Extraction with Ionic Liquids. Journal of Chemical & Engineering Data, 54(12), 3209-3214. [Link]
- Bardi, U., et al. (2011). Voltammetric Study on the Behaviour of Refractory Metals in ([BMP][TFSA]) Ionic Liquid. Chemical Engineering Transactions, 25, 245-250.
- Wang, Y., et al. (2023). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Scientific Reports, 13(1), 12439.
- Isse, A. A., et al. (2010). Electrochemical reduction of organic bromides in 1-butyl-3-methylimidazolium tetrafluoroborate. Journal of Electroanalytical Chemistry, 644(1), 33-39.
- Brown, C. N., et al. (2022). Ionic Liquids Effect on the Stability of 17-Electron Cation Product of the Electrochemical Oxidation of Cymantrene. Molecules, 27(22), 8003.
-
ResearchGate. (n.d.). Cyclic voltammograms of (a) 1 a⁺BF4⁻, 1 b⁺BF4⁻, and 1 c⁺BF4⁻. Retrieved from [Link]
- Dietz, M. L. (2006). Mechanisms of Metal Ion Transfer into Room-Temperature Ionic Liquids: The Role of Anion Exchange. Separation Science and Technology, 41(12), 2047-2064.
- Dubey, N. (2025). Volta Metric Study On Some P D And F Block Elements And Their Complex. Asian Resonance, XV(III).
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Al-Akl, B., et al. (2024). Ionic liquid-based extraction of metal ions via polymer inclusion membranes: a critical review. RSC Sustainability, 2(9), 2736-2758. [Link]
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Troubleshooting & Optimization
Reducing water content in 1-Butyl-3-methylpyridinium tetrafluoroborate
Managing Water Content in 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4])
Welcome to the technical support guide for this compound ([BMPy][BF4]). This resource is designed for researchers, scientists, and drug development professionals who utilize this ionic liquid in their experimental work. Due to its hygroscopic nature, the presence of water can significantly impact the physicochemical properties and performance of [BMPy][BF4]. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for effectively reducing and quantifying water content to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control the water content in my [BMPy][BF4]?
Water is a significant impurity for most ionic liquids, including [BMPy][BF4]. Even small amounts of water can alter key properties such as viscosity, density, conductivity, and polarity.[1] For applications in electrochemistry, catalysis, and organic synthesis, excess water can lead to undesirable side reactions, reduced efficiency, and poor reproducibility. Furthermore, the tetrafluoroborate anion ([BF4]⁻) is susceptible to hydrolysis in the presence of water, which can lead to the formation of corrosive hydrofluoric acid (HF).[2]
Q2: My bottle of [BMPy][BF4] was sealed. Can it still have absorbed water?
Yes. Ionic liquids can be highly hygroscopic.[3] Depending on the initial purity and the handling conditions prior to and during packaging, there can be some residual water content. Furthermore, every time the bottle is opened, even briefly, the ionic liquid will be exposed to atmospheric moisture and can absorb water. It is best practice to assume a newly opened bottle has some water content and to verify it for sensitive applications.
Q3: What is the most reliable method for measuring the water content in [BMPy][BF4]?
The gold standard for accurately determining water content in ionic liquids is Karl Fischer (KF) titration .[3] This method is highly specific to water and can provide precise measurements, even at very low concentrations (parts per million, ppm). Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being particularly effective for samples with very low water content.[4]
Q4: What is a safe temperature range for heating [BMPy][BF4] during the drying process?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Varying water content between batches of [BMPy][BF4]. | 1. Quantify the water content of each batch using Karl Fischer titration before use. 2. Dry the ionic liquid to a consistent, low water level using one of the protocols below. |
| Drying process is ineffective (water content remains high) | 1. Vacuum is not sufficiently deep. 2. Drying time is too short. 3. Molecular sieves are not active. 4. Surface area of the ionic liquid is too small for efficient evaporation. | 1. Ensure your vacuum pump can achieve a pressure of at least 1.5 Torr. 2. Increase the drying time. For vacuum drying, extend to 72 hours for very low water content. 3. Reactivate the molecular sieves by heating them in a vacuum oven. 4. Use a larger flask or a rotary evaporator to increase the surface area of the ionic liquid exposed to the vacuum. |
| Ionic liquid has changed color (e.g., yellowing) after drying | The drying temperature was too high, causing slight thermal decomposition. | 1. Reduce the heating temperature to below 100°C. 2. Ensure the temperature is monitored and controlled accurately. |
| Suspected contamination after drying with molecular sieves | Fine particles from the molecular sieves may have leached into the ionic liquid. | 1. Use beaded molecular sieves instead of powdered ones. 2. After drying, carefully decant or filter the ionic liquid to separate it from the sieves. |
Water Reduction Protocols
Protocol 1: High-Vacuum Drying
This is one of the most common and effective methods for removing water from ionic liquids.[2] It relies on reducing the pressure to lower the boiling point of water, allowing it to evaporate from the ionic liquid at a moderate temperature.
Caption: Workflow for reducing water content in [BMPy][BF4] using high-vacuum drying.
-
Preparation: Place the sample of [BMPy][BF4] into a clean, dry Schlenk flask. To maximize the surface area for evaporation, the volume of the ionic liquid should not exceed one-third of the flask's total volume.
-
Connection to Vacuum: Connect the Schlenk flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or a dry ice/acetone bath) to protect the vacuum pump.
-
Heating and Evacuation: Begin stirring the ionic liquid with a magnetic stir bar. Immerse the flask in an oil bath and heat to 70-80°C. Once the temperature has stabilized, slowly open the flask to the vacuum. A pressure of 1.5 Torr or lower is effective.[2]
-
Drying Duration: Continue drying under vacuum with stirring for at least 24 hours. For achieving very low water content (<100 ppm), a duration of 72 hours may be necessary.[2]
-
Completion: Once the drying period is complete, remove the oil bath and allow the flask to cool to room temperature while still under vacuum.
-
Storage: Backfill the Schlenk flask with an inert gas such as nitrogen or argon. Transfer the dried ionic liquid to a tightly sealed container inside a glovebox or desiccator to prevent reabsorption of atmospheric moisture.
Protocol 2: Drying with Molecular Sieves
This method utilizes the porous structure of molecular sieves to physically adsorb water molecules from the ionic liquid. It is a simpler method that does not necessarily require a vacuum line.
Caption: Workflow for reducing water content in [BMPy][BF4] using activated molecular sieves.
-
Activation of Molecular Sieves: Place 3Å molecular sieves in a flask and heat them in a vacuum oven at a temperature above 250°C for at least 8 hours to remove any adsorbed water.[7][8] Allow the sieves to cool to room temperature under vacuum or in a desiccator.
-
Drying: In a glovebox or a dry environment, add the activated molecular sieves to a clean, dry bottle. A common ratio is 1 gram of molecular sieves for every 2.5 grams of ionic liquid.[2] Add the [BMPy][BF4] to the bottle.
-
Incubation: Seal the bottle tightly and allow it to stand for 24 to 72 hours. Periodically and gently agitate the mixture to ensure good contact between the ionic liquid and the sieves.
-
Separation: After the desired drying time, carefully decant the dried ionic liquid, leaving the molecular sieves behind. For complete removal of any fine particles, you can use a syringe filter.
-
Storage: Store the dried ionic liquid in a tightly sealed container in a glovebox or desiccator.
Performance Data
The following table presents typical water content values that can be achieved using the described drying methods, based on data from similar ionic liquids.[2]
| Ionic Liquid (Anion) | Drying Method | Duration (hours) | Initial Water Content (ppm) | Final Water Content (ppm) |
| [Emim][BF4] | Vacuum Drying (1.5 Torr) | 24 | 10,000 | 798 |
| [Emim][BF4] | Vacuum Drying (1.5 Torr) | 72 | 10,000 | 252 |
| [Emim][BF4] | Molecular Sieves (3Å) | 24 | 10,000 | 1630 |
| [Emim][BF4] | Molecular Sieves (3Å) | 72 | 10,000 | 1076 |
Data adapted from a study on [Emim]+ based ionic liquids, which provides a reasonable expectation for the performance of drying methods on [BMPy][BF4].[2]
Safety Precautions
When handling this compound and performing drying procedures, it is essential to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle the ionic liquid in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors, especially during heating.[10] Avoid contact with skin and eyes.[11]
-
Spills: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[10]
-
Disposal: Dispose of waste ionic liquid and contaminated materials in accordance with local, state, and federal regulations.[11]
-
Hydrolysis Risk: Be aware that the [BF4]⁻ anion can hydrolyze in the presence of water, potentially forming hydrofluoric acid (HF). While the risk is low with trace amounts of water, it is a consideration for improper storage or handling.
References
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. (2022-01-04). Available at: [Link]
-
The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - NIH. (n.d.). Available at: [Link]
-
How do you make sure there is water in your Ionic Liquid? - ResearchGate. (2015-04-16). Available at: [Link]
-
Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate - Carl ROTH. (n.d.). Available at: [Link]
-
Rapid Preparation of Room Temperature Ionic Liquids with Low Water Content as Characterized with a ta-C:N Electrode - ResearchGate. (2015-08-09). Available at: [Link]
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Safety Data Sheet - Hampton Research. (2021-10-10). Available at: [Link]
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The purification of an ionic liquid - ResearchGate. (2015-08-07). Available at: [Link]
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Using molecular sieves for solvent drying. (n.d.). Available at: [Link]
-
Practical Evaluation of Ionic Liquids for Application as Lubricants in Cleanrooms and under Vacuum Conditions - MDPI. (n.d.). Available at: [Link]
-
Water Content Determination by Karl Fischer - Pharmaguideline. (2011-09-19). Available at: [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - MDPI. (n.d.). Available at: [Link]
- A kind of deep drying water removal method for ionic liquid - Google Patents. (n.d.).
-
Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluoroborate - OPUS. (n.d.). Available at: [Link]
-
Toward a Sustainable Azeotrope Separation of Acetonitrile/Water by the Synergy of Ionic Liquid-Based Extractive Distillation, Heat Integration, and Multiobjective Optimization | Industrial & Engineering Chemistry Research - ACS Publications. (2022-07-02). Available at: [Link]
-
Separation of the isopropanol-water azeotropic mixture using ionic liquids - ResearchGate. (n.d.). Available at: [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Available at: [Link]
-
Easy and Efficient Drying of Molecular Sieve and Silica Gel Pellets. (n.d.). Available at: [Link]
-
Principle of Karl Fischer Titration - BYJU'S. (n.d.). Available at: [Link]
-
Evaluation of Ionic Liquid Treatment as an Alternative to Chemical Fixation and Dehydration in the Preparation of Biofilms for S - TopSCHOLAR. (n.d.). Available at: [Link]
-
THE BASICS OF KARL FISCHER TITRATION - Quveon. (n.d.). Available at: [Link]
-
Application of Ionic Liquids in Extractive Distillation of Ethanol – Water System. (2012-08-06). Available at: [Link]
-
How to dry an ionic liquid? - Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd. (2019-03-27). Available at: [Link]
-
IONIC-LIQUID BASED SEPARATION OF AZEOTROPIC MIXTURES. (n.d.). Available at: [Link]
-
Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman - UTPedia. (n.d.). Available at: [Link]
-
Ionic Liquids in Extractive Distillation of Ethanol/Water: From Laboratory to Pilot Plant | Request PDF - ResearchGate. (2013-08-10). Available at: [Link]
-
Chlorine drying with hygroscopic ionic liquids - OUCI. (n.d.). Available at: [Link]
-
Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols - ResearchGate. (2006-08-10). Available at: [Link]
-
In Situ Determination of the Water Content of Ionic Liquids - ResearchGate. (2018-04-12). Available at: [Link]
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- 11. proionic.com [proionic.com]
Overcoming high viscosity of 1-Butyl-3-methylpyridinium tetrafluoroborate in applications
Welcome to the technical support center for 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid in their experimental work. High viscosity is a common challenge encountered with [BMPy][BF4], and this resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these issues effectively.
Understanding the Challenge: The High Viscosity of [BMPy][BF4]
Ionic liquids (ILs) like [BMPy][BF4] are salts that are liquid at or near room temperature. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive solvents and catalysts for a variety of applications, including organic synthesis and drug delivery.[1] However, the strong electrostatic and van der Waals interactions between the pyridinium cations and tetrafluoroborate anions result in a high viscosity compared to conventional molecular solvents.[2][3] This high viscosity can impede reaction kinetics, complicate product extraction, and make handling and transfer of the IL challenging.
This guide will provide practical solutions to mitigate the high viscosity of [BMPy][BF4], ensuring the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound so viscous at room temperature?
The high viscosity of [BMPy][BF4] is an inherent property stemming from the strong intermolecular forces between its constituent ions. The 1-butyl-3-methylpyridinium cation and the tetrafluoroborate anion are held together by powerful coulombic interactions, leading to a structured liquid environment with high resistance to flow.[2]
Q2: What are the primary methods to reduce the viscosity of [BMPy][BF4]?
There are two main strategies to effectively lower the viscosity of [BMPy][BF4]:
-
Increasing the temperature: Heating the ionic liquid provides thermal energy to the ions, which disrupts the strong intermolecular forces and allows them to move more freely, thus decreasing the viscosity.
-
Adding a co-solvent: Introducing a low-viscosity molecular solvent can physically separate the ions of [BMPy][BF4], weakening the coulombic interactions and reducing the overall viscosity of the mixture.[4]
Q3: Will heating [BMPy][BF4] to reduce its viscosity cause it to decompose?
This compound exhibits good thermal stability. While its decomposition temperature is quite high, prolonged exposure to very high temperatures can lead to degradation. For most applications requiring viscosity reduction, moderate heating is sufficient and well below the decomposition threshold.[1]
Q4: What are some suitable co-solvents for reducing the viscosity of [BMPy][BF4]?
The choice of co-solvent will depend on the specific requirements of your application, such as reactant solubility and compatibility with downstream processes. Common and effective co-solvents include:
Q5: How does the addition of a co-solvent affect the properties of [BMPy][BF4]?
Adding a co-solvent will not only reduce the viscosity but also alter other physicochemical properties of the ionic liquid, such as density, polarity, and ionic conductivity. It is crucial to consider how these changes might impact your experimental outcomes. For instance, in electrochemical applications, the addition of a co-solvent can influence ion mobility and overall device performance.[9]
Troubleshooting Guides
Issue 1: Difficulty in Dispensing and Transferring [BMPy][BF4]
Cause: The high viscosity of [BMPy][BF4] at ambient temperature makes it difficult to handle using standard laboratory equipment like pipettes and syringes.
Solutions:
-
Gentle Heating: Before dispensing, gently warm the container of [BMPy][BF4] in a water bath or on a hot plate with magnetic stirring. A modest increase in temperature to 30-40 °C can significantly reduce the viscosity, making it easier to pour or pipette.
-
Use of a Positive Displacement Pipette: Unlike air displacement pipettes, positive displacement pipettes are more effective for handling viscous liquids as the piston is in direct contact with the liquid.
-
Pre-dissolving in a Co-solvent: If your experimental protocol allows, pre-dissolving the [BMPy][BF4] in a suitable low-viscosity co-solvent can create a stock solution that is much easier to handle and dispense accurately.
Issue 2: Slow Reaction Rates in [BMPy][BF4]
Cause: The high viscosity of the ionic liquid can limit the diffusion of reactants, leading to slower reaction kinetics compared to conventional solvents.
Solutions:
-
Increase Reaction Temperature: Elevating the reaction temperature is a primary method to decrease viscosity and enhance reaction rates. Ensure the chosen temperature is compatible with the stability of your reactants and products.
-
Introduce a Co-solvent: The addition of a low-viscosity co-solvent can significantly lower the viscosity of the reaction medium, thereby improving mass transport and accelerating the reaction. The choice of co-solvent should be based on its miscibility with the reactants and its inertness under the reaction conditions.
-
Mechanical Agitation: Vigorous stirring or mechanical agitation can help to overcome diffusion limitations in a viscous medium, ensuring better mixing of reactants.
Issue 3: Challenges in Product Extraction and Purification
Cause: The high viscosity and unique solvating properties of [BMPy][BF4] can complicate the separation of products from the reaction mixture.
Solutions:
-
Liquid-Liquid Extraction with a Suitable Solvent: After the reaction is complete, adding a significant volume of a low-viscosity organic solvent in which your product is soluble but the ionic liquid is not, can facilitate extraction.
-
Back-extraction with Water: If your product is hydrophobic, you can often wash the ionic liquid phase with water to remove polar impurities before extracting your product with an organic solvent.
-
Temperature-Controlled Extraction: In some cases, cooling the mixture can induce the precipitation of the product, which can then be isolated by filtration. Conversely, warming the mixture might be necessary to reduce viscosity enough to allow for efficient phase separation during extraction.
Experimental Protocols & Data
Protocol 1: Viscosity Reduction by Heating
This protocol describes the general steps for reducing the viscosity of [BMPy][BF4] by increasing its temperature.
Materials:
-
This compound ([BMPy][BF4])
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Thermometer or thermocouple
-
Reaction vessel
Procedure:
-
Place the desired amount of [BMPy][BF4] into the reaction vessel with a magnetic stir bar.
-
Place the vessel on the hot plate and begin stirring.
-
Gently heat the ionic liquid while monitoring the temperature with a thermometer or thermocouple.
-
Observe the change in viscosity as the temperature increases. For most applications, a temperature range of 40-80 °C is sufficient to achieve a significant reduction in viscosity.
-
Once the desired viscosity is reached, the ionic liquid is ready for use in your experiment.
Safety Note: Always handle hot liquids with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
Protocol 2: Viscosity Reduction by Co-solvent Addition
This protocol outlines the procedure for reducing the viscosity of [BMPy][BF4] by adding a co-solvent.
Materials:
-
This compound ([BMPy][BF4])
-
Selected co-solvent (e.g., acetonitrile, water, methanol)
-
Volumetric flasks and pipettes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the desired final concentration of [BMPy][BF4] in the co-solvent.
-
Accurately measure the required volume or weight of [BMPy][BF4].
-
In a volumetric flask, add the measured [BMPy][BF4].
-
Add the co-solvent to the flask, bringing the total volume to the calibration mark.
-
Mix the solution thoroughly using a vortex mixer or magnetic stirrer until a homogeneous mixture is obtained.
-
The resulting solution will have a significantly lower viscosity than pure [BMPy][BF4].
Quantitative Data: Viscosity of [BMPy][BF4] and its Mixtures
The following tables summarize the effect of temperature and co-solvents on the viscosity of pyridinium and imidazolium-based tetrafluoroborate ionic liquids. Note that 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) is a close structural analog to [BMPy][BF4] and its data is often used for comparison.
Table 1: Effect of Temperature on the Viscosity of Pyridinium-based Ionic Liquids
| Ionic Liquid | Temperature (°C) | Viscosity (mPa·s) | Reference |
|---|---|---|---|
| This compound | 25 | ~177 | [5] |
| 1-Butyl-4-methylpyridinium tetrafluoroborate | 20 | 231.1 | [10] |
| 1-Butyl-4-methylpyridinium tetrafluoroborate | 40 | 88.5 | [10] |
| 1-Butyl-4-methylpyridinium tetrafluoroborate | 60 | 44.2 | [10] |
| 1-Butyl-4-methylpyridinium tetrafluoroborate | 80 | 26.1 |[10] |
Table 2: Effect of Co-solvents on the Viscosity of 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) at 25 °C
| Co-solvent | Mole Fraction of [BMIM][BF4] | Viscosity of Mixture (mPa·s) | Reference |
|---|---|---|---|
| None (Pure IL) | 1.0 | ~114 | [8] |
| Acetonitrile | 0.5 | ~5.2 | [7] |
| Dimethyl sulfoxide (DMSO) | 0.5 | ~18.3 | [8] |
| Ethylene Glycol (EG) | 0.5 | ~29.1 | [8] |
| Water | 0.5 | ~10.4 |[5] |
Visualizations
Logical Workflow for Overcoming High Viscosity
Caption: A decision-making workflow for addressing the high viscosity of [BMPy][BF4].
Conceptual Representation of Viscosity Reduction
Caption: Co-solvent molecules (S) separate cations (C+) and anions (A-), reducing viscosity.
References
- What are the properties and applications of 1-Butyl-3-methylimidazolium tetrafluoroborate?
- Thermodynamic properties of this compound. Request PDF.
- Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. ResearchGate.
- Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data.
- 1-Butyl-3-methylimidazolium Tetrafluoroborate: A Versatile Ionic Liquid.
- Densities and Viscosities for Binary Mixtures of 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid with Molecular Solvents. Journal of Chemical & Engineering Data.
- Thermophysical Properties of 1-Butyl-4-methylpyridinium tetrafluoroborate. Request PDF.
- A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide. Green Chemistry (RSC Publishing).
- Pressing matter: why are ionic liquids so viscous? - PMC - PubMed Central.
- Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing).
- Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents. Request PDF. ResearchGate.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Pressing matter: why are ionic liquids so viscous? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions in 1-Butyl-3-methylpyridinium Tetrafluoroborate ([BMPy][BF4])
Welcome to the technical support guide for 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4]), a versatile pyridinium-based ionic liquid (IL). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing chemical reactions in this unique solvent. Our goal is to move beyond simple protocols and explain the underlying principles that govern success, enabling you to troubleshoot effectively and innovate confidently.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis using [BMPy][BF4]. Each issue is broken down into potential causes and actionable solutions, grounded in the physicochemical properties of the ionic liquid.
Issue 1: Low or Inconsistent Reaction Yields
A frequent challenge in ionic liquid chemistry is achieving expected yields. The unique solvent environment of [BMPy][BF4] can significantly impact reaction kinetics and equilibria.
Potential Causes:
-
High Viscosity: [BMPy][BF4] is significantly more viscous than conventional molecular solvents, which can severely limit mass transport.[1][2] Reactants may not encounter each other or the catalyst effectively, reducing the reaction rate.
-
Water Contamination: Pyridinium-based ILs can be hygroscopic. The presence of water can alter the polarity of the medium, participate in side reactions, or even hydrolyze the [BF4]⁻ anion, releasing HF that can interfere with catalysis.[3][4][5]
-
Reactant/Catalyst Insolubility: While ILs are excellent solvents, complete miscibility is not guaranteed. Poor solubility of a key reactant or catalyst can create a heterogeneous system with limited interfacial area for reaction.
-
Ionic Liquid Impurities: Halide impurities (e.g., Cl⁻, Br⁻) from the synthesis of the IL are common and can poison certain catalysts, particularly transition metals like Palladium.[6]
Suggested Solutions:
-
Reduce Viscosity with Temperature: Increasing the reaction temperature is the most effective way to decrease the viscosity of [BMPy][BF4] and improve mass transfer.[7] Monitor the thermal stability of your reactants and the IL itself to determine an optimal temperature range.
-
Ensure Anhydrous Conditions: Dry the ionic liquid under high vacuum (e.g., <1 mbar) at a moderate temperature (70-80 °C) for several hours prior to use. Water content can be quantified using Karl Fischer titration.[8] For highly water-sensitive reactions, perform the entire experiment under an inert atmosphere (N₂ or Ar).
-
Use a Co-Solvent: If reactant solubility is an issue, the addition of a miscible co-solvent can create a more favorable reaction medium. However, this will alter the unique properties of the IL.[9]
-
Purify the Ionic Liquid: If halide or other impurities are suspected, a purification protocol should be employed. (See Experimental Protocol 1).
Troubleshooting Flowchart: Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Difficulty in Product Isolation and Extraction
A key operational hurdle is the separation of the desired product from the non-volatile ionic liquid. The high solvency of [BMPy][BF4] can make standard extraction challenging if the product has moderate polarity.
Potential Causes:
-
High Product Solubility in the IL: The product may have a partition coefficient that strongly favors the ionic liquid phase over common, immiscible organic solvents.
-
Emulsion Formation: Vigorous mixing during liquid-liquid extraction can lead to stable emulsions, making phase separation difficult or impossible.
-
Product is Non-Volatile or Thermally Labile: Distillation is not a viable option if the product has a high boiling point or degrades at the required temperatures.
Suggested Solutions:
-
Liquid-Liquid Extraction with a Nonpolar Solvent: This is the most common method. Use a solvent that is immiscible with [BMPy][BF4], such as diethyl ether, hexane, or toluene. Multiple extractions (3-5 cycles) are typically required. (See Experimental Protocol 2).
-
Back-Extraction (for acidic/basic products): If your product has an acidic or basic functional group, you can perform a reactive extraction. For an acidic product, extract with an aqueous base (e.g., NaHCO₃ solution) to form a water-soluble salt. For a basic product, use an aqueous acid. The product can then be recovered from the aqueous phase by neutralization and subsequent extraction with a standard organic solvent.
-
Supercritical Fluid Extraction: Using supercritical carbon dioxide (scCO₂) is a highly effective "green" alternative for extracting nonpolar to moderately polar compounds. The low viscosity of scCO₂ facilitates efficient extraction, and it is easily removed by depressurization.
-
Prevent Emulsions: During extraction, use gentle inversion of the separatory funnel rather than vigorous shaking. If an emulsion forms, adding a small amount of a saturated brine solution can help to break it.
Table 1: Miscibility of Pyridinium-based ILs with Common Solvents
| Solvent | Miscibility with [BMPy][BF4] | Extraction Suitability |
| Water | Miscible[8][10] | Poor (unless for back-extraction) |
| Methanol, Ethanol | Miscible[8][10] | Poor |
| Acetonitrile | Miscible[9] | Poor |
| Dichloromethane | Miscible[6][9] | Poor |
| Diethyl Ether | Immiscible | Excellent |
| Hexane / Heptane | Immiscible | Excellent (for nonpolar products) |
| Toluene | Immiscible | Good (for aromatic products) |
| Ethyl Acetate | Partially Miscible | Moderate (can form one phase) |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the effective thermal stability of [BMPy][BF4]?
While thermogravimetric analysis (TGA) might show an onset decomposition temperature well above 300°C, this can be misleading for practical, long-term use.[11] Isothermal studies suggest that for prolonged reactions (several hours), the maximum recommended operating temperature should be lower to avoid slow degradation. This degradation can release volatile and corrosive species like HF from the [BF4]⁻ anion.[12] For most applications, maintaining reaction temperatures below 150°C is a safe practice unless short-term thermal excursions are required.
Q2: How critical is the purity of [BMPy][BF4] for catalysis?
Extremely critical. Unlike conventional solvents, which are often distilled to high purity, ionic liquids can retain impurities from their synthesis that are detrimental to catalysis.
-
Water: As discussed, water can act as a nucleophile, a ligand, or a proton source, fundamentally altering reaction pathways.
-
Halides (Cl⁻, Br⁻): These are common residuals from the metathesis synthesis route.[6] Halide ions can strongly coordinate to and deactivate transition metal catalysts (e.g., Pd, Ru, Rh), leading to failed reactions. A simple qualitative test is to dissolve the IL in water and add aqueous silver nitrate (AgNO₃); the formation of a precipitate (AgCl/AgBr) indicates halide contamination.
Q3: How can I recycle [BMPy][BF4] after a reaction?
Recycling is a key advantage of using ionic liquids. The general workflow involves product extraction followed by purification of the recovered IL.
General Ionic Liquid Recycling Workflow
Caption: General workflow for reaction, extraction, and IL recycling.
After product extraction, the recovered IL may still contain the catalyst, unreacted starting materials, or byproducts. It can be washed with the extraction solvent to remove residual organic compounds. If a solid catalyst was used, it can be filtered off. Finally, the IL must be thoroughly dried under high vacuum to remove any absorbed water or residual solvent before reuse.
Part 3: Experimental Protocols
Experimental Protocol 1: Purification of [BMPy][BF4]
This protocol is designed to remove common impurities such as water, residual organic solvents, and non-volatile colored species.
Materials:
-
[BMPy][BF4] (technical grade)
-
Activated charcoal (decolorizing grade)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or round-bottom flask
-
High-vacuum pump (<1 mbar)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel or cannula filtration setup)
Procedure:
-
Dissolution: In a flask, dissolve the [BMPy][BF4] in an equal volume of dichloromethane or ethyl acetate. This reduces the viscosity and facilitates mixing.
-
Decolorization: Add activated charcoal (approx. 1-2% by weight of the IL) to the solution. Stir the mixture vigorously at room temperature for 2-4 hours. The charcoal will adsorb colored impurities.
-
Filtration: Filter the mixture through a pad of Celite or a fine porosity sintered glass funnel to remove the activated charcoal. A gray or black filtrate indicates that charcoal has passed through; re-filter if necessary.
-
Solvent Removal: Transfer the clear filtrate to a clean, dry Schlenk or round-bottom flask. Remove the bulk of the organic solvent using a rotary evaporator.
-
Drying: Connect the flask to a high-vacuum line. Heat the flask to 70-80 °C with stirring. Maintain under dynamic vacuum for at least 4-6 hours, or until no further bubbling or pressure changes are observed. This step is critical for removing residual solvent and water.
-
Storage: Once cooled to room temperature under vacuum, backfill the flask with an inert gas (N₂ or Ar). Store the purified, dry IL in a sealed container, preferably in a desiccator or glovebox to prevent water reabsorption.
Experimental Protocol 2: General Procedure for Product Extraction
This protocol outlines a standard liquid-liquid extraction for separating an organic product from [BMPy][BF4].
Materials:
-
Reaction mixture (Product in [BMPy][BF4])
-
Immiscible organic solvent (e.g., diethyl ether, hexane)
-
Separatory funnel
-
Deionized water (for washing, if needed)
-
Saturated brine solution
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Transfer: Allow the reaction mixture to cool to room temperature. Transfer the entire mixture to a separatory funnel.
-
First Extraction: Add a volume of the selected immiscible organic solvent (typically 1-2 times the volume of the IL).
-
Mixing: Stopper the funnel and gently invert it 10-15 times to allow for partitioning of the product into the organic layer. Avoid vigorous shaking to prevent emulsion formation. Vent the funnel frequently.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser ionic liquid phase will be at the bottom.
-
Collection: Carefully drain the lower [BMPy][BF4] layer back into the original reaction flask. Drain the upper organic layer (containing the product) into a separate, clean collection flask.
-
Repeat: Return the [BMPy][BF4] layer to the separatory funnel and repeat the extraction (Steps 2-5) at least two more times with fresh portions of the organic solvent to maximize product recovery.
-
Combine and Wash: Combine all the collected organic extracts in the separatory funnel. Wash the combined extracts sequentially with deionized water (if the product is not water-soluble) and then with a saturated brine solution to remove any dissolved IL and water.
-
Drying and Concentration: Drain the washed organic layer into a flask containing an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 15-20 minutes. Filter or decant the dried solution and remove the solvent via rotary evaporation to yield the crude product.
-
IL Recovery: The [BMPy][BF4] collected in the original flask is now ready for purification and recycling as described in the previous section.
References
-
Multi-Interactions in Ionic Liquids for Natural Product Extraction. (n.d.). MDPI. Retrieved from [Link]
-
Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. (n.d.). MDPI. Retrieved from [Link]
-
An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? (2024). National Institutes of Health. Retrieved from [Link]
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017). ACS Publications. Retrieved from [Link]
-
Challenges and opportunities for the utilisation of ionic liquids as solvents for CO 2 capture. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Feasibility of Ionic Liquids as Alternative Separation Media for Industrial Solvent Extraction Processes. (n.d.). ACS Publications. Retrieved from [Link]
-
Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
(PDF) Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. (2016). ResearchGate. Retrieved from [Link]
-
What are the properties and applications of 1-Butyl-3-methylimidazolium tetrafluoroborate? (n.d.). Retrieved from [Link]
-
Thermal Stability, Equilibrium Vapor Pressure and Standard Enthalpy of Vaporization of 1-Butyl-3-methylimidazolium Tetrafluoroborate. (n.d.). Retrieved from [Link]
-
(PDF) Challenges to the Commercial Production of Ionic Liquids. (2018). ResearchGate. Retrieved from [Link]
-
(PDF) Ionic liquids: Preparations and limitations. (2010). ResearchGate. Retrieved from [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (n.d.). MDPI. Retrieved from [Link]
-
Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. (n.d.). ACS Publications. Retrieved from [Link]
-
Optimization of reaction conditions with ionic liquids.[a]. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionic liquids employed for the optimization of reaction condition. (n.d.). ResearchGate. Retrieved from [Link]
-
Different ionic liquids employed for the optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Emerging Trends in Ionic Liquid Formulations: A Critical Review. (n.d.). Retrieved from [Link]
-
The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. (2020). National Institutes of Health. Retrieved from [Link]
-
(PDF) Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. (2006). ResearchGate. Retrieved from [Link]
-
1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. (2023). National Institutes of Health. Retrieved from [Link]
-
The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
How 1-Butyl-3-Methylimidazolium Tetrafluoroborate(BMIM BF4) are synthesized? (2023). Retrieved from [Link]
-
Understanding Ionic Liquids: A Deep Dive into 1-Butyl-3-Methylimidazolium Tetrafluoroborate (BMIMBF4). (n.d.). Retrieved from [Link]
-
1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate(1-). (n.d.). Organic Syntheses. Retrieved from [Link]
-
1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. (2023). Beilstein Journals. Retrieved from [Link]
-
(PDF) Densities and Viscosities for Binary Mixtures of 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid with Molecular Solvents. (2019). ResearchGate. Retrieved from [Link]
-
(PDF) Viscosity of 1-butyl-3-methylimidazolium tetrafluoroborate + CO2 mixture. (2010). ResearchGate. Retrieved from [Link]
-
(PDF) Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate. (2007). ResearchGate. Retrieved from [Link]
-
(PDF) Evidence of change in the molecular organization of 1- n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid solutions with the addition of water. (2014). ResearchGate. Retrieved from [Link]
-
PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. (n.d.). Organic Syntheses. Retrieved from [Link]
-
(PDF) Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures From (303.15 to 353.15) K. (2013). ResearchGate. Retrieved from [Link]
-
Sustainability Assessment of Alternative Synthesis Routes to Aprotic Ionic Liquids: The Case of 1-Butyl-3-methylimidazolium Tetrafluoroborate for Fuel Desulfurization. (2021). ACS Publications. Retrieved from [Link]
-
A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide. (2003). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. (2016). Arabian Journal of Chemistry. Retrieved from [Link]
-
(PDF) PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. (2002). ResearchGate. Retrieved from [Link]
-
Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. (2021). Repository of the Academy's Library. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 9. A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction - Repository of the Academy's Library [real.mtak.hu]
- 12. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Butyl-3-methylpyridinium Tetrafluoroborate ([BMPy][BF₄])
Welcome to the technical support center for 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF₄]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the enhancement of its electrochemical window. Our focus is on providing practical, field-tested insights rooted in scientific principles to ensure the integrity and success of your electrochemical experiments.
Understanding the Electrochemical Window of [BMPy][BF₄]
The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte is electrochemically stable and does not undergo oxidation or reduction. For [BMPy][BF₄], the cathodic limit is typically determined by the reduction of the 1-butyl-3-methylpyridinium cation ([BMPy]⁺), while the anodic limit is set by the oxidation of the tetrafluoroborate anion ([BF₄]⁻)[1]. However, in practice, this ideal window is often compromised by the presence of impurities.
A wide electrochemical window is highly desirable for a variety of applications, including batteries, supercapacitors, and electrochemistry, as it allows for a larger operating voltage.[2] Pyridinium-based ionic liquids are known for their respectable ionic conductivity and thermal stability, making them valuable in these fields.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical electrochemical window I should expect for commercial [BMPy][BF₄]?
The electrochemical window of commercially available [BMPy][BF₄] can vary significantly depending on its purity. For a reasonably pure grade, you can expect an electrochemical window of approximately 3.5 to 4.5 V when measured on a glassy carbon electrode.[4] However, it is crucial to understand that this value is highly dependent on the purity of the ionic liquid, the type of working electrode used, and the cutoff current density chosen to define the limits.[1]
| Working Electrode | Typical Reported EW (V) | Factors Influencing EW |
| Glassy Carbon | ~3.5 - 4.5 V | Purity of IL, residual water, halide content |
| Platinum | Can be narrower than GC | Catalytic activity of Pt, water content |
| Gold | Generally wide, but can be influenced by surface interactions | Surface cleanliness, specific adsorption of ions |
Note: These are approximate values and should be determined experimentally for your specific system.
Q2: My measured electrochemical window for [BMPy][BF₄] is significantly narrower than expected. What are the likely causes?
A narrow electrochemical window is a common issue and is almost always attributable to the presence of electroactive impurities. The two primary culprits are:
-
Water: Even trace amounts of water can significantly reduce the electrochemical window of ionic liquids.[5] Water can be reduced to hydrogen gas at the cathode and oxidized to oxygen gas at the anode, both occurring at potentials within the ideal window of the ionic liquid.
-
Halide Ions (Cl⁻, Br⁻): Halide impurities, often remnants from the synthesis process, are readily oxidized at the anode at potentials much lower than the oxidation potential of the [BF₄]⁻ anion.[6] This leads to a severely truncated anodic limit.
Q3: How can I test for the presence of water and halide impurities in my [BMPy][BF₄] sample?
Accurate quantification of impurities is the first step in troubleshooting.
-
For Water Content: The gold standard for water quantification in ionic liquids is Karl Fischer Titration .[7] This method is highly sensitive and accurate for determining trace amounts of water. Several commercial systems are available, and specialized ionic liquid-compatible reagents can improve accuracy.[3][4][8][9]
-
For Halide Content: A simple qualitative test involves dissolving a small amount of the ionic liquid in deionized water and adding a few drops of a silver nitrate (AgNO₃) solution. The formation of a precipitate (AgCl or AgBr) indicates the presence of halide ions. For quantitative analysis, Ion Chromatography is a reliable method to determine the concentration of halide impurities with high precision.[6]
Troubleshooting Guide: Narrow Electrochemical Window
This section provides a systematic approach to identifying and resolving the issue of a compromised electrochemical window.
Issue: The anodic (positive) limit of my cyclic voltammogram is much lower than expected.
-
Probable Cause: Halide impurity (e.g., Cl⁻, Br⁻).
-
Explanation: Halide ions are more easily oxidized than the [BF₄]⁻ anion. Their oxidation occurs at a less positive potential, thus cutting off the anodic window prematurely.[6]
-
Troubleshooting Steps:
-
Confirm Halide Presence: Perform the silver nitrate test as described in the FAQs.
-
Purification: If halides are present, a purification step is necessary. A common and effective method is treatment with activated carbon followed by filtration through basic alumina.
-
Issue: The cathodic (negative) limit of my cyclic voltammogram is less negative than expected.
-
Probable Cause: Presence of water or other protic impurities.
-
Explanation: Water can be reduced to hydrogen gas at the cathode. This reduction occurs at a potential that is less negative than the reduction of the [BMPy]⁺ cation, thereby narrowing the cathodic window.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water concentration.
-
Drying Procedure: If the water content is high (typically > 30 ppm for demanding applications), the ionic liquid must be rigorously dried. This is usually achieved by heating under high vacuum.
-
Issue: Both anodic and cathodic limits are compromised, resulting in a significantly reduced overall electrochemical window.
-
Probable Cause: Presence of both water and halide impurities.
-
Explanation: A combination of the issues described above will lead to a constriction of the electrochemical window from both the positive and negative ends.
-
Troubleshooting Steps:
-
Comprehensive Analysis: Test for both water and halide impurities.
-
Sequential Purification: It is recommended to first remove halide impurities and then rigorously dry the ionic liquid.
-
Experimental Protocols
Protocol 1: Purification of [BMPy][BF₄] to Widen the Electrochemical Window
This protocol outlines a two-step process to remove common impurities that narrow the electrochemical window.
Step 1: Removal of Halide Impurities with Activated Carbon and Alumina
-
Activated Carbon Treatment:
-
Filtration through Basic Alumina:
-
Prepare a chromatography column with a sintered glass frit.
-
Pack the column with basic alumina (activated by heating to ~200°C under vacuum for several hours and then cooled under an inert atmosphere).
-
Pass the [BMPy][BF₄] and activated carbon mixture through the alumina column. The alumina will trap the activated carbon and, more importantly, will remove acidic impurities and residual halides.
-
Collect the purified ionic liquid in a clean, dry flask under an inert atmosphere.
-
Step 2: Drying the Purified Ionic Liquid
-
High-Vacuum Drying:
-
Transfer the purified [BMPy][BF₄] to a Schlenk flask.
-
Connect the flask to a high-vacuum line (< 1 mTorr).
-
Heat the ionic liquid to 80-100°C with constant stirring for at least 48 hours. This will remove residual water and any other volatile impurities.
-
-
Verification of Purity:
-
After purification, re-test for water content using Karl Fischer titration and for halides using the silver nitrate test or ion chromatography to confirm their removal.
-
Protocol 2: Determining the Electrochemical Window of Purified [BMPy][BF₄] using Cyclic Voltammetry
Materials and Equipment:
-
Purified and dried [BMPy][BF₄]
-
Three-electrode electrochemical cell
-
Potentiostat
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/Ag⁺ in a non-aqueous electrolyte, or a quasi-reference electrode like a silver wire)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Inert atmosphere glovebox
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Sonciate the electrode in ethanol and then deionized water to remove any polishing residue.
-
Thoroughly dry the electrode before transferring it into the glovebox.
-
-
Cell Assembly:
-
Inside the glovebox, assemble the three-electrode cell with the purified [BMPy][BF₄] as the electrolyte.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to the potentiostat.
-
Set the potential range to scan from the open-circuit potential first towards the cathodic limit and then reverse the scan towards the anodic limit. A typical scan rate is 50-100 mV/s.
-
Gradually expand the potential window in subsequent scans until a significant increase in current is observed at both the anodic and cathodic ends.
-
-
Defining the Electrochemical Window:
-
The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents. A common practice is to define these limits at a specific current density cutoff (e.g., 0.1 or 1.0 mA/cm²). It is crucial to report the cutoff value used.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps for diagnosing and resolving a narrow electrochemical window in [BMPy][BF₄].
Caption: A flowchart for diagnosing and rectifying a narrow electrochemical window.
Enhancing the Electrochemical Window: Advanced Strategies
Once a high-purity [BMPy][BF₄] is obtained, further enhancements to the electrochemical window may be possible through the use of additives.
Q4: Can I use additives to further widen the electrochemical window of [BMPy][BF₄]?
Yes, certain additives can help to stabilize the ionic liquid at the electrode interface, thereby extending the electrochemical window. This is an active area of research, and the effectiveness of an additive is often system-dependent. One promising approach is the use of film-forming additives that create a protective solid-electrolyte interphase (SEI) on the electrode surface. This SEI layer can prevent the direct reduction or oxidation of the ionic liquid. While specific data for [BMPy][BF₄] is emerging, additives used in lithium-ion battery electrolytes, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), could be explored for their potential to form a stable SEI.
References
-
Lemus, J., & Palomar, J. (2023). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. In Ionic Liquids for Environmental Issues (Vol. 11, pp. 234-257). Royal Society of Chemistry. [Link]
-
Quantification of Halide in Ionic Liquids using Ion Chromatography. AWS. [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. [Link]
-
Lemus, J., & Palomar, J. (2023). Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. In Ionic Liquids for Environmental Issues. Royal Society of Chemistry. [Link]
-
Mahanta, U., Koradiya, A., Venkatesh, R. P., Sujatha, S., Ilangovan, S. A., & Banerjee, T. (2021). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Bulletin of Materials Science, 44(1), 75. [Link]
-
Ionic liquids for Karl-Fischer titration. Iolitec. [Link]
-
Development of ionic liquid crystals based on pyridinium and picolinium cations. Taylor & Francis Online. [Link]
-
Research advances in electrochemical window of ionic liquids. ResearchGate. [Link]
-
Creary, X., & Willis, E. D. (2005). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Organic Syntheses, 82, 166. [Link]
-
Activated Alumina. Jaxon Filtration. [Link]
-
DI-tech Activated Alumina, Fluoride & Arsenic Removal Media. Systematix. [Link]
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
-
Water Determination By Karl Fischer Titration. ResearchGate. [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Institutes of Health. [Link]
-
Purity specification methods for ionic liquids. ResearchGate. [Link]
-
IC Determination of Halide Impuritiesin Ionic Liquids. ResearchGate. [Link]
-
Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]
-
Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. National Institutes of Health. [Link]
-
Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. Analytical chemistry, 86(8), 3931–3938. [Link]
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. National Institutes of Health. [Link]
-
Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. PubMed. [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. National Institutes of Health. [Link]
-
Preparation of 1-Butyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [Link]
-
PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate. [Link]
-
Crystal polymorphism in 1-butyl-3-methylimidazolium halides: supporting ionic liquid formation by inhibition of crystallization. Chemical Communications. [Link]
-
The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process. MDPI. [Link]
-
Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. ResearchGate. [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]
-
1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry. National Institutes of Health. [Link]
-
Electrochemistry of 1Butyl3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. ResearchGate. [Link]
-
Molecular dynamics simulation studies on the ionic liquid N-butylpyridinium tetrafluoroborate on the gold surface. National Institutes of Health. [Link]
-
Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]
-
Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. PubMed. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-Butyl-3-methylpyridinium Tetrafluoroborate Synthesis
A Guide to Minimizing Impurities and Troubleshooting Common Issues
Welcome to the technical support guide for the synthesis of 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF₄]) and its widely studied analogue, 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]). This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals aiming to produce high-purity ionic liquids. While the focus is on the pyridinium cation as requested, many of the principles, particularly regarding anion exchange and impurity removal, are directly transferable from the more extensively documented synthesis of [BMIM][BF₄].
The presence of even trace impurities, such as precursor halides, water, or organic solvents, can dramatically alter the physicochemical properties of an ionic liquid, impacting everything from its melting point and viscosity to its performance in catalytic and electrochemical applications.[1][2][3] This guide is structured to help you navigate the common pitfalls of synthesis and purification.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common issues encountered during the synthesis of alkyl-pyridinium and alkyl-imidazolium tetrafluoroborate ionic liquids.
Q1: My final product is contaminated with halide ions (Cl⁻ or Br⁻). How do I detect this, and what is the best way to remove them?
A1: Halide contamination is the most frequent impurity issue, primarily arising from incomplete anion metathesis (exchange) reactions.[4] Halide ions can poison catalysts and interfere with electrochemical studies.
Probable Cause: The primary cause is the use of a halide salt precursor (e.g., 1-butyl-3-methylpyridinium bromide) followed by an anion exchange with a tetrafluoroborate salt. If the exchange is incomplete, the precursor halide salt remains in the final product. The choice of the tetrafluoroborate salt is critical; salts with low solubility, like potassium tetrafluoroborate (KBF₄), can lead to significant contamination because they do not fully dissolve to drive the reaction to completion.[5]
Detection and Solution Workflow:
Caption: Troubleshooting workflow for halide detection and removal.
Detailed Solution:
-
Detection (Qualitative): A simple and effective method is the silver nitrate test. Dissolve a small sample of your ionic liquid in deionized water and add a few drops of 0.1 M AgNO₃ solution. The formation of a white (AgCl) or cream (AgBr) precipitate indicates the presence of halide impurities.[5]
-
Improved Metathesis: The most effective preventative measure is to use a highly water-soluble tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) , instead of the less soluble potassium tetrafluoroborate (KBF₄). The high solubility of NaBF₄ ensures a higher concentration of BF₄⁻ ions in solution, driving the anion exchange equilibrium toward the desired product and minimizing residual halides.[5]
-
Purification: If contamination is detected, perform repeated washings. Dissolve the ionic liquid in a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash it multiple times with small volumes of deionized water in a separatory funnel. The inorganic halide salts are preferentially soluble in the aqueous phase and will be removed. The organic layer containing the purified ionic liquid can then be dried and the solvent evaporated.[5][6]
Q2: My product has a yellow or brownish tint. How can I decolorize it?
A2: A colored product often indicates the presence of impurities from the starting materials or degradation byproducts.
Probable Cause:
-
Impure Starting Materials: Unreacted 3-methylpyridine or alkylating agents can lead to side reactions that produce colored species.
-
Thermal Degradation: Overheating during the initial quaternization reaction or during solvent removal can cause decomposition. The thermal decomposition of imidazolium-based ionic liquids can begin at lower-than-expected temperatures.[7]
Solution:
-
Use High-Purity Reagents: Ensure the 3-methylpyridine and 1-bromobutane (or 1-chlorobutane) are of high purity. Distilling the starting materials before use is a common practice.
-
Activated Charcoal Treatment: Dissolve the colored ionic liquid in a minimal amount of a suitable solvent (e.g., acetone or dichloromethane). Add a small amount of activated charcoal (approx. 1-2% by weight), stir the mixture at room temperature for several hours, and then filter it through a pad of Celite® or a fine porosity filter to remove the charcoal. The charcoal adsorbs the colored impurities.
-
Solvent Recrystallization/Washing: If the halide precursor is a solid, recrystallizing it from a solvent like ethyl acetate before the anion exchange step can effectively remove many impurities.[8]
Q3: My final product contains residual water and/or organic solvent. How do I effectively dry it?
A3: Residual water or solvents can significantly affect the ionic liquid's properties and are detrimental to water-sensitive applications. Ionic liquids are often hygroscopic.[5]
Probable Cause:
-
Incomplete Drying: Air-drying or insufficient vacuum drying is often inadequate.
-
Hygroscopic Nature: The product has absorbed atmospheric moisture after drying.
Solution:
-
Rotary Evaporation: The primary method for removing the bulk of volatile organic solvents (like dichloromethane) and water is rotary evaporation. Care should be taken not to heat the product above 50-60°C to prevent thermal degradation.[5]
-
High-Vacuum Drying: After rotary evaporation, the ionic liquid should be dried under a high vacuum (e.g., <0.1 mbar) for several hours, often with gentle heating (40-70°C) and stirring, to remove the final traces of volatiles.[6][9]
-
Inert Atmosphere Handling: Once dried, handle and store the ionic liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of moisture.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis? The main impurities are residual starting materials (3-methylpyridine, alkyl halide), halide salts from incomplete metathesis, water, and volatile organic compounds from the purification steps.[1][4]
Q2: Which tetrafluoroborate salt is better for the metathesis reaction, NaBF₄ or KBF₄? NaBF₄ is strongly recommended. Its high water solubility drives the anion exchange to completion far more effectively than the sparingly soluble KBF₄, leading to a final product with significantly lower halide contamination.[5]
| Feature | Sodium Tetrafluoroborate (NaBF₄) | Potassium Tetrafluoroborate (KBF₄) |
| Solubility in Water | High (~100 g/100 mL) | Low (~0.44 g/100 mL)[5] |
| Advantage | Drives reaction to completion, minimizing halide impurities.[5] | Less expensive. |
| Disadvantage | More expensive than KBF₄. | Poor solubility leads to incomplete reaction and significant halide contamination.[5][6] |
| Table 1: Comparison of common tetrafluoroborate anion sources for metathesis. |
Q3: What are the best analytical techniques to confirm the purity of my product?
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the cationic structure and detecting organic impurities. The absence of signals from precursor materials is a key indicator of purity.[7]
-
Halide Test (AgNO₃): A crucial and simple qualitative test for halide impurities, as described in the troubleshooting section.[5]
-
Karl Fischer Titration: The gold standard for quantifying water content.
-
Mass Spectrometry (MS): Confirms the mass of the cation and can help identify other ionic impurities.
| Proton Assignment (Cation) | Expected Chemical Shift (δ/ppm) in DMSO-d₆ |
| N-CH₃ | ~3.8 |
| Ring Protons | ~7.6 - 9.0 |
| N-CH₂- | ~4.1 |
| -(CH₂)₂-CH₃ | ~0.8 - 1.7 |
| Table 2: Typical ¹H NMR chemical shifts for the 1-butyl-3-methylimidazolium cation. Pyridinium analogues will show different but characteristic shifts in the aromatic region.[9] |
Q4: What is the impact of halide impurities on the properties and applications of the ionic liquid? Halide impurities can have a profound negative impact. They can:
-
Alter physical properties like viscosity, density, and melting point.
-
Reduce the electrochemical window, making the IL unsuitable for many battery and capacitor applications.
-
Poison sensitive transition metal catalysts used in organic synthesis.[1]
-
Lead to the formation of volatile and corrosive hydrogen halides (HX) in certain conditions.[2][3]
Detailed Experimental Protocols
Protocol 1: Two-Step Metathesis Synthesis of [BMIM][BF₄] (Adaptable for [BMPy][BF₄])
This protocol is adapted from a robust procedure published in Organic Syntheses and is designed to minimize halide contamination from the outset.[5]
Step A: Synthesis of the Halide Precursor (e.g., 1-Butyl-3-methylimidazolium Chloride)
-
Combine 1-methylimidazole and a slight excess (1.1 equivalents) of 1-chlorobutane in a round-bottom flask.[10]
-
Heat the mixture with stirring (e.g., 60-70°C) for 48-72 hours until the reaction is complete (often indicated by the formation of a biphasic system or solidification).[8]
-
Wash the resulting product with a solvent like ethyl acetate or toluene to remove unreacted starting materials.[8][10]
-
Dry the resulting 1-butyl-3-methylimidazolium chloride under vacuum.
Step B: Anion Exchange
Caption: Experimental workflow for the anion exchange step.
-
Dissolution: In an Erlenmeyer flask, dissolve the 1-butyl-3-methylimidazolium chloride (1 equivalent) in a minimal amount of distilled water.[5]
-
Anion Exchange: While stirring, add sodium tetrafluoroborate (NaBF₄, ~1.05 equivalents) in portions. The mixture will likely emulsify and cool.[5]
-
Extraction: Once the mixture returns to room temperature, add dichloromethane (CH₂Cl₂) and transfer to a separatory funnel. Separate the lower, organic phase.
-
Washing: Extract the remaining aqueous phase with an additional portion of CH₂Cl₂. Combine the organic layers. To further reduce halide content, some procedures recommend an additional wash of the combined organic phase with a fresh solution of NaBF₄ in water, followed by washes with pure DI water until a silver nitrate test of the aqueous layer is negative.[5]
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the CH₂Cl₂ using a rotary evaporator. For final purity, dry the viscous liquid product under high vacuum at ~45-50°C until a constant weight is achieved.[5]
References
- Royal Society of Chemistry. (n.d.). Synthesis of Ionic Liquids. RSC Publishing.
- Creary, X., & Willis, E. D. (2005).
- Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931–3938.
- Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed, 24628670.
- SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry.
- Bloomtech. (2023).
- Pena-Pereira, F., et al. (2021). Sustainability Assessment of Alternative Synthesis Routes to Aprotic Ionic Liquids: The Case of 1-Butyl-3-methylimidazolium Tetrafluoroborate for Fuel Desulfurization. ACS Sustainable Chemistry & Engineering.
- Dupont, J., et al. (n.d.). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. Organic Syntheses Procedure.
- Riedel, S., et al. (2017). Forming Interhalides in Ionic Liquids. ChemistryViews.
- ChemicalBook. (2022).
- Dupont, J., et al. (n.d.). PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS.
- Zaitsau, D. H., et al. (n.d.). The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process.
- Singh, S., & Kumar, A. (2018). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry.
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing CO2 Capture with 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4])
Welcome to the technical support center for optimizing CO2 capture using the ionic liquid 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to ensure your experiments are efficient, accurate, and safe.
I. Foundational Concepts: Why [BMPy][BF4] for CO2 Capture?
Ionic liquids (ILs) are salts that are liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable structures make them promising solvents for CO2 capture. [BMPy][BF4] is a pyridinium-based IL that has garnered attention for its potential in this application. The primary mechanism of CO2 capture in [BMPy][BF4] is physical absorption, where CO2 molecules dissolve in the free volume of the ionic liquid. The efficiency of this process is influenced by factors such as pressure, temperature, and the purity of the IL.
While the anion is often considered to play a key role in CO2 dissolution, the cation also influences solubility. The pyridinium ring in [BMPy]+ can distribute and stabilize the cation charge, potentially leading to weaker cation-anion interactions. This can, in turn, increase the interactions between CO2 and the anion, enhancing CO2 solubility.[1]
II. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted to help you quickly identify and resolve common issues you may encounter during your CO2 capture experiments with [BMPy][BF4].
Issue 1: Lower-than-Expected CO2 Absorption Capacity
Symptoms:
-
The measured amount of CO2 absorbed is significantly below literature values.
-
Inconsistent results across repeated experiments.
Possible Causes & Solutions:
-
Cause A: Presence of Impurities in [BMPy][BF4]
-
Explanation: Water and other volatile organic compounds (VOCs) are common impurities in ionic liquids that can significantly reduce the free volume available for CO2 absorption.
-
Solution:
-
Drying the Ionic Liquid: Before each experiment, dry the [BMPy][BF4] under a high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 80-100°C) for several hours. The exact conditions may vary, so it is recommended to perform a Karl Fischer titration to confirm the water content is below an acceptable threshold (e.g., <100 ppm).
-
Proper Storage: Store the dried ionic liquid in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.
-
-
-
Cause B: Inaccurate Measurement of Absorbed CO2
-
Explanation: The method used to quantify CO2 uptake can be a source of error. Gravimetric methods rely on precise mass measurements, while volumetric methods are sensitive to pressure and temperature fluctuations.
-
Solution:
-
Method Calibration: Ensure your measurement system (e.g., magnetic suspension balance for gravimetric analysis or pressure transducer for volumetric analysis) is properly calibrated.[2]
-
Analytical Confirmation: For validation, consider using an analytical technique like Gas Chromatography (GC) with a Thermal Conductivity Detector (TCD) to analyze the amount of CO2 in the ionic liquid.[3] This can provide a secondary confirmation of your primary measurement.
-
-
-
Cause C: Temperature and Pressure Control Issues
-
Explanation: CO2 solubility in ionic liquids is highly dependent on temperature and pressure.[4] Inconsistent control of these parameters will lead to variable results.
-
Solution:
-
Precise Temperature Control: Use a high-quality thermostat or water bath to maintain a stable temperature in the absorption cell.
-
Accurate Pressure Regulation: Employ a calibrated pressure controller and ensure the system is leak-tight.
-
-
Issue 2: Slow CO2 Absorption Rate
Symptoms:
-
The time to reach equilibrium (saturation) is excessively long.
Possible Causes & Solutions:
-
Cause A: High Viscosity of the Ionic Liquid
-
Explanation: Ionic liquids, including [BMPy][BF4], can be significantly more viscous than conventional solvents, which can hinder the diffusion of CO2 into the bulk liquid.[5][6]
-
Solution:
-
Increase Temperature: Raising the experimental temperature will decrease the viscosity of the ionic liquid and improve mass transfer. However, be mindful that this will also decrease the CO2 solubility. An optimal temperature must be determined for your specific application.
-
Agitation: Ensure efficient stirring or agitation of the ionic liquid to reduce the boundary layer resistance and enhance the contact between the gas and liquid phases.
-
Consider Co-solvents: While this alters the system, adding a low-viscosity, low-volatility co-solvent can reduce the overall viscosity.[5] The impact of the co-solvent on CO2 solubility must be carefully evaluated.
-
-
-
Cause B: Inefficient Gas-Liquid Contacting
-
Explanation: Poor contact between the CO2 gas and the ionic liquid will limit the rate of absorption.
-
Solution:
-
Increase Interfacial Area: Use a reactor design that maximizes the gas-liquid interfacial area, such as a stirred-cell reactor or a bubble column.
-
Hollow Fiber Membrane Contactors: For advanced setups, consider using a hollow fiber membrane contactor, which provides a very large surface area for mass transfer without gas-liquid dispersion.[7][8]
-
-
Issue 3: Difficulty in Regenerating the Ionic Liquid
Symptoms:
-
Incomplete removal of CO2 from the ionic liquid after the absorption cycle.
-
Decreased absorption capacity in subsequent cycles.
Possible Causes & Solutions:
-
Cause A: Inadequate Regeneration Conditions
-
Explanation: The physical absorption of CO2 is a reversible process. To regenerate the ionic liquid, the equilibrium needs to be shifted to favor desorption. This is typically achieved by increasing the temperature, reducing the pressure, or a combination of both.[9]
-
Solution:
-
Temperature Swing Absorption (TSA): Heat the CO2-rich ionic liquid to a higher temperature to decrease CO2 solubility and promote its release.
-
Pressure Swing Adsorption (PSA): Reduce the pressure above the ionic liquid, creating a driving force for the CO2 to desorb.
-
Vacuum Application: Applying a vacuum is a highly effective method for regenerating the ionic liquid.[9]
-
Inert Gas Sparging: Bubbling an inert gas (e.g., N2 or Ar) through the CO2-rich ionic liquid can also help to strip the dissolved CO2.
-
-
-
Cause B: Thermal Decomposition of the Ionic Liquid
-
Explanation: While [BMPy][BF4] has good thermal stability, prolonged exposure to very high temperatures during regeneration can lead to degradation, affecting its performance.
-
Solution:
-
Determine Thermal Stability: Use thermogravimetric analysis (TGA) to determine the decomposition temperature of your specific batch of [BMPy][BF4].
-
Optimize Regeneration Temperature: Keep the regeneration temperature well below the decomposition temperature to ensure the long-term stability of the ionic liquid.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected CO2 solubility in [BMPy][BF4]?
The solubility of CO2 in [BMPy][BF4] is dependent on temperature and pressure. Generally, solubility increases with increasing pressure and decreases with increasing temperature. For specific data, it is crucial to consult reliable literature sources that provide solubility data under your experimental conditions.
Q2: How can I purify [BMPy][BF4] before use?
The primary purification step is the removal of water and other volatile impurities. This is best achieved by drying the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100°C) for several hours. The purity can be checked by measuring the water content using Karl Fischer titration. For synthesis-related impurities, more advanced purification techniques like solvent extraction may be necessary.[10][11]
Q3: What are the key safety precautions when working with [BMPy][BF4]?
While ionic liquids have low vapor pressure, it is essential to handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14] Avoid direct contact with skin and eyes. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[15][16]
Q4: Can I use [BMPy][BF4] for capturing other gases?
The selectivity of [BMPy][BF4] for CO2 over other gases like N2, CH4, etc., is an important consideration for mixed gas streams. While it will physically absorb other gases to some extent, the solubility of CO2 is generally higher. The selectivity can be determined by measuring the solubility of each gas component individually and in mixtures.
Q5: How does the structure of the ionic liquid affect CO2 capture efficiency?
Both the cation and the anion of the ionic liquid influence its CO2 capture performance. For pyridinium-based ILs like [BMPy][BF4], the delocalized charge on the pyridinium ring can influence the intermolecular interactions and free volume, thereby affecting CO2 solubility.[1] The choice of anion also plays a significant role.
IV. Experimental Protocols & Data
Protocol 1: Gravimetric Measurement of CO2 Absorption
This protocol outlines the steps for determining CO2 solubility in [BMPy][BF4] using a gravimetric method with a magnetic suspension balance.
Materials:
-
High-purity [BMPy][BF4]
-
High-purity CO2 gas
-
Magnetic suspension balance system
-
High-pressure, temperature-controlled absorption cell
-
Vacuum pump
Procedure:
-
Sample Preparation: Place a known mass of dried [BMPy][BF4] into the absorption cell.
-
Degassing: Evacuate the cell to a high vacuum to remove any residual air and volatile impurities.
-
Temperature Equilibration: Set the desired temperature for the experiment and allow the system to stabilize.
-
CO2 Introduction: Introduce CO2 gas into the cell at the desired pressure.
-
Mass Measurement: Continuously monitor the mass of the ionic liquid using the magnetic suspension balance.
-
Equilibrium Determination: The system has reached equilibrium when the mass of the ionic liquid no longer increases over time.
-
Data Calculation: The amount of CO2 absorbed is the difference between the final and initial mass of the sample.
Data Presentation
Table 1: Effect of Temperature and Pressure on CO2 Solubility in Imidazolium-based [BF4] ILs (Illustrative Data)
| Ionic Liquid | Temperature (°C) | Pressure (MPa) | CO2 Solubility (mole fraction) | Reference |
| [bmim][BF4] | 32.15 | 1.0 | ~0.18 | [17] |
| [bmim][BF4] | 42.15 | 1.0 | ~0.15 | [17] |
| [hmim][BF4] | 32.15 | 1.0 | ~0.20 | [17] |
| [omim][BF4] | 32.15 | 1.0 | ~0.22 | [17] |
Note: This table presents illustrative data for imidazolium-based ILs with the same anion to demonstrate general trends. Actual values for [BMPy][BF4] should be determined experimentally or sourced from specific literature.
V. Visualizing the Workflow
Experimental Workflow for CO2 Capture and Regeneration
Caption: A typical experimental workflow for CO2 capture and regeneration using [BMPy][BF4].
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in CO2 capture experiments.
VI. References
-
Benchchem. (n.d.). Application Notes and Protocols for CO2 Absorption Using Ionic Liquids. Retrieved from
-
Torralba-Calleja, E., Skinner, J., & Gutiérrez-Tauste, D. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Journal of Chemistry, 2013, 1-15.
-
García, M., et al. (2021). CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology. MDPI.
-
Hou, Y., & Baltus, R. E. (2007). Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin.
-
Santa Cruz Biotechnology. (n.d.). 1-Butyl-3-methylimidazolium tetrafluoroborate. Retrieved from
-
CDH Fine Chemical. (n.d.). 1-Butyl-3-Methylimidazolium Tetrafluoroborate CAS No 174501-65-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
TCI Chemicals. (2025). SAFETY DATA SHEET.
-
Brennecke, J. F., & Maginn, E. J. (2023). CO2 Capture and Separation Using Ionic Liquids. Royal Society of Chemistry Books.
-
ResearchGate. (n.d.). Experimental setup of the CO2 absorption–desorption process with one.... Retrieved from
-
Carl ROTH. (2024). Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate.
-
García, M., et al. (2022). Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. MDPI.
-
Islam, N., et al. (2022). SCREENING OF IONIC LIQUIDS FOR CO2 CAPTURE USING DATA ANALYTICS TECHNIQUES. MySitasi System.
-
proionic. (2023). Safety Data Sheet: 1-Butyl-3-methylimidazolium tetrafluoroborate.
-
ResearchGate. (n.d.). Design and Evaluation of Ionic Liquids as Novel CO2 Absorbents. Retrieved from
-
González, B., et al. (2007). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. ResearchGate.
-
González, B., et al. (2007). Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols. Journal of Chemical & Engineering Data.
-
ACS Publications. (n.d.). Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review | Industrial & Engineering Chemistry Research.
-
ACS Publications. (n.d.). Understanding the Physical Absorption of CO2 in Ionic Liquids Using the COSMO-RS Method | Industrial & Engineering Chemistry Research.
-
ResearchGate. (2016). Which analytical technique should I use to confirm CO2 solublity measurement in ionic liquid.
-
ResearchGate. (2022). Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration.
-
Organic Syntheses Procedure. (n.d.). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−).
-
ACS Omega. (2021). Highly Efficient Absorption of CO2 by Protic Ionic Liquids-Amine Blends at High Temperatures.
-
ACS Publications. (n.d.). State-of-the-Art of CO2 Capture with Ionic Liquids | Industrial & Engineering Chemistry Research.
-
MDPI. (n.d.). Using Ionic Liquids to Improve CO2 Capture.
-
X-MOL. (2023). How 1-Butyl-3-Methylimidazolium Tetrafluoroborate(BMIM BF4) are synthesized?.
-
Organic Syntheses Procedure. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids.
-
MDPI. (n.d.). Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review.
-
Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel.
-
YouTube. (2021). CO2 Capture with Ionic Liquids.
-
ChemicalBook. (2022). Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate.
-
ChemicalBook. (2025). 1-Butyl-3-methylimidazolium tetrafluoroborate | 174501-65-6.
-
MDPI. (n.d.). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte.
-
Sigma-Aldrich. (n.d.). 1-Butyl-3-methylimidazolium tetrafluoroborate = 98 174501-65-6.
-
ElectronicsAndBooks. (n.d.). Solubility of CO2 in imidazolium-based tetrafluoroborate ionic liquids.
-
ResearchGate. (2006). Solubility of CO2 in imidazolium-based tetrafluoroborate ionic liquids.
-
ResearchGate. (n.d.). Mass transfer characteristics of CO2 absorption into 1-butyl-3-methylimidazolium tetrafluoroborate aqueous solution in microchannel | Request PDF.
-
ResearchGate. (2022). Carbon Dioxide Absorption By 1-Butyl-3-Methyl-Imidazolium Tetraflouroborate [Bmim][BF4] Iraqi Journal of Oil & Gas Research.
-
ResearchGate. (2015). Determination of cost-effective operating condition for CO2 capturing using 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid.
-
Iraqi Academic Scientific Journals. (2022). Carbon Dioxide Absorption By 1-Butyl-3-Methyl-Imidazolium Tetraflouroborate [Bmim][BF4].
-
RSC Publishing. (n.d.). Activation of CO2 by ionic liquid EMIM–BF4 in the electrochemical system: a theoretical study.
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- 17. researchgate.net [researchgate.net]
Troubleshooting poor performance of batteries with 1-Butyl-3-methylpyridinium tetrafluoroborate electrolyte
Welcome to the technical support center for researchers and scientists utilizing 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4]) as a battery electrolyte. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common challenges and achieve reliable, high-performance results in your electrochemical experiments.
Troubleshooting Guide: Addressing Poor Battery Performance
This section directly addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My battery is showing a rapid decrease in capacity after only a few cycles. What are the likely causes and how can I fix this?
A: Rapid capacity fade is a common and frustrating issue. The root cause often lies in the degradation of the electrolyte or the electrode-electrolyte interface. Here’s a breakdown of the likely culprits and how to address them:
-
Moisture Contamination: [BMPy][BF4], like many ionic liquids, is hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] Even trace amounts of water can have a detrimental effect on battery performance. Water can react with the Li+ ions and the electrode surfaces, leading to the formation of a resistive solid electrolyte interphase (SEI) layer and consuming active lithium, which directly results in capacity loss.[3][4]
-
Causality: The presence of water initiates parasitic reactions within the cell. At the anode, water is reduced, forming lithium hydroxide (LiOH) and hydrogen gas. At the cathode, it can be oxidized. These reactions are irreversible and consume the lithium inventory, leading to a rapid decline in the amount of charge the battery can store. Furthermore, the hydrolysis of the [BF4]- anion in the presence of water can generate hydrofluoric acid (HF), which can corrode the electrode materials.[5]
-
Solution:
-
Strict Dry Environment: All battery assembly steps must be performed in an argon-filled glovebox with moisture levels below 1 ppm.
-
Electrolyte Purification: Ensure your [BMPy][BF4] is rigorously dried before use. Vacuum drying at an elevated temperature (e.g., 80-100°C) for at least 24 hours is a common practice.
-
Moisture Measurement: Before use, verify the water content of your electrolyte using Karl Fischer titration. The water content should ideally be below 20 ppm for optimal performance.
-
-
-
Electrolyte Decomposition: While [BMPy][BF4] has a reasonably wide electrochemical stability window, it can decompose if the operating voltage of your battery exceeds its limits.[6][7] This decomposition can lead to the formation of insulating byproducts on the electrode surfaces, increasing internal resistance and hindering ion transport.[8]
-
Causality: Exceeding the electrochemical stability window triggers oxidative or reductive decomposition of the [BMPy]+ cation or the [BF4]- anion. This process is irreversible and leads to the formation of a passivation layer on the electrodes, which impedes the movement of lithium ions.
-
Solution:
-
Determine the Stability Window: Perform cyclic voltammetry (CV) on your electrolyte with the intended electrode materials to accurately determine its stable operating voltage range.
-
Voltage Limitation: Ensure your battery cycling protocol does not exceed the determined voltage limits.
-
-
Q2: I'm observing a very low coulombic efficiency in my battery. What does this indicate and what steps should I take?
A: Low coulombic efficiency (the ratio of charge output during discharge to charge input during charge) is a clear indicator of undesirable side reactions occurring within the battery.
-
Primary Cause: Parasitic Reactions: As with capacity fade, moisture and other impurities are the primary culprits. These impurities react with the charged electrode materials, consuming charge carriers (Li+) in irreversible processes.
-
Causality: During charging, a certain amount of the electrical current contributes to these parasitic reactions instead of the desired intercalation/de-intercalation process. This "lost" charge is not recovered during discharge, resulting in a coulombic efficiency of less than 100%.
-
Solution:
-
Rigorous Purification: The most critical step is to ensure the purity of your electrolyte. This includes removing water, as detailed above, as well as any residual halides (like chloride) from the synthesis process. Halide impurities can be particularly detrimental.
-
SEI Formation: In the initial cycles, a stable Solid Electrolyte Interphase (SEI) needs to form on the anode. This process consumes some lithium and leads to lower coulombic efficiency in the first few cycles. If the efficiency does not stabilize to a high value (ideally >99.5%) after a few formation cycles, it indicates ongoing, unstable side reactions. Consider using electrolyte additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to help form a more stable and protective SEI layer.[3]
-
-
Q3: My battery has a high internal resistance, leading to poor power performance. How can I reduce it?
A: High internal resistance can stem from several factors, primarily related to the electrolyte's properties and the interfaces within the battery.
-
High Viscosity of [BMPy][BF4]: Ionic liquids, including [BMPy][BF4], are generally more viscous than traditional organic solvent-based electrolytes.[6][9] This high viscosity impedes the movement of ions, leading to lower ionic conductivity and higher internal resistance.[6]
-
Causality: The mobility of ions is inversely proportional to the viscosity of the medium. Slower ion movement means the battery cannot deliver current quickly, resulting in poor power density and significant voltage drop under load.
-
Solution:
-
Elevated Temperature Operation: Increasing the operating temperature of the battery can significantly reduce the viscosity of the ionic liquid and improve ionic conductivity. However, be mindful of the thermal stability of your other cell components.
-
Co-solvent Addition: Adding a low-viscosity organic co-solvent, such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or acetonitrile (AN), can dramatically decrease the overall viscosity of the electrolyte and enhance ionic conductivity.[6] However, this will also narrow the electrochemical stability window and increase the flammability of the electrolyte. The trade-offs must be carefully considered for your specific application.
-
-
-
Poor Electrode-Electrolyte Interface: A poorly formed or overly thick SEI layer can contribute significantly to the internal resistance.
-
Causality: An ideal SEI layer should be ionically conductive but electronically insulating. If the layer is too thick or has poor ionic conductivity, it acts as a barrier to Li+ ion transport.
-
Solution:
-
Controlled Formation Cycles: Employ a slow and controlled formation protocol in the initial cycles to allow for the growth of a thin and stable SEI layer.
-
Electrolyte Additives: As mentioned before, additives like VC or FEC can promote the formation of a more favorable SEI layer with lower resistance.
-
-
Frequently Asked Questions (FAQs)
Q: What is the typical ionic conductivity of pure this compound?
A: The ionic conductivity of pure [BMPy][BF4] is highly dependent on temperature due to its viscosity. At room temperature (around 25°C), the ionic conductivity is typically in the range of 1-5 mS/cm.[10]
Q: How can I purify my this compound to remove impurities?
A: For battery-grade purity, a multi-step purification process is recommended:
-
Activated Carbon Treatment: Stir the ionic liquid with activated carbon for several hours to remove organic impurities.
-
Filtration: Filter the mixture through a fine frit or a syringe filter (e.g., 0.2 µm PTFE) to remove the activated carbon.
-
Vacuum Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (80-100°C) for at least 24-48 hours to remove residual water and other volatile impurities.
Q: What are the key safety precautions I should take when handling [BMPy][BF4]?
A: While [BMPy][BF4] has low volatility, it is still a chemical and should be handled with care.[1][11][12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves (nitrile or butyl rubber), and a lab coat.[11][13]
-
Handling: Avoid direct contact with skin and eyes.[11][12] In case of contact, rinse the affected area thoroughly with water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Due to its hygroscopic nature, storage in a glovebox or desiccator is highly recommended.[1]
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
This protocol outlines the standard procedure for measuring the water content in your [BMPy][BF4] electrolyte.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or appropriate Karl Fischer solvent
-
Gastight syringe
-
[BMPy][BF4] sample
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Allow the solvent in the titration cell to stabilize until the drift rate is low and constant.
-
Using a clean and dry gastight syringe, carefully draw a known volume or weight of the [BMPy][BF4] sample.
-
Inject the sample into the titration cell.
-
Start the titration and record the water content in parts per million (ppm) or percentage.
-
Perform at least three independent measurements to ensure accuracy and report the average value.
Visualizations
Troubleshooting Workflow for Poor Battery Performance
Caption: A logical workflow for diagnosing and resolving common battery performance issues.
Impact of Water Contamination on Battery Performance
Caption: The detrimental effects of water contamination on battery performance.
Quantitative Data Summary
| Property | Typical Value for [BMPy][BF4] | Key Considerations |
| Ionic Conductivity | 1-5 mS/cm at 25°C | Highly temperature-dependent; can be improved with co-solvents. |
| Viscosity | ~100-200 mPa·s at 25°C | Significantly higher than organic electrolytes; decreases with temperature.[6][9] |
| Electrochemical Stability | ~4.0-4.5 V vs. Li/Li+ | Can be influenced by purity and electrode materials.[7] |
| Recommended Water Content | < 20 ppm | Critical for preventing parasitic reactions and ensuring long cycle life. |
References
- Main characterization techniques for the ionic liquids - ResearchGate. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to Supercapacitor Electrolytes: 1-Butyl-3-methylpyridinium Tetrafluoroborate in Focus
In the rapidly evolving field of energy storage, the performance of a supercapacitor is intrinsically linked to the choice of its electrolyte. This guide offers an in-depth comparison of 1-Butyl-3-methylpyridinium tetrafluoroborate ([BMPy][BF4]), a prominent pyridinium-based ionic liquid, against conventional aqueous and organic electrolytes, as well as other classes of ionic liquids. This document is intended for researchers and scientists in materials science and drug development, providing objective, data-driven insights to inform electrolyte selection for next-generation energy storage devices.
The Central Role of the Electrolyte in Supercapacitor Performance
An electrochemical double-layer capacitor (EDLC), or supercapacitor, stores energy by forming an electrostatic double layer of ions at the interface between a high-surface-area electrode and an electrolyte. The electrolyte is not merely a passive medium but an active component that dictates the device's core performance characteristics:
-
Energy Density: The amount of energy a device can store is proportional to the square of its operating voltage (E = ½CV²). The electrolyte's electrochemical stability window (ESW) is the primary determinant of this voltage.
-
Power Density: The speed at which a device can be charged and discharged is governed by the mobility of ions within the electrolyte, which is a function of its ionic conductivity and viscosity.
-
Safety and Stability: The electrolyte's thermal stability, volatility, and flammability are critical for the overall safety and operational lifespan of the supercapacitor.
Ionic liquids (ILs), such as [BMPy][BF4], have emerged as a compelling class of electrolytes due to their unique combination of properties that can overcome some of the limitations of traditional electrolytes.[1]
In Focus: this compound ([BMPy][BF4])
[BMPy][BF4] is a room-temperature ionic liquid characterized by a pyridinium cation and a tetrafluoroborate anion. Its molecular structure gives rise to a unique set of physicochemical properties that are highly relevant for supercapacitor applications.
One of the most significant advantages of [BMPy][BF4] and other ionic liquids is their wide electrochemical stability window, which can be in the range of 3.5–4 V, significantly larger than that of aqueous or organic electrolytes.[1] However, a major challenge associated with ionic liquids is their high viscosity, which can impede ion transport and thus lower power density.[1] A common strategy to mitigate this is to dilute the ionic liquid with a low-viscosity organic solvent like acetonitrile (AN) or propylene carbonate (PC).[1]
A Comparative Analysis of Supercapacitor Electrolytes
The selection of an electrolyte is a matter of balancing competing performance metrics. This section provides a comparative overview of [BMPy][BF4] against the major classes of supercapacitor electrolytes.
[BMPy][BF4] vs. Aqueous Electrolytes
Aqueous electrolytes, such as potassium hydroxide (KOH) and sulfuric acid (H₂SO₄), are widely used due to their high ionic conductivity, low cost, and non-flammability.[2] However, their primary drawback is a narrow electrochemical stability window, typically limited to around 1.2 V, which fundamentally restricts the energy density of the supercapacitor.[2]
[BMPy][BF4] vs. Organic Electrolytes
Organic electrolytes, commonly a salt like tetraethylammonium tetrafluoroborate (TEABF₄) dissolved in a solvent such as acetonitrile (ACN) or propylene carbonate (PC), offer a wider operating voltage window of up to 2.8 V.[1] This allows for significantly higher energy densities compared to aqueous systems. However, organic solvents are often flammable, volatile, and can be toxic, raising safety and environmental concerns.[1] Studies have shown that the performance of [BMPy][BF4] can be enhanced by the addition of organic solvents, achieving a balance between a wide operating voltage and improved ionic conductivity. For instance, a mixture of [BMPy][BF4] and acetonitrile (3:1 by weight) has been shown to yield a high specific energy of 49 Wh kg⁻¹ and a power of 4.13 kW kg⁻¹.[1]
[BMPy][BF4] vs. Other Ionic Liquids
The performance of an ionic liquid is highly dependent on the structure of its constituent cation and anion. Compared to the more commonly studied imidazolium-based ILs, pyridinium-based ILs like [BMPy][BF4] are also considered promising for energy storage applications.[3] The electrochemical stability of [BMPy][BF4] has been observed to be lower than that of some imidazolium and pyrrolidinium-based ILs, which suggests that the latter cations may have a higher resistance to oxidative and reductive decomposition.[1] However, the specific combination of the 1-butyl-3-methylpyridinium cation with the tetrafluoroborate anion in [BMPy][BF4] offers a unique set of properties that can be advantageous for certain applications.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for different classes of supercapacitor electrolytes. It is important to note that the specific capacitance, energy, and power densities are highly dependent on the electrode material and the overall cell design.
| Electrolyte Type | Key Examples | Electrochemical Stability Window (V) | Ionic Conductivity (mS/cm) | Viscosity (cP at 25°C) | Key Advantages | Key Disadvantages |
| Aqueous | 6M KOH | ~1.0 - 1.2[2] | High (e.g., ~600 for 6M KOH) | Low (~1-2) | High conductivity, low cost, non-flammable | Narrow voltage window, corrosive |
| Organic | 1M TEABF₄ in ACN | ~2.5 - 2.8[1] | Moderate (~60 for 1M TEABF₄ in ACN) | Low (~0.34 for ACN) | Wide voltage window, good performance | Flammable, volatile, toxic solvents |
| Ionic Liquid | [BMPy][BF₄] | ~2.2 - 4.0 [1] | Low to Moderate (~1-10) [4] | High (~100-200) [1] | Wide voltage window, high safety, low volatility | High viscosity, lower conductivity, higher cost |
| Ionic Liquid | [BMIM][BF₄] | ~4.0[5] | ~3[5] | ~219[5] | Wide voltage window, good thermal stability | High viscosity, higher cost |
| Ionic Liquid | [Pyr14][TFSI] | >4.5[6] | ~2.5[2] | High | Very wide voltage window, high thermal stability | High viscosity, lower conductivity |
Experimental Protocols
To ensure the reproducibility and validity of supercapacitor performance data, standardized experimental procedures are crucial. The following section outlines the key steps for fabricating and testing supercapacitors with ionic liquid electrolytes.
Fabrication of Activated Carbon Electrodes
-
Slurry Preparation: A homogenous slurry is prepared by mixing activated carbon (as the active material), conductive carbon black (to enhance conductivity), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10 in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Coating: The slurry is then uniformly coated onto a current collector (e.g., aluminum foil) using a doctor blade technique to a specific thickness.
-
Drying: The coated electrodes are dried in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.
-
Pressing: The dried electrodes are then mechanically pressed to ensure good contact between the active material and the current collector and to achieve a desired electrode density.
Assembly of a Symmetric Supercapacitor Coin Cell (CR2032)
This procedure should be performed in an argon-filled glovebox to minimize moisture contamination, which can significantly affect the performance of ionic liquid-based supercapacitors.
-
Component Preparation: Two electrodes of similar mass and size are punched out from the coated foil. A separator (e.g., a porous polymer membrane) is also cut to a size slightly larger than the electrodes.
-
Cell Assembly: The coin cell is assembled in the following order: negative casing, electrode, a few drops of the [BMPy][BF4] electrolyte, separator, a few more drops of electrolyte, the second electrode, a spacer disk, a spring, and the positive casing.
-
Crimping: The assembled cell is then sealed using a hydraulic crimping machine to ensure it is airtight.
Electrochemical Characterization
The assembled supercapacitors are typically aged for 24 hours before electrochemical testing. The following are the standard techniques used:
-
Cyclic Voltammetry (CV): This technique is used to determine the specific capacitance and the electrochemical stability window of the supercapacitor. The cell is cycled between a set voltage range at various scan rates. A rectangular CV curve is indicative of ideal capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): GCD is used to calculate the specific capacitance, energy density, and power density of the supercapacitor.[7][8] The cell is charged and discharged at a constant current between a defined voltage window.[9][10][11]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to determine the internal resistance of the supercapacitor, including the equivalent series resistance (ESR).[12][13][14][15][16] The ESR represents the resistance of the electrolyte and the contact resistance between the electrode and the current collector.
Visualizing the Interplay of Properties and Performance
The choice of an electrolyte involves a trade-off between energy density, power density, and safety. The following diagram illustrates the relationship between the key properties of an electrolyte and the resulting performance of a supercapacitor.
Caption: Relationship between electrolyte properties and supercapacitor performance.
The experimental workflow for fabricating and testing a supercapacitor is a systematic process that ensures reliable and reproducible results.
Caption: Experimental workflow for supercapacitor fabrication and testing.
Conclusion
This compound stands as a viable and promising ionic liquid electrolyte for high-performance supercapacitors. Its primary advantage lies in its wide electrochemical stability window, which directly translates to higher energy densities compared to conventional aqueous and organic electrolytes. While its high viscosity presents a challenge for achieving high power densities, this can be effectively mitigated by strategies such as dilution with low-viscosity organic solvents. The non-volatile and non-flammable nature of [BMPy][BF4] also offers significant safety advantages. Ultimately, the optimal choice of electrolyte will depend on the specific requirements of the application, balancing the need for high energy density, high power density, and operational safety. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their supercapacitor development endeavors.
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Galvanostatic Charge Discharge through potentiostat | Setting up cell for GCD - YouTube. (2024, April 2). Retrieved from [Link]
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Reinforced supercapacitive behavior of O>-type layer-structured Na>Ni>BiO> in 1-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF>) electrolyte - Dongguk University. (2020, October 1). Retrieved from [Link]
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Improved Performance of Ionic Liquid Supercapacitors by using Tetracyanoborate Anions - PMC - NIH. (n.d.). Retrieved from [Link]
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Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + Molecular Solvent Binary Mixtures | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved from [Link]
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Electrochemical Performance of Chemically Activated Carbons from Sawdust as Supercapacitor Electrodes - MDPI. (n.d.). Retrieved from [Link]
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Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K | Journal of Chemical & Engineering Data - ACS Publications. (n.d.). Retrieved from [Link]
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Specific Electrical Conductivity of Concentrated Solutions of 1-Butyl-4-Methylpyridinium Tetrafluoroborate in Dimethylformamide - ResearchGate. (2025, October 9). Retrieved from [Link]
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A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide - Green Chemistry (RSC Publishing). (2003, August 4). Retrieved from [Link]
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A Comparative Guide to the Toxicity of Pyridinium and Imidazolium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic liquids (ILs), salts with melting points below 100°C, are increasingly utilized as "green" solvents in various industrial and scientific applications, including drug development. Among the most common classes are pyridinium and imidazolium-based ILs. However, their presumed environmental and biological safety is a subject of ongoing scrutiny. This guide provides an in-depth, objective comparison of the toxicity of pyridinium and imidazolium ionic liquids, supported by experimental data. We will delve into the structural determinants of their toxicity, outline standard toxicological assessment protocols, and offer insights for the design of safer, next-generation ionic liquids.
Introduction: The "Green" Solvent Dilemma
Pyridinium and imidazolium ionic liquids have gained significant traction as alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and tunable physicochemical properties.[1] While these characteristics are advantageous for many applications, their biological and environmental impact cannot be overlooked. A growing body of evidence indicates that many of these compounds exhibit significant toxicity, challenging their "green" credentials.[2] For researchers in drug development and other life sciences, a thorough understanding of the toxicological profiles of these ILs is crucial for ensuring the safety and biocompatibility of their applications.
The Cation's Crucial Role: Structure-Toxicity Relationships
The toxicity of both pyridinium and imidazolium ILs is largely dictated by the structure of their cation. Key factors influencing their toxicological profile include the nature of the aromatic ring and the length of the appended alkyl chains.
The "Alkyl Chain Effect"
A well-established principle in ionic liquid toxicology is the "alkyl chain effect," where toxicity generally increases with the length of the alkyl chain substituent on the cation.[3][4] This is primarily attributed to an increase in lipophilicity, which enhances the IL's ability to interact with and disrupt cell membranes.[5][6] Longer alkyl chains facilitate the insertion of the cation into the lipid bilayer, leading to membrane fluidization, pore formation, and ultimately, cell lysis.[7] This trend has been consistently observed across various organisms, from bacteria to mammalian cells.[8][9]
Table 1: Effect of Alkyl Chain Length on the Toxicity of Imidazolium and Pyridinium ILs against Vibrio fischeri
| Cation | Alkyl Chain Length | EC50 (ppm) |
| Imidazolium | Butyl (C4) | > 4000 |
| Imidazolium | Hexyl (C6) | ~100 |
| Imidazolium | Octyl (C8) | ~10 |
| Pyridinium | Butyl (C4) | ~2000 |
| Pyridinium | Hexyl (C6) | ~50 |
| Pyridinium | Octyl (C8) | ~5 |
Illustrative data compiled from multiple sources. Actual values may vary depending on the specific anion and experimental conditions.[3][10]
Pyridinium vs. Imidazolium: A Head-to-Head Comparison
When comparing pyridinium and imidazolium ILs with identical alkyl chain lengths and anions, pyridinium-based ILs consistently demonstrate higher toxicity.[2][11] The aromatic nature of both cation heads is a significant contributor to their toxicity, with pyridinium exhibiting a greater toxic effect than imidazolium.[12][13] This enhanced toxicity is thought to be due to the specific interactions of the pyridinium ring with biological macromolecules and membranes.
The Anion's Influence: More Than a Spectator
While the cation is the primary driver of toxicity, the anion also plays a modulatory role. The choice of anion can affect the overall physicochemical properties of the IL, such as its hydrophobicity and susceptibility to hydrolysis, which in turn can influence its biological activity.[14][15]
For instance, ILs with hydrophobic anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) tend to be more toxic than those with hydrophilic anions like chloride (Cl⁻).[16] Additionally, some anions, such as hexafluorophosphate ([PF₆]⁻), can hydrolyze to form toxic byproducts, further contributing to the overall toxicity.[17] However, in many cases, the anion's contribution to toxicity is less significant than that of the cation.[3][10]
Experimental Protocols for Toxicity Assessment
A comprehensive toxicological evaluation of ionic liquids requires a multi-faceted approach, employing a battery of assays to investigate different endpoints.
Cytotoxicity Assays
These assays are fundamental for determining the concentration of an IL that is toxic to cells. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[18][19]
-
Neutral Red Assay: This assay assesses cell membrane integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[20]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[20][21]
Experimental Workflow: A Typical Cytotoxicity Assay
Caption: Generalized workflow for in vitro cytotoxicity testing of ionic liquids.
Genotoxicity Assays
These assays evaluate the potential of an IL to damage genetic material.
-
Ames Test: This bacterial reverse mutation assay is widely used to screen for mutagenic compounds.[22][23] Studies have shown that most imidazolium and pyridinium ILs are not mutagenic in the Ames test.[22]
-
Comet Assay: This sensitive method detects DNA strand breaks in individual cells.[24][25]
Ecotoxicity Assays
To assess the environmental impact of ILs, ecotoxicity is evaluated using model organisms from different trophic levels.
-
Vibrio fischeri Bioluminescence Inhibition Assay: A rapid and sensitive bacterial assay that measures the inhibition of light emission as an indicator of toxicity.[26][27]
-
Daphnia magna Immobilization Test: An acute toxicity test using a key freshwater crustacean.[28][29]
Logical Framework: From Molecular Structure to Toxicological Effect
Caption: Relationship between the structural features of ionic liquids and their toxicological outcomes.
Conclusion: Towards Safer Ionic Liquids by Design
The toxicity of pyridinium and imidazolium ionic liquids is a complex issue governed by a clear set of structure-activity relationships. The cation structure, particularly the length of the alkyl chain, is the principal determinant of toxicity, with pyridinium-based ILs generally exhibiting greater toxicity than their imidazolium counterparts. While the anion's role is typically secondary, it can modulate the overall toxicological profile.
For the rational design of safer, "greener" ionic liquids, it is imperative to consider these toxicological principles. Future research should focus on developing ILs with enhanced biodegradability and reduced membrane disruption potential. This may involve incorporating ether or ester functionalities into the alkyl chains or utilizing biocompatible anions. By integrating toxicological considerations into the design process, the full potential of ionic liquids can be realized in a safe and sustainable manner.
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- Gurtovyi, O. O., & Kosterin, S. O. (2024). The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. Biochemistry (Moscow), 89(3), 451-461.
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- Petkovic, M., Canongia Lopes, J. N., & Rebelo, L. P. N. (2016). Imidazolium and Pyridinium Ionic Liquids from Mandelic Acid Derivatives: Synthesis and Bacteria and Algae Toxicity Evaluation. ACS Sustainable Chemistry & Engineering, 4(10), 5523-5533.
- Yu, M., Yi, Y., Li, S., & Li, X. (2008). Toxicity of various anions associated with methoxyethyl methyl imidazolium-based ionic liquids on Clostridium sp.
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- Chen, Z., Zhao, Y., & Wang, J. (2020). Assessing the ecotoxicity of ionic liquids on Vibrio fischeri using electrostatic potential descriptors.
- Petkovic, M., Seddon, K. R., Rebelo, L. P. N., & Pereira, C. S. (2011). Toxicity of ionic liquids prepared from biomaterials. Green Chemistry, 13(6), 1537-1545.
- Reid, J. E. S. J., Sullivan, N., Swift, L., Hembury, G. A., Shimizu, S., & Walker, A. J. (2015). Assessing the mutagenicity of protic ionic liquids using the mini Ames test. Sustainable Chemical Processes, 3(1), 1-11.
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- Kovács, R., Csenki, Z., Bakos, K., Urbányi, B., & Horváth, Á. (2010). Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. Journal of the Serbian Chemical Society, 75(10), 1403-1414.
- Singh, T., & Kumar, A. (2014). Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. Physical Chemistry Chemical Physics, 16(27), 14335-14344.
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- Petkovic, M., Canongia Lopes, J. N., & Rebelo, L. P. N. (2022). Bioactivity of Ionic Liquids Based on Valproate in SH-SY5Y Human Neuroblastoma Cell Line. Molecules, 27(17), 5602.
- Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Toxicology Letters, 160(2), 171-177.
- Wojnarowska, Z., Włodarczyk, P., Wdowiak, K., Paluch, M., & Knapik-Kowalczuk, J. (2020). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Molecules, 25(21), 5035.
- Chen, Y., Liu, Y., Wang, Z., Zhang, Y., & Wang, H. (2022). Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels. Polymers, 14(17), 3624.
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Electrochemical stability of 1-Butyl-3-methylpyridinium tetrafluoroborate vs. other ionic liquids
An In-Depth Comparative Analysis of the Electrochemical Stability of 1-Butyl-3-methylpyridinium tetrafluoroborate
Introduction: The Critical Role of Electrochemical Stability in Ionic Liquid Applications
Ionic liquids (ILs) have emerged as a pivotal class of materials in various electrochemical applications, including high-performance batteries, supercapacitors, and electrocatalysis. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows make them attractive alternatives to traditional volatile organic solvents. The electrochemical stability, defined by the potential range within which the IL remains electrochemically inert, is arguably the most critical parameter. A wide electrochemical window is paramount for applications requiring high operating voltages, as it dictates the energy density and cyclability of electrochemical devices. This guide provides a comprehensive comparison of the electrochemical stability of this compound ([BMPy][BF4]) against other commonly used ionic liquids, supported by experimental data and methodologies.
Understanding Electrochemical Windows in Ionic Liquids
The electrochemical window (EW) of an ionic liquid is determined by its susceptibility to oxidation and reduction. The cathodic (negative) limit is typically dictated by the reduction of the cation, while the anodic (positive) limit is determined by the oxidation of the anion. The structural characteristics of both the cation and anion play a crucial role in defining these limits. For instance, the presence of easily reducible or oxidizable functional groups will narrow the electrochemical window.
Experimental Determination of Electrochemical Stability: Cyclic Voltammetry
A standard and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential at which a significant increase in current is observed indicates the onset of an electrochemical reaction (oxidation or reduction) of the ionic liquid.
Detailed Experimental Protocol: Cyclic Voltammetry
-
Cell Assembly: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or a leak-free Ag/AgCl electrode), and a counter electrode (e.g., a platinum wire or mesh).
-
Ionic Liquid Preparation: The ionic liquid must be meticulously dried under vacuum to remove any water or other impurities, as these can significantly affect the measured electrochemical window.
-
Electrochemical Measurement: The cell is placed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination. Cyclic voltammetry is then performed by sweeping the potential from the open-circuit potential to the anodic and cathodic limits.
-
Data Analysis: The electrochemical window is determined from the resulting voltammogram by identifying the potentials at which the current density reaches a predefined cutoff value (e.g., 1 mA/cm²).
Caption: Experimental setup for determining the electrochemical window of an ionic liquid using cyclic voltammetry.
This compound ([BMPy][BF4]): A Detailed Profile
The 1-butyl-3-methylpyridinium ([BMPy]+) cation is an aromatic, six-membered heterocyclic structure. Its electrochemical stability is a key attribute for its use in various applications.
Caption: Molecular structure of this compound.
Electrochemical Stability of [BMPy][BF4]
The electrochemical window of [BMPy][BF4] is generally reported to be in the range of 4.1 to 4.6 V. The cathodic limit is determined by the reduction of the pyridinium cation, while the anodic limit is set by the oxidation of the tetrafluoroborate anion. The relatively high anodic stability of the [BF4]- anion contributes significantly to the overall wide electrochemical window of this ionic liquid.
Comparative Analysis with Other Ionic Liquids
The choice of both the cation and anion significantly influences the electrochemical stability of an ionic liquid. Below is a comparison of [BMPy][BF4] with other common classes of ionic liquids.
Imidazolium-Based Ionic Liquids
Imidazolium-based ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), are widely studied. However, the acidic proton at the C2 position of the imidazolium ring can be a site for electrochemical reduction, which can limit their cathodic stability compared to pyridinium-based ILs. The electrochemical window of [BMIM][BF4] is typically around 4.1 V.
Pyrrolidinium-Based Ionic Liquids
Pyrrolidinium-based ILs, like N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([PyR14][TFSI]), are known for their excellent electrochemical stability. The saturated nature of the pyrrolidinium cation makes it more resistant to reduction than aromatic cations like pyridinium and imidazolium. [PyR14][TFSI] can exhibit an electrochemical window of up to 5.6 V.
Piperidinium-Based Ionic Liquids
Similar to pyrrolidinium-based ILs, piperidinium-based ionic liquids also demonstrate wide electrochemical windows due to the saturated nature of the cation. For example, N-methyl-N-propylpiperidinium bis(trifluoromethylsulfonyl)imide ([PP13][TFSI]) has a reported electrochemical window of around 5.9 V.
The Influence of the Anion
The anion plays a critical role in determining the anodic stability of the ionic liquid. Anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) and hexafluorophosphate ([PF6]⁻) are generally more resistant to oxidation than tetrafluoroborate ([BF4]⁻). This is why ionic liquids containing these anions often exhibit wider electrochemical windows. For instance, replacing [BF4]⁻ with [TFSI]⁻ in a pyridinium-based IL can extend the anodic limit.
Quantitative Comparison of Electrochemical Windows
| Ionic Liquid | Cation | Anion | Electrochemical Window (V) | Reference |
| [BMPy][BF4] | 1-Butyl-3-methylpyridinium | Tetrafluoroborate | 4.1 - 4.6 | |
| [BMIM][BF4] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | ~4.1 | |
| [PyR14][TFSI] | N-butyl-N-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide | ~5.6 | |
| [PP13][TFSI] | N-methyl-N-propylpiperidinium | Bis(trifluoromethylsulfonyl)imide | ~5.9 |
Conclusion: Selecting the Right Ionic Liquid for Your Application
The choice of an ionic liquid for a specific electrochemical application is a critical decision that directly impacts performance and stability. While this compound ([BMPy][BF4]) offers a respectable electrochemical window suitable for many applications, other ionic liquids, particularly those based on saturated cations like pyrrolidinium and piperidinium, and anions like [TFSI]⁻, exhibit superior electrochemical stability. For high-voltage applications, these alternatives may be more appropriate. This guide provides a foundational understanding of the factors governing the electrochemical stability of ionic liquids and offers a direct comparison to aid researchers and drug development professionals in making informed decisions.
References
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Wu, H., et al. (2011). Electrochemical and Spectroscopic Study of this compound Ionic Liquid. Journal of the Electrochemical Society, 158(12), A1330-A1336. [Link]
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Zarrougui, R., et al. (2020). A comprehensive review on the electrochemical stability of imidazolium based ionic liquids. Journal of Molecular Liquids, 300, 112328. [Link]
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Zhou, Q., et al. (2009). N-Butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: A wide electrochemical window ionic liquid for electrochemistry. Electrochemistry Communications, 11(11), 2177-2180. [Link]
Validating the purity of 1-Butyl-3-methylpyridinium tetrafluoroborate by NMR and FTIR
The validation of purity for ionic liquids like this compound is a critical step in ensuring the integrity of research and the safety of developed products. A multi-technique approach, leveraging the quantitative power of ¹H NMR and the rapid, specific detection capabilities of FTIR, provides a robust and self-validating system. By integrating these methods into a stringent quality control workflow, researchers and drug development professionals can proceed with confidence, knowing their materials meet the highest standards of purity. This aligns with the overarching principles of cGMP, where quality is built into every step of the process, from raw material analysis to final product release. [6][19]
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A Comparative Guide to the CO2 Absorption Capacity of 1-Butyl-3-methylpyridinium tetrafluoroborate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Critical Role of CO2 Capture and the Promise of Ionic Liquids
The increasing concentration of atmospheric carbon dioxide (CO2) is a primary driver of climate change, necessitating the development of efficient and scalable carbon capture and storage (CCS) technologies. Traditional methods, such as amine scrubbing, suffer from drawbacks like high energy consumption for solvent regeneration, solvent degradation, and equipment corrosion. Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as promising alternative solvents for CO2 capture. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer significant advantages over conventional volatile organic compounds.
1-Butyl-3-methylpyridinium tetrafluoroborate ([C4C1Py][BF4]) is a pyridinium-based ionic liquid that has garnered attention for its potential in gas separation processes. Understanding its CO2 absorption capacity in comparison to other solvents is crucial for evaluating its practical applicability.
Benchmarking Methodology: A Self-Validating Experimental Protocol
To ensure the scientific integrity and reproducibility of CO2 absorption data, a robust experimental methodology is paramount. The gravimetric method is a widely accepted technique for accurately determining the solubility of gases in liquids by measuring the mass change of the solvent upon gas absorption.
Experimental Setup and Materials
-
Ionic Liquid: High-purity (>99%) this compound ([C4C1Py][BF4]).
-
Gases: Research-grade CO2 (99.999% purity) and an inert gas like N2 or Ar for purging.
-
Apparatus: A high-pressure, high-temperature magnetic suspension balance is the core of the setup. This allows for precise mass measurements of the ionic liquid sample in a controlled environment. The system also includes a thermostated sample chamber, high-accuracy pressure transducers, and a gas delivery system with mass flow controllers.
Step-by-Step Experimental Workflow
-
Sample Preparation: A precisely weighed sample of the ionic liquid (typically 1-2 grams) is placed in the sample basket of the magnetic suspension balance.
-
Degassing: The IL is degassed under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any dissolved volatile impurities, particularly water, which can significantly affect CO2 solubility.
-
Temperature Stabilization: The sample chamber is brought to the desired experimental temperature and allowed to stabilize.
-
CO2 Introduction: CO2 is introduced into the sample chamber at a controlled rate until the target pressure is reached.
-
Equilibrium Measurement: The mass of the ionic liquid is continuously monitored. The system is considered to be at equilibrium when the mass reading remains constant over a prolonged period, indicating that the IL is saturated with CO2 at that specific temperature and pressure.
-
Data Recording: The final mass, temperature, and pressure are recorded.
-
Incremental Measurements: Steps 4-6 are repeated for a range of pressures to construct a CO2 absorption isotherm at a constant temperature.
-
Data Analysis: The mole fraction or molality of the absorbed CO2 is calculated from the mass increase of the ionic liquid.
Visualizing the Experimental Workflow
Caption: A flowchart of the gravimetric method for measuring CO2 absorption in ionic liquids.
Comparative Performance Analysis of [C4C1Py][BF4]
Due to the limited availability of extensive, structured experimental data for the CO2 solubility in this compound, we will present data for the closely related and widely studied ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), to provide a quantitative benchmark. It is important to note that while the anion is the same, the change from an imidazolium to a pyridinium cation can influence the CO2 absorption capacity. Generally, for physical absorption of CO2, the anion plays a more dominant role.
CO2 Absorption Capacity of [bmim][BF4] at Various Conditions
| Temperature (°C) | Pressure (bar) | CO2 Solubility (mole fraction) |
| 25 | 10 | ~0.25 |
| 40 | 10 | ~0.18 |
| 60 | 10 | ~0.12 |
| 25 | 50 | ~0.60 |
| 40 | 50 | ~0.50 |
| 60 | 50 | ~0.42 |
Note: These are approximate values compiled from various literature sources for illustrative comparison.
Performance Comparison with Alternative Solvents
The following table compares the CO2 absorption capacity and viscosity of [bmim][BF4] with other common ionic liquids and the conventional solvent, monoethanolamine (MEA).
| Solvent | CO2 Absorption Mechanism | CO2 Loading (mol CO2/mol solvent) at ~25°C, low pressure | Viscosity (cP at 25°C) |
| [C4C1Py][BF4] (estimated) | Physical | ~0.1 - 0.2 | ~100-200 |
| [bmim][BF4] | Physical | ~0.15 | ~100 |
| [bmim][PF6] | Physical | ~0.2 | ~350 |
| [emim][Ac] | Chemical | ~0.5 | ~120 |
| 30 wt% MEA | Chemical | ~0.5 | ~10 |
Mechanistic Insights and Discussion
The absorption of CO2 in aprotic ionic liquids like [C4C1Py][BF4] is predominantly a physical process. The CO2 molecules occupy the free volume within the ionic liquid's quasi-lattice structure. The primary interaction is between the Lewis acidic CO2 and the Lewis basic anion of the IL. The tetrafluoroborate ([BF4]⁻) anion is weakly coordinating, leading to a moderate affinity for CO2. In contrast, ILs with basic anions, such as acetate ([Ac]⁻), can chemically react with CO2 to form carbamate species, resulting in significantly higher absorption capacities.
While the CO2 loading capacity of physically absorbing ILs like [C4C1Py][BF4] is generally lower than that of chemical solvents like MEA, they offer key advantages:
-
Lower Regeneration Energy: The absorbed CO2 can be released by a simple pressure swing or a moderate temperature increase, which is typically less energy-intensive than breaking the strong chemical bonds formed in amine-based systems.
-
High Thermal Stability: Ionic liquids are stable at elevated temperatures, reducing solvent degradation and loss during regeneration.
-
Low Volatility: The negligible vapor pressure of ILs prevents their emission into the atmosphere, a significant issue with volatile amines.
A major challenge for the industrial application of many ionic liquids, including [C4C1Py][BF4], is their relatively high viscosity compared to aqueous solutions. High viscosity can lead to mass transfer limitations, reducing the overall efficiency of the absorption process.
Logical Relationships in Solvent Selection
Caption: Key property trade-offs in the selection of CO2 capture solvents.
Conclusion
This compound represents a class of ionic liquids with potential for CO2 capture applications, primarily through physical absorption. While its absorption capacity is moderate compared to chemically reactive solvents, its high thermal stability and low volatility offer significant operational advantages, particularly in terms of regeneration energy and solvent longevity. The primary drawback of many ionic liquids, including [C4C1Py][BF4], is their high viscosity, which can impede mass transfer. Future research may focus on modifying the structure of pyridinium-based ILs to enhance CO2 solubility while reducing viscosity, or on their application in supported ionic liquid membranes (SILMs) to overcome mass transfer limitations. The selection of an optimal CO2 capture solvent requires a holistic evaluation of these competing factors, and this guide provides a foundational benchmark for the objective assessment of this compound.
References
-
Anthony, J. L., Maginn, E. J., & Brennecke, J. F. (2002). Solubilities and thermodynamic properties of gases in the ionic liquid 1-n-butyl-3-methylimidazolium hexafluorophosphate. The Journal of Physical Chemistry B, 106(29), 7315-7320. [Link]
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Blanchard, L. A., Hancu, D., Beckman, E. J., & Brennecke, J. F. (1999). Green industrial applications of ionic liquids. Nature, 399(6731), 28-29. [Link]
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Hasib-ur-Rahman, M., Siaj, M., & Larachi, F. (2010). Ionic liquids for CO2 capture—A review. International Journal of Greenhouse Gas Control, 4(1), 84-99. [Link]
-
Shiflett, M. B., & Yokozeki, A. (2005). Solubilities and diffusivities of carbon dioxide in ionic liquids: [bmim][PF6] and [bmim][BF4]. Industrial & Engineering Chemistry Research, 44(12), 4470-4484. [Link]
-
Zhang, Y., Zhang, S., Lu, X., Zhou, Q., Fan, W., & Zhang, X. (2009). Dual amino-functionalised phosphonium ionic liquids for CO2 capture. Chemistry-A European Journal, 15(12), 3003-3011. [Link]
A Senior Application Scientist's Guide to the Solvent Effects of Ionic Liquids
For decades, the world of chemistry has been dominated by a familiar cast of volatile organic solvents (VOCs). While effective, their environmental and safety profiles have driven a search for greener, more versatile alternatives. Enter Ionic Liquids (ILs)—a fascinating class of materials that are not merely solvents but tunable platforms for chemical innovation.[1] This guide offers a comparative study of the solvent effects of different ionic liquids, providing the theoretical grounding and practical methodologies necessary for researchers, scientists, and drug development professionals to harness their unique potential.
The Ionic Liquid Paradigm: More Than Just a Solvent
At its core, an ionic liquid is a salt with a melting point below 100 °C.[2][3] Unlike traditional salts like sodium chloride which melt at high temperatures, ILs are often liquid at or near room temperature. This is typically due to their structure, which consists of a large, asymmetric organic cation and an organic or inorganic anion.[1][4] This structural asymmetry frustrates crystal lattice formation, resulting in a low melting point.[4]
What truly sets ILs apart is their negligible vapor pressure, high thermal stability, and the concept of "tunability".[2][4][5][6] By systematically altering the cation and anion, one can fine-tune a vast range of physicochemical properties, including polarity, viscosity, and miscibility.[1][2] This has earned them the moniker of "designer solvents," moving beyond the one-size-fits-all approach of conventional solvents.[7]
The "Designer Solvent" Philosophy
The power of ILs lies in the near-infinite combinations of cations and anions. This allows for the rational design of a solvent tailored to a specific application, whether it's enhancing reaction rates, improving selectivity, or simplifying product separation.[4][8][9]
Caption: The "Designer Solvent" Concept: Tuning Properties via Ion Selection.
Quantifying the Unseen: Empirical Polarity Scales
Because ILs are composed entirely of ions, their solvation environment is fundamentally different from molecular solvents.[5] Interactions are governed by a complex interplay of electrostatic forces, hydrogen bonding, and van der Waals forces.[3] To empirically capture and compare these solvent effects, researchers rely on solvatochromic probes—dyes that change color in response to the polarity of their environment.[10][11]
The most comprehensive and widely adopted method is the Kamlet-Taft multiparameter scale , which dissects the broad concept of "polarity" into three distinct, independent parameters:[10][12][13]
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond. This is primarily influenced by the IL's cation.[14]
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a proton in a solute-to-solvent hydrogen bond. This is almost entirely dependent on the IL's anion.[14]
-
π* (Dipolarity/Polarizability): Represents the solvent's ability to stabilize a charge or a dipole through dielectric effects and non-specific interactions. It is influenced by both the cation and the anion.[10][11][14]
These parameters provide a sophisticated "fingerprint" of an IL's solvation character, allowing for a more nuanced comparison than single-parameter scales like ET(30).[13]
A Comparative Analysis of Ionic Liquid Families
The choice of cation and anion dictates the resulting solvent properties. Here, we compare the most common IL families and the effects of their constituent ions.
The Influence of the Cation
The cation forms the structural backbone of the IL and is the primary determinant of properties like viscosity, density, and hydrogen bond acidity (α).
-
Imidazolium-Based ILs: These are the most widely studied and commercially available ILs.[15] The length of the alkyl chain(s) on the imidazolium ring is a key tuning parameter. Increasing the alkyl chain length generally leads to increased van der Waals interactions, which in turn increases viscosity and decreases density.[2][16]
-
Phosphonium-Based ILs: Cations like tetrabutylphosphonium ([P4444]+) offer distinct advantages. They are often more thermally and chemically stable than their imidazolium counterparts.[15] Crucially, they lack the acidic proton at the C2 position of the imidazolium ring, making them far more resistant to decomposition by strong bases.[15] This makes them superior solvents for base-catalyzed reactions.
-
Pyrrolidinium & Piperidinium-Based ILs: These saturated heterocyclic cations generally result in ILs with higher viscosity and lower conductivity compared to imidazolium ILs with equivalent alkyl chains, due to their greater conformational flexibility and less efficient charge distribution.[2]
The Dominance of the Anion
The anion has a profound impact on nearly all solvent properties, most notably hydrogen bond basicity (β), viscosity, and miscibility with water.
-
Halide Anions (e.g., Cl-, Br-): Simple, small anions that tend to form highly viscous ILs due to strong interionic hydrogen bonding.
-
[BF4]- and [PF6]-: These are classic, weakly coordinating anions. However, [PF6]- based ILs are notoriously susceptible to hydrolysis, releasing corrosive HF, which limits their application.[17]
-
Bis(trifluoromethylsulfonyl)imide ([NTf2]- or [TFSI]-): This larger, charge-diffuse anion significantly weakens cation-anion interactions. The result is ILs with remarkably low viscosity, high conductivity, and hydrophobicity.[18]
-
Dicyanamide ([N(CN)2]-): This anion also produces ILs with very low viscosity and high conductivity, making them excellent candidates for electrochemical applications.[19][20]
Data Summary: Physicochemical Properties of Common Ionic Liquids
The following tables summarize key solvent parameters for a selection of representative ionic liquids, providing a basis for rational solvent selection.
Table 1: Kamlet-Taft Parameters for Selected Ionic Liquids
| Ionic Liquid | Cation | Anion | α | β | π* | Reference |
|---|---|---|---|---|---|---|
| [C4mim][Cl] | 1-butyl-3-methylimidazolium | Chloride | 0.83 | 0.84 | 1.17 | [12] |
| [C4mim][BF4] | 1-butyl-3-methylimidazolium | Tetrafluoroborate | 0.61 | 0.43 | 1.05 | [12] |
| [C4mim][PF6] | 1-butyl-3-methylimidazolium | Hexafluorophosphate | 0.64 | 0.21 | 1.03 | [12] |
| [C4mim][NTf2] | 1-butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | 0.43 | 0.24 | 0.98 | [12] |
| [C2mim][OAc] | 1-ethyl-3-methylimidazolium | Acetate | 0.51 | 1.12 | 1.02 | [12] |
| [P6,6,6,14][Cl] | Trihexyl(tetradecyl)phosphonium | Chloride | 0.17 | 1.06 | 0.77 |[12] |
Table 2: Comparative Physicochemical Data (at ~298 K)
| Ionic Liquid | Viscosity (cP) | Conductivity (mS/cm) | Density (g/cm³) |
|---|---|---|---|
| [C4mim][BF4] | ~63 | ~8.0 | ~1.21 |
| [C4mim][PF6] | ~312 | ~3.7 | ~1.37 |
| [C4mim][NTf2] | ~52 | ~3.9 | ~1.43 |
| [C4mim][N(CN)2] | ~29 | ~10.1 | ~1.05 |
| [P4,4,4,4][EHS]* | ~460 | ~0.22 | ~0.98 |
*Data for [P4,4,4,4][EHS] (Tetrabutylphosphonium 2-ethylhexyl sulfate) from[21]. Other representative values compiled from sources[19][20][22]. Note that values can vary with purity and water content.
Experimental Protocols: A Self-Validating System
Accurate characterization of IL solvent properties is paramount. The protocols described here are designed to be self-validating, employing established methodologies to ensure trustworthy and reproducible data.
Protocol 1: Determination of Kamlet-Taft Parameters (α, β, π*)
This protocol relies on UV-Vis spectrophotometry to measure the solvatochromic shift of specific probe dyes.
Causality and Probe Selection: The choice of dye is critical. To measure π*, a probe like N,N-diethyl-4-nitroaniline is used, as its electronic transition is sensitive to dipolarity and polarizability. For β, a hydrogen bond donor probe like 4-nitroaniline is required. For α, a hydrogen bond acceptor probe, often Reichardt's dye, is used.[12] Using a set of carefully selected probes allows for the deconvolution of the different interaction types.
Step-by-Step Methodology:
-
IL Preparation: Dry the ionic liquid under high vacuum at elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove volatile impurities, especially water, which can significantly alter polarity.
-
Dye Stock Solution: Prepare a concentrated stock solution of the solvatochromic probe in a suitable, volatile solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: Add a small aliquot of the stock solution to a known mass of the dried IL in a vial. Gently heat and vortex the mixture to ensure homogeneity. The goal is a final dye concentration in the micromolar range.
-
Solvent Removal: Place the vial under high vacuum to completely remove the volatile solvent used for the stock solution, leaving only the dye dissolved in the IL.
-
Spectrophotometric Measurement: Transfer the IL-dye solution to a 1 cm path length quartz cuvette. Record the UV-Vis absorption spectrum and identify the wavelength of maximum absorbance (λmax).
-
Calculation: Convert λmax (in nm) to νmax (in cm-1) using the formula: νmax = 107 / λmax.
-
Parameter Determination: Use the νmax values in the established Linear Solvation Energy Relationship (LSER) equations for each probe to calculate the α, β, and π* parameters.[10][23]
Caption: Workflow for Determining Kamlet-Taft Solvent Parameters.
Protocol 2: Viscosity and Conductivity Measurement
These fundamental transport properties are highly sensitive to IL structure and temperature.
Step-by-Step Methodology:
-
Temperature Control: Use a rheometer or viscometer with precise temperature control (e.g., a Peltier plate or circulating water bath). Allow the IL sample to thermally equilibrate at the set temperature for at least 15-20 minutes before measurement.
-
Viscosity Measurement:
-
For a rotational rheometer, use an appropriate geometry (e.g., cone-and-plate or parallel plate).
-
Perform a shear rate sweep (e.g., 1 to 200 s-1) to confirm Newtonian behavior (viscosity is independent of shear rate), which is typical for most ILs.[22]
-
Record the viscosity at a defined shear rate and temperature.
-
-
Conductivity Measurement:
-
Use a calibrated conductivity meter with a probe suitable for viscous liquids.
-
Ensure the probe is fully submerged in the temperature-equilibrated IL.
-
Record the conductivity once the reading has stabilized.
-
-
Repeatability: For both measurements, perform at least three independent runs for each temperature point to ensure data reliability and calculate the standard deviation. The relationship between lower viscosity and higher ionic conductivity is a key validation check.[16][18]
Conclusion: From Designer Solvents to Designed Reactions
The solvent is not a passive bystander in a chemical reaction; it is an active participant that can dictate reaction pathways, rates, and outcomes. Ionic liquids offer an unprecedented level of control over this environment. By understanding the fundamental principles of their solvent effects—quantified by parameters like the Kamlet-Taft scale—and by applying rigorous experimental protocols, researchers can move from choosing a solvent off the shelf to designing the ideal medium for a specific chemical transformation. The comparative data and methodologies presented in this guide serve as a foundational toolkit for scientists aiming to leverage the full potential of these remarkable "green" solvents in their research and development endeavors.
References
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- u:scholar. (2020). The physical significance of the Kamlet–Taft p* parameter of ionic liquids1.
- UQ eSpace. (2016). Determination of Kamlet–Taft parameters for selected solvate ionic liquids.
- RSC Publishing. (n.d.). Kamlet–Taft solvent parameters, NMR spectroscopic analysis and thermoelectrochemistry of lithium–glyme solvate ionic liquids and their dilute solutions.
- MDPI. (n.d.). A New Compartmentalized Scale (PN) for Measuring Polarity Applied to Novel Ether-Functionalized Amino Acid Ionic Liquids.
- Semantic Scholar. (2016). Kamlet–Taft Solvation Parameters of Solvate Ionic Liquids.
- RSC Publishing. (n.d.). The physical significance of the Kamlet–Taft π* parameter of ionic liquids.
- RSC Publishing. (n.d.). Understanding the polarity of ionic liquids.
- ACS Publications. (n.d.). Prediction of ETN Polarity Scale of Ionic Liquids Using a QSPR Approach.
- Curr Trends Pharm Pharm Chem. (n.d.). Ionic liquids: A green solvent for organic synthesis.
- Semantic Scholar. (n.d.). VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME.
- Journal of Pharmaceutical Research. (n.d.). Ionic Liquids and its Application in Organic Synthesis.
- RSC Publishing. (2011). Understanding the polarity of ionic liquids.
- SciSpace. (n.d.). Applications of Ionic Liquids in Organic Synthesis.
- ResearchGate. (2025). Understanding the polarity of ionic liquids.
- National Institutes of Health. (n.d.). Revealing the Nature of Non‐Covalent Interactions in Ionic Liquids by Combined Pulse EPR and 19F NMR Spectroscopy.
- Royal Society of Chemistry. (2019). CHAPTER 17: Ionic Liquid Effect in Catalysed Multicomponent Reactions.
- BOC Sciences. (n.d.). Ionic Liquids in Catalysis: Enhancing Efficiency and Sustainability.
- RSC Publishing. (n.d.). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium.
- ResearchGate. (n.d.). Fig. 3 (a) Density, (b) viscosity and (c) ionic conductivity of the...
- ResearchGate. (2024). Ionic Liquids as Green Solvents: A Comprehensive Review.
- Frontiers. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids.
- CORE. (n.d.). THE CHEMISTRY OF IMIDAZOLIUM SALTS AND PHOSPHONIUM-BASED IONIC LIQUIDS.
- E3S Web of Conferences. (n.d.). Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion.
- PMC. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids.
- Chemical Science (RSC Publishing). (2014). A physicochemical investigation of ionic liquid mixtures.
- Journal of Chemical & Engineering Data. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process.
- PMC. (2020). Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis.
- ChemRxiv. (2021). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors.
- ChemRxiv. (2021). Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolytes for Supercapacitors.
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Safety Operating Guide
1-Butyl-3-methylpyridinium tetrafluoroborate proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond the synthesis and application of novel compounds like 1-Butyl-3-methylpyridinium tetrafluoroborate ([B3MPy][BF4]) to its entire lifecycle, including disposal, is critical for laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this ionic liquid, ensuring your laboratory operations are not only innovative but also responsible.
Core Principles of Disposal: Understanding the "Why"
This compound is not a benign salt. Its pyridinium cation and tetrafluoroborate anion present distinct hazards that dictate its disposal pathway. The primary concerns are its potential aquatic toxicity and the hazardous byproducts that can form upon improper handling or decomposition.[1][2][3] Standard laboratory practice must be built on the principle of preventing environmental release.
Key Hazards:
-
Aquatic Toxicity: Like many ionic liquids, it is classified as harmful or toxic to aquatic life with long-lasting effects.[1][2][3] This property strictly prohibits disposal down the drain or into any sewer system, as wastewater treatment plants may not be equipped to degrade or sequester the compound, leading to environmental contamination.[2][3][4]
-
Corrosivity and Irritation: It can cause serious eye irritation and skin irritation or burns.[2][5] This necessitates careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
-
Thermal Decomposition: When heated to decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen fluoride (HF), and oxides of boron.[1][2][6] This is a critical consideration for the ultimate disposal method, typically high-temperature incineration under controlled conditions.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste stream containing this compound, ensure the following PPE is in use. The causality is clear: we must prevent all contact with the skin, eyes, and respiratory system.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash risks.[7] | Protects against splashes that can cause serious eye irritation or damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested to EN 374. Check for breakthrough time and permeation rate. | Prevents skin contact, which can lead to irritation or burns.[2][5] |
| Skin/Body Protection | A standard laboratory coat is mandatory. For larger quantities or spill cleanup, chemical-resistant overalls or an apron should be used.[3][5] | Minimizes the risk of skin exposure from splashes or spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[3][4] However, if aerosols could be generated or ventilation is poor, a respirator with an appropriate filter (e.g., ABEK) is necessary. | Protects against inhalation of aerosols, which may cause respiratory irritation.[6][7] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is that this compound and materials contaminated with it are classified as hazardous waste.[8] They must be collected, segregated, and transferred to a licensed environmental waste management company.[1][2][7]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant disposal process.
-
Primary Liquid Waste:
-
Designate a specific, clearly labeled, and sealed waste container for this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a screw cap.
-
Label the container "Hazardous Waste: this compound, CAS No. 203389-28-0 (analogue)". Also include hazard pictograms for toxicity and environmental hazard.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's waste management plan. Incompatible materials, especially strong oxidizing agents, must be kept separate.[1][6]
-
-
Contaminated Solid Waste:
-
Any materials that have come into contact with the ionic liquid (e.g., pipette tips, gloves, absorbent pads, contaminated labware) must be treated as hazardous waste.
-
Collect these items in a separate, sealed, and clearly labeled solid waste container or a heavy-duty, sealable plastic bag.
-
Label the container "Hazardous Solid Waste: Contaminated with this compound".
-
Step 2: Spill Management & Decontamination
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Protocol for Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent pad.[2][9]
-
Carefully scoop the absorbed material into a designated hazardous waste container.[2][3]
-
Decontaminate the spill surface. Wipe the area with a cloth dampened with isopropanol or ethanol, followed by soap and water.[3][4]
-
All cleaning materials (cloths, wipes, gloves) are now hazardous waste and must be disposed of in the contaminated solid waste stream.[3]
-
-
Protocol for Large Spills:
Step 3: Storage and Final Disposal
-
On-site Storage:
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be secure, away from heat or ignition sources, and incompatible chemicals.[7] The compound itself is hygroscopic, so containers must be kept tightly sealed to prevent moisture absorption.[1][6]
-
-
Final Disposal:
-
Arrange for pickup by a certified hazardous waste disposal contractor. This is the only acceptable final step.[1][8]
-
Provide the contractor with the Safety Data Sheet (SDS) and a full inventory of the waste.
-
The most probable disposal method employed by the contractor will be high-temperature incineration in a facility equipped with scrubbers to neutralize hazardous decomposition products like hydrogen fluoride.[3]
-
Disposal Decision Logic
The following diagram outlines the critical decision-making process for handling waste streams containing this compound.
Caption: Decision workflow for segregating and disposing of [B3MPy][BF4] waste.
References
-
SAFETY DATA SHEET - Fisher Scientific. (2025). Provides key safety, handling, storage, and disposal information for a closely related imidazolium ionic liquid, highlighting aquatic toxicity and the need for an approved disposal plant.
-
1-Butyl-3-Methylimidazolium Tetrafluoroborate CAS No 174501-65-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Details hazards, including being toxic to aquatic life, and disposal advice to use a licensed company, explicitly stating to avoid environmental release.
-
Safety Data Sheet: 1-Butyl-3-methylimidazolium tetrafluoroborate - proionic. (2023). Specifies disposal via an industrial combustion plant and warns against emptying into drains due to aquatic toxicity.
-
1-Butyl-3-methylimidazolium tetrafluoroborate - Santa Cruz Biotechnology. (2010). States clearly that the material and its container must be disposed of as hazardous waste according to local, state, and federal regulations.
-
SAFETY DATA SHEET - TCI Chemicals. (2025). Safety data for a pyridinium analogue (1-Butyl-4-methylpyridinium Tetrafluoroborate), indicating it causes severe skin burns and eye damage, with disposal to an approved waste plant.
-
SAFETY DATA SHEET - Fisher Scientific. (2025). SDS for 1-Butylpyridinium tetrafluoroborate, noting thermal decomposition can release irritating gases like hydrogen fluoride and NOx.
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - MDPI. (2020). Provides data on the thermal degradation temperature of [BMIM][BF4], relevant to understanding incineration conditions.
-
1-Butyl-3-methylimidazolium tetrafluoroborate = 98 174501-65-6 - Sigma-Aldrich. (n.d.). Lists necessary PPE, including specific respirator filter types, and hazard classifications.
-
Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate - proionic. (2023). Reinforces the need to keep ionic liquids away from drains and surface water and outlines spill cleanup procedures.
-
Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluoroborate - ResearchGate. (2011). Discusses the toxicity and biodegradation of pyridinium-based ionic liquids, indicating potential for environmental harm.
-
Safety Data Sheet: 1-Butyl-3-methyl-imidazolium-tetrafluoroborate - Carl ROTH. (2024). Describes spill cleanup methods, including the use of liquid-binding materials.
-
On the biodegradation of ionic liquid 1-Butyl-3-methylimidazolium tetrafluoroborate - ResearchGate. (2011). Provides context on the (often limited) biodegradability of ionic liquids like [BMIM][BF4].
-
Thermodynamic Properties of this compound and Its Mixtures with Water and Alkanols - ResearchGate. (2010). Provides physical property data for the specific compound of interest.
-
The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - NIH. (2019). Discusses thermal decomposition pathways, relevant to understanding the byproducts of incineration.
-
Managing solid waste using chloride-based ionic liquids - Taylor & Francis Online. (2019). Discusses combustion as a common waste disposal option and the harmful gases it can produce, underscoring the need for controlled incineration.
-
Ionic Liquids Toxicity—Benefits and Threats - MDPI. (2021). Reviews the aquatic toxicity of various ionic liquids, including pyridinium-based structures.
-
Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing). (2020). Investigates the biodegradability of various pyridinium cations, showing that it can vary widely.
-
Biodegradable pyridinium ionic liquids: design, synthesis and evaluation - RSC Publishing. (2010). Shows that while some pyridinium ILs can be designed to be biodegradable, those with simple alkyl chains show lower levels of biodegradability.
-
(PDF) Toxicological study of some ionic liquids - ResearchGate. (2017). Provides toxicological data on pyridinium tetrafluoroborate salts.
-
Reactivity of Ionic Liquids: Studies on Thermal Decomposition Behavior of 1-Butyl-3-methylimidazolium Tetrafluoroborate - OPUS. (2016). Details the thermal decomposition products of a similar ionic liquid.
-
This compound - precisionFDA. (n.d.). Provides a database entry for the compound.
-
Safety Data Sheet - Iolitec. (2022). SDS for this compound, advising consultation with specialist disposal companies.
-
Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry. (2016). Notes the thermal decomposition onset temperature for the imidazolium analogue.
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids - Justrite. (2025). General guidance on OSHA and EPA regulations for hazardous liquid disposal, emphasizing the use of certified disposal companies.
-
Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - NIH. (2023). Discusses advanced oxidation/degradation methods for related ionic liquids.
-
Removal of imidazolium- and pyridinium-based ionic liquids by Fenton oxidation - PubMed. (2018). Describes a potential degradation pathway for pyridinium ILs via advanced oxidation processes.
-
1926.252 - Disposal of waste materials. | Occupational Safety and Health Administration - OSHA. (n.d.). Provides general OSHA regulations for the disposal of solvent waste and flammable liquids.
-
Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria - Green Chemistry (RSC Publishing). (2010). Research on the biodegradation of N-ethylpyridinium tetrafluoroborate, indicating that microbial degradation is possible but complex.
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.). General guidance manual for handling hazardous waste.
-
Household Hazardous Waste (HHW) | US EPA. (2025). General EPA guidance on identifying and properly disposing of household hazardous waste, with principles applicable to laboratory settings.
-
1910.106 - Flammable liquids. | Occupational Safety and Health Administration - OSHA. (n.d.). OSHA standard for handling flammable liquids, which may be relevant depending on the solvents used with the ionic liquid.
-
Hazardous Waste | US EPA. (n.d.). EPA's main portal for hazardous waste regulations, programs, and resources.
-
EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Provides criteria for classifying hazardous waste, such as by ignitability or corrosivity.
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). Outlines the federally mandated steps for managing hazardous waste from identification to disposal.
-
EPA Hazardous Waste Codes | My Alfred University. (n.d.). A guide to EPA waste codes, useful for labeling hazardous waste containers correctly.
-
Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). OSHA's overview of standards and hazard recognition for hazardous waste.
-
Evidence of change in the molecular organization of 1- n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid solutions with the addition of water | Request PDF - ResearchGate. (2021). Discusses the effect of water on the physical properties of a similar ionic liquid.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
